Cyanine5.5 alkyne chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C43H46ClN3O |
|---|---|
Poids moléculaire |
656.3 g/mol |
Nom IUPAC |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
Clé InChI |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5.5 alkyne chloride, a near-infrared (NIR) fluorescent dye engineered for stable bioconjugation. It details the dye's chemical and spectral properties, synthesis, and its primary application in labeling biomolecules through click chemistry. The information is intended to support professionals in the fields of bioimaging, diagnostics, and targeted drug delivery.
Core Properties and Chemical Structure
This compound is a member of the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei. The "5.5" designation refers to the specific length of the polymethine chain, which dictates its spectral properties in the near-infrared range. The key functional features are the terminal alkyne group (—C≡CH), which serves as a reactive handle for covalent modification, and a chloride counter-ion. Its structure is optimized for brightness and photostability, making it a valuable tool for fluorescence-based applications.[1][2]
The presence of the alkyne group allows for its highly specific covalent attachment to molecules containing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4][5]
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₆ClN₃O | [3][6][] |
| Molecular Weight | 656.30 g/mol | [3][] |
| Excitation Max (λex) | ~678 - 684 nm | [3][6][] |
| Emission Max (λem) | ~694 - 710 nm | [3][6] |
| Molar Extinction Coefficient (ε) | 198,000 L·mol⁻¹·cm⁻¹ | [] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [] |
| Solubility | Soluble in organic solvents (DMSO, DMF); practically insoluble in water. | [][8][9] |
| Reactive Group | Terminal Alkyne | [4] |
Synthesis Pathway
The synthesis of functionalized cyanine dyes like Cyanine5.5 alkyne is a multi-step process. Modern approaches favor a modular strategy where the core dye structure is assembled first, and the reactive functional group (the alkyne) is introduced in a late-stage step.[10][11] This prevents the degradation of the sensitive functional group during the harsher conditions required for the initial cyclization and condensation reactions.
A generalized synthetic workflow is outlined below.
Application in Bioconjugation via Click Chemistry
The primary application of this compound is the fluorescent labeling of biomolecules. Its alkyne group enables highly efficient and specific conjugation to proteins, peptides, nucleic acids, or other molecules that have been pre-functionalized with an azide group.[12] This reaction, often performed under mild, aqueous conditions, results in a stable triazole linkage that does not interfere with the biological activity of the labeled molecule.[5]
The resulting fluorescently-tagged biomolecule can be used for various downstream applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][8] The NIR emission profile is particularly advantageous for in vivo studies, as it minimizes autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][5]
Experimental Protocol: Protein Labeling via CuAAC
This section provides a detailed methodology for a typical experiment involving the conjugation of this compound to an azide-modified protein.
1. Materials and Reagents:
-
This compound
-
Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column)
2. Reagent Preparation:
-
Dye Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Centrifuge briefly to pellet any undissolved solid.
-
Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a conjugation-compatible buffer.
-
Catalyst Premix: Immediately before use, prepare the catalyst solution. For a 100 µL reaction, mix 2 µL of 50 mM CuSO₄ with 2 µL of 50 mM THPTA. Let it stand for 1 minute. Then, add 4 µL of freshly prepared 250 mM Sodium Ascorbate. The solution should be used immediately.
3. Labeling Procedure:
-
To your protein solution, add the Cyanine5.5 alkyne DMSO stock. A 5- to 10-fold molar excess of dye over protein is a common starting point. The final concentration of DMSO in the reaction should not exceed 10% (v/v). Mix gently.
-
Add the freshly prepared catalyst premix to the protein-dye mixture.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing or rotation can enhance conjugation efficiency.
4. Purification of the Conjugate:
-
Following incubation, the unreacted dye must be removed from the labeled protein.
-
Equilibrate a size-exclusion desalting column (e.g., PD-10) with your buffer of choice (e.g., PBS).
-
Apply the entire reaction mixture to the top of the column.
-
Elute the protein-dye conjugate according to the manufacturer's instructions. The labeled protein will typically elute first as a distinct, colored band, while the smaller, unreacted dye molecules are retained longer on the column.
-
Collect the colored fractions containing the purified conjugate.
5. Characterization:
-
The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~678 nm).
Storage and Handling
For long-term stability, this compound should be stored at -20°C or -80°C, desiccated, and protected from light.[3][8] Stock solutions prepared in anhydrous DMSO can be stored at -20°C for several weeks, though it is recommended to prepare them fresh when possible. Avoid repeated freeze-thaw cycles.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound - Immunomart [immunomart.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
Cyanine5.5 Alkyne Chloride: A Technical Guide for Advanced Bio-Labeling
CAS Number: 1628790-37-3
This technical guide provides an in-depth overview of Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared (NIR) fluorescent dye crucial for modern biological research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental protocols for its application in bio-labeling, and a summary of its key characteristics.
Cyanine5.5 alkyne is a specialized derivative of the popular Cy5.5 dye, featuring a terminal alkyne group. This functional group enables the dye to be covalently conjugated to molecules containing an azide group via a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction is widely employed for the precise labeling of a diverse range of biomolecules, including proteins, nucleic acids, and glycans, both in vitro and in vivo.[3]
Core Properties and Specifications
Cyanine5.5 alkyne chloride is valued for its spectral properties in the near-infrared range, which allows for deep tissue penetration and minimizes background autofluorescence from biological samples.[4] This makes it an ideal probe for in vivo imaging and other sensitive fluorescence-based assays.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 1628790-37-3 | [5][6][7] |
| Molecular Formula | C43H46ClN3O | [5][6] |
| Molecular Weight | 656.30 g/mol | [5][6] |
| Excitation Wavelength (Ex) | ~678 - 684 nm | [6][7] |
| Emission Wavelength (Em) | ~694 - 710 nm | [5][6] |
| Extinction Coefficient (ε) | ~198,000 L⋅mol⁻¹⋅cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [6] |
| Solubility | Good in organic solvents (DMF, DMSO, acetonitrile); practically insoluble in water. | [6][8] |
| Storage Conditions | -20°C in the dark for up to 24 months. | [7] |
Experimental Protocol: Labeling of Azide-Modified Biomolecules
The following protocol provides a general framework for the copper-catalyzed click chemistry reaction to label azide-modified biomolecules with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a stock solution of your azide-modified biomolecule in a suitable reaction buffer.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the Cyanine5.5 alkyne stock solution to the reaction mixture. The molar ratio of dye to biomolecule may need to be optimized.
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common molar ratio is 1:5 (CuSO₄:THPTA).[9]
-
Add the copper catalyst premix to the reaction tube.
-
-
Initiation and Incubation:
-
Purification of the Labeled Conjugate:
-
Following incubation, purify the Cyanine5.5-labeled biomolecule from unreacted dye and catalyst components. Size-exclusion chromatography is a commonly used method for this purpose.[9]
-
-
Analysis and Quantification:
-
The degree of labeling can be determined by measuring the absorbance of the purified conjugate at both the protein absorption maximum (~280 nm) and the Cyanine5.5 absorption maximum (~678 nm).[9]
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for labeling an azide-modified protein with Cyanine5.5 alkyne.
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. confluore.com.cn [confluore.com.cn]
An In-depth Technical Guide to Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5.5 alkyne chloride, a near-infrared fluorescent dye crucial for biomolecular labeling and imaging. It details the physicochemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a visual representation of the experimental workflow.
Core Properties of this compound
This compound is an alkyne-modified fluorescent dye that allows for its covalent attachment to azide-containing molecules through a highly efficient and specific click chemistry reaction.[1][2] Its fluorescence in the near-infrared (NIR) spectrum makes it an ideal candidate for in vivo imaging and other applications where minimizing background fluorescence from biological tissues is critical.
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 656.30 g/mol | [2][3][4] |
| Molecular Formula | C₄₃H₄₆ClN₃O | [2][3] |
| CAS Number | 1628790-37-3 | [2][3][5] |
| Excitation Wavelength (Ex) | ~678 - 684 nm | [1][3][4] |
| Emission Wavelength (Em) | ~694 - 710 nm | [1][3] |
| Extinction Coefficient (ε) | 198,000 L⋅mol⁻¹⋅cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [4] |
| Solubility | Good in organic solvents (DMF, DMSO, acetonitrile); practically insoluble in water. | [2][4] |
Experimental Protocol: Labeling of Azide-Modified Biomolecules
The following protocol details the methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to label azide-modified biomolecules with this compound. This reaction is highly specific and efficient, proceeding under mild conditions, making it suitable for a wide range of biological applications.[5][]
Materials Required:
-
Azide-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) ion and protect the biomolecule.[7][8]
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO) to dissolve the dye
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.[9]
-
Prepare a 100 mM stock solution of the copper-chelating ligand (e.g., THPTA) in water.[9]
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water immediately before use, as it is prone to oxidation.[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. The final concentration may range from 2 µM to 40 µM, which may require optimization.[9]
-
Add the copper-chelating ligand solution to the mixture and vortex briefly.[9]
-
Add the CuSO₄ solution and vortex again.[9]
-
-
Initiation and Incubation:
-
Purification:
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for labeling an azide-modified biomolecule with this compound using a CuAAC reaction.
Caption: Workflow for labeling biomolecules with Cyanine5.5 alkyne via CuAAC.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. jenabioscience.com [jenabioscience.com]
- 5. bioclone.net [bioclone.net]
- 7. broadpharm.com [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lumiprobe.com [lumiprobe.com]
Unveiling the Luminescence of Cyanine5.5 Alkyne Chloride: A Technical Guide to its Quantum Yield
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Photophysical Properties and Quantum Yield Determination of Cyanine5.5 Alkyne Chloride.
This in-depth guide provides a detailed overview of this compound, a near-infrared (NIR) fluorescent dye increasingly utilized in bioorthogonal chemistry for the labeling and imaging of biomolecules. The core of this document focuses on the critical photophysical parameter of fluorescence quantum yield, offering a robust experimental protocol for its determination and presenting key data in a clear, comparative format.
Introduction to this compound
This compound is a member of the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The presence of a terminal alkyne group makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the stable and specific conjugation to azide-modified biomolecules. Its fluorescence in the near-infrared spectrum (approximately 670-700 nm) is highly advantageous for biological applications, as it minimizes autofluorescence from endogenous molecules, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging experiments.
Photophysical Properties of this compound
The efficiency of a fluorophore is fundamentally described by its photophysical properties. For this compound, these parameters dictate its performance in various applications. The key quantitative data are summarized in the table below. It is important to note that the fluorescence quantum yield of cyanine dyes can be highly dependent on their environment, including the solvent and conjugation state.
| Property | Value | Solvent/Conditions | Reference |
| Fluorescence Quantum Yield (Φ) | 0.2 | Organic Solvents (e.g., DMSO, DMF) | [1] |
| Excitation Maximum (λ_ex) | ~678 nm | Varies with solvent | [2] |
| Emission Maximum (λ_em) | ~694 nm | Varies with solvent | [2] |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | Varies with solvent | [1] |
| Solubility | Good in organic solvents (DMF, DMSO, acetonitrile, DCM, alcohols); also available in water-soluble formulations. | [2] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The following is a detailed protocol for the determination of the relative fluorescence quantum yield of this compound using the comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment
-
This compound
-
Quantum Yield Standard: Cresyl Violet perchlorate (Φ = 0.54 in methanol) or Nile Blue (Φ = 0.27 in ethanol).[3][4][5]
-
Spectroscopic grade solvents: (e.g., Dimethyl sulfoxide (DMSO), Methanol, Ethanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum feature
-
1 cm path length quartz cuvettes
-
Volumetric flasks and precision pipettes
Step-by-Step Procedure
-
Selection of an Appropriate Standard: Choose a quantum yield standard that has absorption and emission spectra overlapping with this compound. For the far-red region, Cresyl Violet or Nile Blue are suitable choices. The same solvent should be used for both the sample and the standard to minimize errors related to the refractive index.
-
Preparation of Stock Solutions: Prepare stock solutions of both this compound and the chosen standard in the selected spectroscopic grade solvent at a concentration of approximately 10⁻⁵ M.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurements:
-
Set the UV-Vis spectrophotometer to measure the absorbance spectrum over a relevant wavelength range.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance spectra for all working solutions of the sample and the standard.
-
Record the absorbance value at the chosen excitation wavelength for each solution. This wavelength should be a point where both the standard and the sample absorb light.
-
-
Fluorescence Measurements:
-
Set the spectrofluorometer to the chosen excitation wavelength. The excitation and emission slit widths should be kept constant for all measurements.
-
Use the pure solvent to record a blank spectrum.
-
Measure the fluorescence emission spectra for all working solutions of the sample and the standard, ensuring the entire emission band is recorded.
-
Subtract the solvent blank spectrum from each of the measured fluorescence spectra to correct for background and Raman scattering.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both this compound and the reference standard. The plots should yield straight lines passing through the origin.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of this compound (Φ_x) using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x is the gradient of the plot for this compound.
-
Grad_std is the gradient of the plot for the standard.
-
n_x is the refractive index of the solvent used for the sample.
-
n_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
-
-
Visualizing the Workflow and Application
To further elucidate the experimental and application-based workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for determining relative quantum yield.
Caption: Workflow for labeling biomolecules via click chemistry.
Conclusion
This compound is a powerful tool for researchers in drug development and life sciences, offering bright, near-infrared fluorescence for sensitive detection and imaging. A thorough understanding of its photophysical properties, particularly its quantum yield, is essential for its effective application. By following the detailed protocol provided in this guide, researchers can accurately and reliably determine the quantum yield of this compound and other fluorophores, ensuring the robustness and reproducibility of their experimental results.
References
Technical Guide: Cyanine5.5 Alkyne Chloride - Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the core photophysical properties and applications of Cyanine5.5 alkyne chloride, a near-infrared (NIR) fluorescent dye crucial for advanced biological research and drug development. This document details its extinction coefficient, provides experimental protocols for its characterization and use, and illustrates a key application in studying protein glycosylation pathways.
Core Photophysical Properties
This compound is a valuable tool for fluorescence-based detection due to its high molar extinction coefficient and emission in the near-infrared spectrum, which minimizes background autofluorescence from biological samples. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for Cyanine5.5 alkyne and its closely related derivatives. These values are essential for calculating the degree of labeling and for quantitative fluorescence microscopy.
| Property | Cyanine5.5 Alkyne | Cyanine5.5 NHS Ester | Reference(s) |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | 190,000 - 209,000 M⁻¹cm⁻¹ | [1][2] |
| Excitation Maximum (λex) | ~678 - 684 nm | ~673 - 684 nm | [2] |
| Emission Maximum (λem) | ~694 - 710 nm | ~707 - 710 nm | [2] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | ~0.2 | [2] |
| Solubility | DMSO, DMF, Methanol, Ethanol | DMSO, DMF, DCM |
Experimental Protocols
Determination of Molar Extinction Coefficient
This protocol outlines the procedure for experimentally verifying the molar extinction coefficient of this compound using UV-Visible spectrophotometry, based on the Beer-Lambert law (A = εcl).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO)
-
UV-Visible spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and precision pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is fully dissolved. Due to the high extinction coefficient, very small amounts are needed.
-
Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions in the same solvent. Aim for concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure Absorbance:
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Cyanine5.5 (approximately 600-750 nm).
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the absorbance spectrum for each dilution and identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Record the absorbance of each dilution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression on the data points. The slope of the resulting line corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Labeling of Azide-Modified Proteins via CuAAC
This protocol details the copper-catalyzed click chemistry reaction to label proteins containing azide groups with this compound. This method is widely used for visualizing and tracking proteins in various biological contexts.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or THPTA)
-
DMSO (anhydrous)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the Cyanine5.5 alkyne stock solution to achieve a 2-5 fold molar excess over the protein.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5 mM.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess dye and reagents using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the λmax of Cyanine5.5 (around 680 nm) to determine the degree of labeling.
-
Application: Investigating Protein Glycosylation Pathways
A significant application of Cyanine5.5 alkyne is in the study of protein glycosylation, a critical post-translational modification involved in numerous cellular processes and diseases. By metabolically labeling cells with an azide-modified sugar, glycoproteins become tagged with azide groups. These can then be visualized by reaction with Cyanine5.5 alkyne.[3]
The following diagram illustrates the workflow for metabolic labeling and subsequent fluorescent detection of glycosylated proteins.
This approach allows for the specific visualization and identification of glycoproteins, enabling researchers to study the dynamics of glycosylation in response to various stimuli or in different disease states.[3] This technique is instrumental in fields such as oncology, immunology, and neurobiology for understanding the roles of glycoproteins in cellular signaling and pathogenesis.
References
- 1. Click‐Functionalized Cyanine Fluorogenic Dimers for Improved Detection of GPCRs: Application to Imaging of ApelinR in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cyanine Dyes in Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of cyanine dyes in modern biological research. Cyanine dyes are a class of synthetic fluorophores renowned for their bright fluorescence, high molar extinction coefficients, and tunable spectral properties, making them indispensable tools in cellular and molecular biology.[1][2][3] This document provides a comprehensive overview of their core applications, quantitative properties, and detailed experimental protocols for their use in various biological contexts.
Core Applications of Cyanine Dyes
Cyanine dyes, often abbreviated as "Cy" dyes, are versatile probes used across a wide spectrum of biological research, from fundamental cell biology to advanced therapeutic development.[1][2] Their utility stems from a unique chemical structure—two nitrogen atoms connected by a conjugated polymethine chain—which can be modified to fine-tune their absorption and emission wavelengths.[1][2]
Key Application Areas:
-
Fluorescent Labeling: Cyanine dyes are widely used to covalently label biomolecules such as proteins, antibodies, and nucleic acids.[4] This is typically achieved using amine-reactive N-hydroxysuccinimide (NHS) esters that form stable amide bonds with primary amines on the target molecule.[5]
-
Fluorescence Microscopy and Bioimaging: Labeled biomolecules can be visualized in fixed or living cells and tissues using techniques like immunofluorescence, fluorescence in situ hybridization (FISH), and live-cell imaging.[1][6] The high brightness and photostability of certain cyanine dyes make them suitable for demanding applications like confocal and super-resolution microscopy.[7]
-
Flow Cytometry: In flow cytometry, cyanine dye conjugates are essential for identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.[1]
-
Förster Resonance Energy Transfer (FRET): Specific pairs of cyanine dyes, such as Cy3 and Cy5, are commonly used as donor-acceptor pairs in FRET-based assays.[][9] These assays can be designed to monitor molecular interactions, conformational changes in proteins, and enzyme activity in real-time.[10][11]
-
Near-Infrared (NIR) In Vivo Imaging: Longer wavelength cyanine dyes, like Cy5.5 and Cy7, emit light in the near-infrared spectrum (700-900 nm).[1][7] This spectral window is advantageous for in vivo imaging because it minimizes autofluorescence from biological tissues and allows for deeper tissue penetration, enabling applications in cancer research and drug distribution studies.[1][12]
-
Photodynamic Therapy (PDT): Certain cyanine derivatives can act as photosensitizers in PDT.[12][13] When excited by light of a specific wavelength, these dyes generate reactive oxygen species (ROS) that can induce cell death in targeted cancer cells.[12][13][14] Heptamethine cyanines are particularly studied for this application due to their deep-tissue penetrating NIR absorption.[12][15]
-
Super-Resolution Microscopy: Photoswitchable cyanine dyes, particularly Cy5, are integral to super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM).[16][17] STORM allows for imaging cellular structures at resolutions far beyond the diffraction limit of light, providing nanoscale insights into molecular organization.[16][18]
Quantitative Data Presentation
The selection of an appropriate cyanine dye is critical and depends on the specific application and available instrumentation. The following tables provide key photophysical properties of common cyanine dyes and a comparison with the popular Alexa Fluor™ series of dyes.
Table 1: Spectral Properties of Common Cyanine Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy3.5 | ~581 | ~596 | ~150,000 | N/A |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.20 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 |
Note: Spectral properties can vary slightly depending on the solvent, pH, and conjugation partner. Data compiled from various sources.[19]
Table 2: Comparative Analysis of Cyanine Dyes vs. Alexa Fluor™ Dyes
| Cyanine Dye | Equivalent Alexa Fluor™ Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) | Key Difference |
| Cy2 | Alexa Fluor™ 488 | 490 / 496 | 510 / 519 | 150,000 / 71,000 | 0.12 / 0.92 | Alexa Fluor™ 488 is significantly brighter due to a much higher quantum yield. |
| Cy3 | Alexa Fluor™ 555 | 550 / 555 | 570 / 565 | 150,000 / 150,000 | 0.15 / 0.10 | Cy3 has a slightly higher quantum yield in this pairing. |
| Cy5 | Alexa Fluor™ 647 | 649 / 650 | 670 / 665 | 250,000 / 239,000 | 0.20 / 0.33 | Alexa Fluor™ 647 is brighter and more photostable. |
| Cy5.5 | Alexa Fluor™ 680 | 675 / 679 | 694 / 702 | 250,000 / 184,000 | 0.28 / 0.36 | Alexa Fluor™ 680 offers higher photostability. |
| Cy7 | Alexa Fluor™ 750 | 743 / 749 | 767 / 775 | 250,000 / 240,000 | 0.28 / 0.12 | Cy7 has a higher quantum yield in this pairing. |
Note: Data for Alexa Fluor™ dyes are presented as Cy Dye value / Alexa Fluor™ value. Bolder values indicate the Alexa Fluor™ dye property. Alexa Fluor™ dyes generally exhibit superior photostability compared to their cyanine counterparts.[13]
Experimental Protocols & Methodologies
This section provides detailed protocols for common applications of cyanine dyes.
Protocol for Covalent Labeling of Proteins with NHS-Ester Cyanine Dyes
This protocol describes the covalent attachment of an amine-reactive cyanine dye to a protein, such as an antibody. The NHS ester group reacts with primary amines (e.g., lysine residues) to form a stable amide bond.[5]
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
NHS-ester activated cyanine dye.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., Sephadex G-25) for separating the conjugate from free dye.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL.[20]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester cyanine dye in DMSO or DMF to a concentration of 10 mg/mL.[20]
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A molar ratio of 8-12 moles of dye per mole of antibody is a common starting point for optimal labeling.[][21]
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the dye-protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [1410.0844] Enhanced brightness and photostability of cyanine dyes by supramolecular containment [arxiv.org]
- 7. benchchem.com [benchchem.com]
- 9. osf.io [osf.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Cyanine5.5 Alkyne Chloride: An In-depth Technical Guide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared (NIR) fluorescent dye with significant applications in preclinical in vivo imaging. Its utility stems from its spectral properties, which fall within the NIR window, allowing for deeper tissue penetration and reduced autofluorescence compared to dyes that excite at shorter wavelengths. The terminal alkyne group enables its covalent conjugation to azide-modified biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction. This makes Cy5.5 alkyne chloride a versatile tool for tracking cells, proteins, and other molecules of interest in living organisms.
Core Properties and Specifications
Cyanine5.5 alkyne chloride is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. This structure is responsible for its strong light absorption and fluorescence in the NIR spectrum.
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound is presented in Table 1. These values may vary slightly between different commercial suppliers.
| Property | Value | References |
| Molecular Formula | C₄₃H₄₆ClN₃O | [1] |
| Molecular Weight | 656.30 g/mol | [1] |
| Appearance | Dark blue powder | [1] |
| Excitation Maximum (λex) | ~675 - 678 nm | [2][3] |
| Emission Maximum (λem) | ~694 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [1][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); sparingly soluble in water. | [1][4] |
| Storage Conditions | Store at -20°C in the dark, desiccated. Can be shipped at ambient temperature. | [1][4] |
In Vivo Imaging Applications and Considerations
The favorable spectral properties of Cy5.5 make it an excellent candidate for in vivo imaging. Its emission in the NIR window (700-900 nm) minimizes absorption by endogenous chromophores like hemoglobin and melanin, and reduces tissue autofluorescence, leading to an improved signal-to-noise ratio.
Key Applications:
-
Cancer Imaging: Cy5.5-labeled antibodies, peptides, or nanoparticles can be used to target and visualize tumors in vivo. For instance, antibodies targeting tumor-specific antigens can provide high-contrast images of tumor margins and metastatic lesions.
-
Biodistribution Studies: The fate of a drug, cell, or nanoparticle can be tracked in real-time by labeling it with Cy5.5. This provides crucial pharmacokinetic and pharmacodynamic data in drug development.
-
Cell Tracking: Labeled cells, such as immune cells or stem cells, can be monitored after administration to study their migration, engraftment, and fate in various disease models.
-
Vascular Imaging: The dye can be used to visualize blood vessels and assess vascular permeability, which is often altered in conditions like cancer and inflammation.
In Vivo Stability and Toxicity:
Cyanine dyes, including Cy5.5, are generally considered to have good stability for in vivo imaging applications. However, like many fluorescent dyes, they can be susceptible to photobleaching upon prolonged or intense light exposure.
With regard to toxicity, cyanine dyes are typically well-tolerated at the concentrations used for in vivo imaging. However, at higher concentrations, they can exhibit cytotoxicity. Most existing cyanine-based probes are cleared from the body via the hepatobiliary route, which can lead to long-term accumulation in the liver and potential chronic toxicity. Therefore, it is crucial to use the minimum effective dose for imaging experiments.
Experimental Protocols
Labeling of an Azide-Modified Antibody with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the general steps for conjugating this compound to an antibody that has been functionalized with an azide group.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.8.
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).
-
PD-10 desalting column or similar size-exclusion chromatography system.
Procedure:
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the copper catalyst solution: Mix the CuSO₄ solution with the copper-chelating ligand (e.g., THPTA) at a 1:5 molar ratio.
-
Initiate the conjugation reaction:
-
To the azide-modified antibody solution, add the this compound stock solution. The molar ratio of dye to antibody should be optimized, but a starting point of 5:1 to 10:1 is common.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Add the copper catalyst solution to a final copper concentration of 50-200 µM.
-
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the conjugate: Remove the unreacted dye and other small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. The labeled antibody will elute in the initial fractions.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
In Vivo Tumor Imaging Protocol
This protocol provides a general framework for imaging subcutaneous tumors in a mouse model using a Cy5.5-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models).
-
Cy5.5-labeled antibody conjugate (prepared as described above).
-
Sterile PBS.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) or similar fluorescence imaging system equipped with appropriate excitation and emission filters for Cy5.5 (e.g., excitation: 615-665 nm, emission: 695-770 nm).
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Injection: Dilute the Cy5.5-labeled antibody conjugate in sterile PBS to the desired concentration. Inject a defined amount (typically 1-5 nmol of dye per mouse) intravenously via the tail vein.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the accumulation of the labeled antibody in the tumor and its clearance from other tissues.
-
Use the appropriate filter set for Cy5.5. The exposure time and other imaging parameters should be optimized based on the instrument and the signal intensity.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.
-
Analyze the tumor-to-background ratio over time to determine the optimal imaging window.
-
-
Ex Vivo Analysis (Optional but Recommended):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the in vivo findings and perform a more detailed biodistribution analysis.
-
Example Signaling Pathway Investigation
While Cy5.5 alkyne chloride is a labeling reagent, it can be used to study signaling pathways by targeting key components of those pathways. For example, by labeling an antibody against a specific cell surface receptor, one can visualize receptor trafficking and downstream signaling events.
Consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. An antibody targeting EGFR, labeled with Cy5.5, can be used to monitor receptor internalization upon binding to its ligand, EGF.
In this scenario, in vivo imaging could track the accumulation of the Cy5.5-labeled anti-EGFR antibody at the tumor site. Subsequent microscopic analysis of tumor sections could then reveal the subcellular localization of the antibody-receptor complex, providing insights into receptor trafficking and signaling activity.
References
- 1. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety and Handling of Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Cyanine5.5 alkyne chloride, a near-infrared fluorescent dye crucial for bioconjugation applications. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a reactive fluorescent dye commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click chemistry." Its near-infrared fluorescence properties make it a valuable tool for in vitro and in vivo imaging studies.
| Property | Value | Reference |
| Molecular Formula | C43H46ClN3O | [] |
| Molecular Weight | 656.30 g/mol | [] |
| Appearance | Dark blue powder | [] |
| Excitation Maximum (Ex) | 684 nm | [] |
| Emission Maximum (Em) | 710 nm | [] |
| Extinction Coefficient (ε) | 198,000 L⋅mol⁻¹⋅cm⁻¹ | [] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [] |
| Solubility | Good in organic solvents (DMF, DMSO, acetonitrile, DCM, alcohols); practically insoluble in water. | [][2] |
Safety and Hazard Information
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | The acute toxicity of this compound has not been fully evaluated. However, some cyanine dyes have been shown to be toxic to specific cell types, such as dopaminergic neurons.[4] Ingestion, inhalation, and skin contact should be avoided. |
| Skin and Eye Irritation | May cause skin and eye irritation.[5] In case of contact, flush the affected area with copious amounts of water.[5] |
| Respiratory Irritation | Inhalation of the dust may cause respiratory tract irritation. |
| Chronic Exposure | The effects of chronic exposure are unknown. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
| PPE | Recommendation |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Eye Protection | Safety glasses or goggles should be worn. |
| Lab Coat | A standard laboratory coat is necessary. |
| Respiratory Protection | When handling the solid powder, work in a well-ventilated area or a fume hood to avoid dust inhalation. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and reactivity of this compound.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, store the compound at -20°C for short-term storage or -80°C for long-term storage, protected from light.[6] Transportation at room temperature for up to 3 weeks is generally acceptable.[][7] |
| Handling Solid Compound | Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7] Weigh the necessary amount in a chemical fume hood. |
| Solution Preparation | Dissolve the compound in a suitable organic solvent such as DMSO or DMF.[2] For aqueous reactions, a stock solution in an organic solvent can be added to the aqueous reaction mixture.[2] |
| Storage of Solutions | Stock solutions should be stored at -20°C or -80°C and protected from light.[6] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is its conjugation to azide-modified biomolecules via CuAAC. The following is a general protocol for labeling proteins.
Materials
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
Protocol
-
Prepare a stock solution of this compound: Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The molar ratio of dye to protein may need to be optimized.
-
Prepare the catalyst solution: In a separate tube, premix the CuSO4 stock solution and the ligand stock solution.[8]
-
Initiate the reaction: Add the catalyst solution to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[8][9]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the unreacted dye and other small molecules using a desalting column or dialysis.
Visualizations
Chemical Safety Workflow
Caption: A flowchart for the safe handling of this compound.
Copper-Catalyzed Click Chemistry Workflow
Caption: A general workflow for bioconjugation using CuAAC.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Lipophilic Cationic Cyanines are Potent Complex I Inhibitors and Specific in vitro Dopaminergic Toxins with Mechanistic Similarities to both Rotenone and MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Solubility of Cyanine5.5 Alkyne Chloride in DMSO and Water for Researchers, Scientists, and Drug Development Professionals
Introduction: Cyanine5.5 alkyne chloride is a near-infrared (NIR) fluorescent dye that is widely utilized in biomedical imaging and diagnostics. Its alkyne functional group allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Understanding the solubility of this dye in common laboratory solvents, particularly dimethyl sulfoxide (DMSO) and water, is critical for the successful design and execution of labeling experiments, ensuring reproducible and reliable results. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its dissolution, and a workflow for its application in bioconjugation.
Core Concepts: Solubility and its Implications
The solubility of a fluorescent dye is a key parameter that dictates its utility in various applications. For this compound, its solubility profile directly impacts its handling, storage, and, most importantly, its reactivity in labeling protocols.
-
Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high dissolving capacity for a wide range of organic compounds, including cyanine dyes. It is often used to prepare concentrated stock solutions of fluorescent probes.
-
Water and Aqueous Buffers: The majority of biological experiments are conducted in aqueous environments. Therefore, the solubility and stability of this compound in water or buffered solutions are paramount for efficient and specific labeling of biomolecules such as proteins, nucleic acids, and cells.
Quantitative Solubility Data
The solubility of this compound has been determined in DMSO. While it is also known to be soluble in water, a precise quantitative value is less commonly reported. The general practice involves the use of a small percentage of DMSO to aid in the dissolution of the dye in aqueous solutions.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 43.75 mg/mL | 66.66 mM | Requires sonication for complete dissolution. The use of anhydrous DMSO is recommended.[1] |
| Water | Soluble | Not specified | Often used in conjunction with a small amount of DMSO for efficient conjugation in aqueous buffers. |
| Water with % DMSO | Soluble | Not specified | A common practice for preparing working solutions for biological labeling experiments.[2] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Microcentrifuge
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (Molecular Weight: ~656.2 g/mol ), add approximately 152 µL of DMSO.
-
Vortex the vial for 1-2 minutes to initially mix the contents.
-
Sonicate the solution in a water bath for 5-10 minutes or until the dye is completely dissolved. Visual inspection should reveal a clear, homogenous solution with no visible particulates.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Preparation of an Aqueous Working Solution for Bioconjugation
This protocol outlines the preparation of a working solution of this compound in an aqueous buffer for a typical click chemistry labeling reaction.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
Procedure:
-
Thaw the 10 mM stock solution of this compound in DMSO and bring it to room temperature.
-
Determine the final concentration of the dye required for your experiment. For many labeling applications, a final concentration in the micromolar range is sufficient.
-
Add the required volume of the DMSO stock solution to the aqueous reaction buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation of the dye.
-
Immediately vortex the solution to ensure rapid and uniform mixing. The final concentration of DMSO in the reaction mixture should be kept to a minimum (typically <5% v/v) to avoid potential adverse effects on biological samples.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Solubility and Solution Preparation Workflow.
Caption: Click Chemistry Labeling Workflow.
References
Technical Guide: Storage and Handling of Cyanine5.5 Alkyne Chloride
This guide provides an in-depth overview of the optimal storage and handling conditions for Cyanine5.5 alkyne chloride, a near-infrared (NIR) fluorescent dye crucial for various bio-conjugation applications in research and drug development. Adherence to these guidelines is essential to ensure the stability, purity, and performance of the compound.
Overview of this compound
Cyanine5.5 (Cy5.5) alkyne chloride is a fluorescent dye featuring a terminal alkyne group. This functional group allows it to be covalently conjugated to molecules containing an azide group through a copper-catalyzed click chemistry reaction.[1][2] Its fluorescence in the near-infrared spectrum (excitation ~678-684 nm, emission ~694-710 nm) makes it an ideal probe for in vivo imaging and other applications where minimizing background autofluorescence is critical.[2][3][4]
Storage Conditions
Proper storage is critical to prevent degradation and maintain the fluorescent properties of the dye. The recommended conditions vary depending on whether the product is in its solid, lyophilized form or dissolved in a solvent.
Data Summary: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Requirements |
| Solid (Lyophilized) | -20°C | Up to 24 months[4][5] | Protect from light; store desiccated[4][6] |
| 4°C | Not specified | Protect from light[3] | |
| Stock Solution (in Solvent) | -80°C | Up to 6 months[3] | Protect from light; aliquot to avoid freeze-thaw cycles[3] |
| -20°C | Up to 1 month[3] | Protect from light; aliquot to avoid freeze-thaw cycles[3] |
Note: While some suppliers ship the solid product at ambient temperature, long-term storage should be at the recommended refrigerated or frozen temperatures.[4][6]
Experimental Protocols: Handling and Solution Preparation
Correct handling and preparation of stock solutions are paramount for experimental success.
3.1. Reconstitution of Solid Dye
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature. This prevents condensation of moisture, which can degrade the compound.
-
Solvent Selection: The dye is readily soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6][] It is practically insoluble in water.[]
-
Critical Note on DMSO: Use newly opened, anhydrous-grade DMSO for reconstitution. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[3]
-
-
Reconstitution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to create a 10 mM stock solution from 1 mg of the dye (MW: 656.30 g/mol ), add approximately 152 µL of solvent. Vortex briefly to ensure complete dissolution.
3.2. Preparation and Storage of Stock Solutions
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM in DMSO). This minimizes the volume of organic solvent introduced into aqueous experimental systems.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[3]
-
Storage: Store the aliquots in tightly sealed, light-protected vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Usage: When needed for an experiment, remove a single aliquot and allow it to thaw at room temperature. For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[8]
Visualization of Workflow and Key Relationships
Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for receiving, storing, and preparing this compound for experimental use.
Caption: Recommended workflow for this compound handling.
References
The Photostability of Cyanine5.5 Alkyne Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) alkyne chloride is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development for the labeling and tracking of biomolecules.[1] Its alkyne functional group allows for covalent attachment to azide-modified molecules via copper-catalyzed or strain-promoted click chemistry, a highly efficient and bioorthogonal ligation reaction.[2][3] The resulting Cy5.5-labeled conjugates are instrumental in a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, owing to the dye's emission in the NIR spectrum which minimizes background autofluorescence and enhances tissue penetration.[1]
A critical characteristic of any fluorophore used in such applications is its photostability—the ability to resist photochemical degradation and maintain fluorescence upon exposure to light. Poor photostability, or photobleaching, can lead to a diminished signal, reduced sensitivity, and potential artifacts in imaging experiments. This guide provides a detailed overview of the photostability of Cyanine5.5 alkyne chloride, including its core photophysical properties, factors influencing its stability, and standardized protocols for its use and characterization.
Core Photophysical Properties
This compound exhibits strong absorption and emission in the near-infrared region of the electromagnetic spectrum. While the precise photophysical parameters can vary slightly depending on the solvent and conjugation partner, the general properties are summarized below.
| Property | Value | Source |
| Excitation Maximum (λex) | ~678-684 nm | [4][5] |
| Emission Maximum (λem) | ~694-710 nm | [4][6] |
| Molar Extinction Coefficient (ε) | ~190,000 - 198,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [7] |
Photostability of Cyanine Dyes
The photostability of cyanine dyes is a complex issue influenced by the molecular structure, the local microenvironment, and the illumination conditions. The primary mechanism of photobleaching for most organic fluorophores, including cyanine dyes, is photooxidation.[8] This process is often mediated by reactive oxygen species (ROS) generated from the interaction of the dye's triplet state with molecular oxygen.
While specific quantitative photostability data for this compound is not extensively available in the public domain, studies on closely related Cy5.5 derivatives provide valuable insights. For instance, a study comparing the photostability of a standard Cy5.5 (Cy5.5-H) and a brominated derivative (Cy5.5-Br) in an ethanol/PBS solution showed a decrease in absorption intensity upon laser irradiation.[2] The rate of this decrease is dependent on the laser power and the specific chemical structure of the dye.[2]
It has also been demonstrated that the photostability of cyanine dyes can be significantly enhanced. The conjugation of triplet-state quenchers such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 has been shown to dramatically improve its photostability by reducing the lifetime of the dye's triplet state.[8][9]
Experimental Protocols
Protocol 1: Measuring Photobleaching of Cyanine5.5-labeled Biomolecules
This protocol describes a general method for quantifying the photobleaching rate of this compound once it has been conjugated to a biomolecule of interest.
Objective: To measure the rate of fluorescence decay of a Cy5.5-labeled sample under continuous illumination.
Materials:
-
Cy5.5-labeled biomolecule (e.g., protein, antibody, or oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope equipped with a stable light source (e.g., laser with appropriate wavelength for Cy5.5 excitation), a sensitive camera, and appropriate filter sets.
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Immobilize the Cy5.5-labeled biomolecule on a microscope slide. The method of immobilization will depend on the nature of the biomolecule.
-
Mount the sample in PBS using a coverslip.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescently labeled sample.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to be used for the experiment. These parameters should be kept constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Measure the mean intensity of a background region for each image and subtract this value from the corresponding ROI intensity to correct for background noise.
-
Normalize the background-corrected intensity values by dividing each intensity point by the initial intensity at time zero.
-
Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching profile of the Cy5.5-labeled molecule under the specific experimental conditions.
-
Protocol 2: Labeling of Azide-Modified Biomolecules with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general procedure for the covalent labeling of a biomolecule containing an azide group with this compound.
Objective: To covalently attach Cyanine5.5 alkyne to an azide-modified biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Dimethylsulfoxide (DMSO)
-
Triethylammonium acetate buffer (2 M, pH 7.0)
-
Ascorbic acid solution (5 mM in water, freshly prepared)
-
Copper(II)-TBTA complex solution (10 mM in 55% DMSO)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in water or a suitable buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with 2 M triethylammonium acetate buffer to a final buffer concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add the this compound stock solution to achieve a 1.5-fold molar excess over the azide-modified biomolecule. Vortex to mix.
-
-
Catalyst Addition:
-
Add the freshly prepared ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas for 30-60 seconds.
-
Add the Copper(II)-TBTA complex solution to a final concentration of 0.5 mM.
-
Flush the headspace of the tube with the inert gas and cap it tightly.
-
-
Incubation:
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the Cy5.5-labeled biomolecule from unreacted dye and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or precipitation, depending on the nature and stability of the biomolecule.
-
Visualizations
Caption: Workflow for labeling a biomolecule with this compound.
Caption: Jablonski diagram illustrating the photobleaching process of a cyanine dye.
Conclusion
This compound is a valuable tool for researchers in the life sciences, offering bright, near-infrared fluorescence for a range of bio-imaging applications. While its photostability is a key consideration for quantitative and long-term imaging studies, this can be influenced by a variety of experimental factors. By understanding the mechanisms of photobleaching and employing standardized protocols for labeling and imaging, researchers can mitigate the effects of photodegradation and ensure the acquisition of high-quality, reliable data. Further studies providing specific photostability metrics for this compound under various conditions would be beneficial to the scientific community for more precise experimental design.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyanine5.5 Alkyne Chloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the various click reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most widely used. These reactions are characterized by their high efficiency, specificity, and biocompatibility.
Cyanine5.5 alkyne chloride is a near-infrared (NIR) fluorescent dye functionalized with a terminal alkyne group. Its excitation and emission maxima are approximately 678 nm and 694 nm, respectively, placing it in a spectral region with minimal autofluorescence from biological samples, making it an ideal probe for in vivo and in vitro imaging applications.[1] This application note provides detailed protocols for the use of this compound in both CuAAC and SPAAC reactions for the labeling of azide-modified biomolecules, such as proteins, peptides, and nucleic acids.
Principle of the Technology
Click chemistry facilitates the formation of a stable triazole linkage between an alkyne (this compound) and an azide-functionalized biomolecule.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency.[2][3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that relies on the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), to react spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.[6][7][8][9]
Materials and Reagents
Stock Solutions
-
This compound Stock Solution: Due to the low aqueous solubility of non-sulfonated cyanine dyes, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[10][11] A typical concentration for the stock solution is 10 mM. Store the stock solution at -20°C or -80°C, protected from light.[1] Once prepared, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
-
Azide-Modified Biomolecule: The concentration will vary depending on the specific biomolecule and experiment.
-
Copper(II) Sulfate (CuSO₄) Stock Solution (for CuAAC): 20 mM in deionized water.
-
Ligand (THPTA or TBTA) Stock Solution (for CuAAC): 100 mM of THPTA in deionized water or 10 mM of TBTA in DMSO.
-
Sodium Ascorbate Stock Solution (for CuAAC): 50 mM in deionized water. This solution is prone to oxidation and should be prepared fresh before each experiment.
-
DBCO-Functionalized Azide Partner (for SPAAC): 1-10 mM in a compatible solvent (e.g., DMSO or water).
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an azide-modified protein with this compound.
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-10 µM.[2] The volume of the protein solution should not exceed one-third of the total reaction volume.[3][4]
-
Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 10-fold of the dye over the protein is a common starting point.[3]
-
Add the copper(II) sulfate stock solution to a final concentration of 1 mM.[2]
-
Add the ligand (THPTA or TBTA) stock solution to a final concentration of 100 µM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.[2]
-
Gently vortex the mixture.
Incubation:
-
Incubate the reaction for 1 hour at room temperature or for 8-16 hours at room temperature, protected from light.[2][3][4]
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).[3][12][13][14]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the labeling of azide-modified glycans on the surface of live cells with Cyanine5.5 alkyne and a DBCO-azide partner.
Metabolic Labeling of Cells:
-
Culture cells in a suitable medium containing an azide-modified metabolic precursor (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz) for 1 to 3 days to allow for the incorporation of azido groups into cell surface glycans.[6]
SPAAC Reaction:
-
Prepare a labeling solution containing Cyanine5.5 alkyne and the DBCO-azide partner in a live-cell imaging buffer (e.g., phenol red-free medium with HEPES) at final concentrations typically ranging from 5 to 50 µM each.[6][7]
-
Wash the metabolically labeled cells with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[6]
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove unbound reagents.[6]
-
The cells are now ready for fluorescence imaging using a microscope with appropriate filter sets for Cyanine5.5.
Data Presentation
Table 1: Quantitative Parameters for CuAAC Labeling
| Parameter | Recommended Range | Notes |
| This compound | 1.5 - 10-fold molar excess over biomolecule | Higher excess may be needed for less efficient reactions but can lead to precipitation of the dye. |
| Copper(II) Sulfate | 1 mM | --- |
| Ligand (THPTA/TBTA) | 100 µM | Stabilizes the Cu(I) catalyst. |
| Sodium Ascorbate | 1 mM | Should be prepared fresh. |
| Reaction Time | 1 - 16 hours | Dependent on the reactivity of the biomolecule. |
| Reaction Temperature | Room Temperature | --- |
Table 2: Quantitative Parameters for SPAAC Labeling
| Parameter | Recommended Range | Notes |
| Cyanine5.5 Alkyne | 5 - 50 µM | --- |
| DBCO-Azide Partner | 5 - 50 µM | --- |
| Reaction Time | 30 - 60 minutes | For live-cell labeling. |
| Reaction Temperature | 37°C | For live-cell labeling. |
Data Analysis and Purification
The efficiency of the labeling reaction can be assessed by various methods, including:
-
SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled protein can be visualized.
-
Mass Spectrometry: Provides a precise measurement of the mass of the labeled biomolecule, confirming the conjugation.
-
Fluorometry: The concentration of the conjugated dye can be determined by measuring the absorbance at the excitation maximum of Cyanine5.5 (~678 nm).
Purification of the labeled biomolecule is crucial to remove unreacted dye and other reagents, which can interfere with downstream applications. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating labeled proteins from smaller molecules like unreacted dye and catalyst components.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for purifying labeled peptides and oligonucleotides.[12][14][15]
-
Polyacrylamide Gel Electrophoresis (PAGE): Can be used to purify labeled proteins and nucleic acids.
Visualizations
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cyanine5.5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the successful implementation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using Cyanine5.5 (Cy5.5) derivatives. This powerful "click chemistry" reaction enables the efficient and specific conjugation of the near-infrared (NIR) fluorescent dye Cy5.5 to a wide range of biomolecules, facilitating applications in fluorescence imaging, bio-assays, and drug development.
Introduction to CuAAC with Cyanine5.5
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1][2][][4][5] Cyanine5.5 is a bright and photostable near-infrared (NIR) fluorescent dye with an excitation maximum around 675 nm and an emission maximum around 694 nm.[6] Its fluorescence is pH-insensitive between pH 4 and 10, and it exhibits minimal autofluorescence in biological specimens, making it an excellent choice for in vivo and in vitro imaging applications.[7]
The CuAAC reaction with Cy5.5 can be performed using either Cy5.5-azide and an alkyne-modified biomolecule, or Cy5.5-alkyne and an azide-modified biomolecule. The choice between these reagents depends on the specific application and the functional groups available on the target molecule. For applications in aqueous buffers, a water-soluble version of the dye, Sulfo-Cy5.5 azide, is recommended to avoid issues with solubility and aggregation.[2][6]
Key Reaction Components and Considerations
A successful CuAAC reaction requires careful consideration of the following components:
-
Azide- or Alkyne-functionalized Cyanine5.5: The fluorescent labeling reagent. Non-sulfonated Cy5.5 is soluble in organic solvents like DMSO and DMF, while Sulfo-Cy5.5 is water-soluble.[2][6]
-
Alkyne- or Azide-modified Biomolecule: The target molecule for labeling.
-
Copper(I) Catalyst: Typically generated in situ from a Copper(II) source, such as copper(II) sulfate (CuSO₄), and a reducing agent.[1][5]
-
Reducing Agent: Sodium ascorbate is the most commonly used reducing agent to convert Cu(II) to the active Cu(I) state.[1][8]
-
Copper-chelating Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing oxidative damage to biomolecules.[1][5][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for Cyanine5.5 and typical CuAAC reaction parameters.
Table 1: Spectral Properties of Cyanine5.5
| Property | Value | Reference |
| Excitation Wavelength (λex) | 675 - 684 nm | [6][11] |
| Emission Wavelength (λem) | 694 - 710 nm | [6][11] |
| Molar Extinction Coefficient (ε) | ~198,000 L·mol⁻¹·cm⁻¹ | [6] |
Table 2: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Typical Final Concentration | Molar Excess (relative to limiting reagent) | Reference |
| Alkyne- or Azide-Biomolecule | 10 - 100 µM | 1x | [1][2][9] |
| Cyanine5.5 Azide/Alkyne | 20 - 500 µM | 2 - 10x | [2] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | - | [2][9] |
| Ligand (e.g., THPTA) | 250 - 500 µM | 5x (relative to CuSO₄) | [9][12] |
| Sodium Ascorbate | 1 - 5 mM | - | [2][9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with Cyanine5.5 Azide
This protocol provides a general starting point for the CuAAC labeling of an alkyne-modified protein. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Cyanine5.5 Azide (or Sulfo-Cyanine5.5 Azide for aqueous reactions)
-
Dimethylsulfoxide (DMSO) or water for stock solutions
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Cyanine5.5 Azide in DMSO to a final concentration of 10 mM. If using Sulfo-Cyanine5.5 Azide, dissolve in water.
-
Prepare a fresh solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the Cyanine5.5 Azide stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.[2]
-
Gently mix the solution.
-
-
Catalyst Preparation and Reaction Initiation:
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution followed by the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[2] Vortex briefly.
-
Add the catalyst/ligand premix to the protein-dye mixture. A final copper concentration of 50-100 µM is often sufficient.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).
-
Protocol 2: Labeling Live Cells with Cyanine5.5 Alkyne
This protocol is adapted for labeling cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells with azide-modified surface glycans
-
Cyanine5.5 Alkyne
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO₄) solution
-
THPTA ligand solution
-
Sodium Ascorbate solution (freshly prepared)
-
Aminoguanidine solution (optional, to scavenge reactive oxygen species)
Procedure:
-
Cell Preparation:
-
Culture cells and induce azide expression on the cell surface through metabolic labeling (e.g., with Ac₄ManNAz).
-
Wash the cells twice with reaction buffer.
-
-
Reaction Mixture Preparation:
-
Reaction Initiation and Labeling:
-
Washing and Imaging:
-
Wash the cells twice with growth medium.
-
The cells can then be fixed for imaging or used in downstream applications.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. bioclone.net [bioclone.net]
- 5. broadpharm.com [broadpharm.com]
- 6. omichem.com [omichem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Labeling Proteins with Cyanine5.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. Cyanine5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, offers significant advantages for in vivo imaging and other applications where deep tissue penetration and minimal background autofluorescence are critical. This document provides detailed application notes and protocols for the specific labeling of proteins using Cyanine5.5 alkyne through "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.
Two primary click chemistry methods are covered: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods depends on the specific experimental context, particularly the sensitivity of the protein to copper ions.
Principle of Labeling
The labeling strategy involves the reaction between a protein engineered or modified to contain an azide group and the alkyne group of Cyanine5.5 alkyne. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne (on the dye) and an azide (on the protein). It is a rapid and high-yielding reaction suitable for in vitro applications.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free method employs a strained cyclooctyne (incorporated into the protein) that reacts spontaneously with an azide-modified Cyanine5.5. The high ring strain of the cyclooctyne drives the reaction forward. SPAAC is ideal for labeling in living cells or in systems where copper cytotoxicity is a concern.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data for labeling proteins with Cyanine5.5 alkyne to aid in experimental design and optimization.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, potential for copper cytotoxicity.[2] | High, suitable for in vivo and live-cell labeling.[3] |
| Reaction Kinetics | Very fast (minutes to hours).[3] | Fast, but generally slower than CuAAC (hours to overnight).[3] |
| Typical Labeling Efficiency | Generally high, can be near-quantitative under optimized conditions.[4] | High, though may be slightly lower than CuAAC.[5] |
| Reactants | Terminal alkyne and azide.[3] | Strained cyclooctyne and azide.[3] |
Table 2: Recommended Reagent Concentrations and Ratios for Labeling
| Reagent | CuAAC | SPAAC |
| Protein Concentration | 1-10 mg/mL[6] | 1-10 mg/mL |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (start with 10:1 and optimize)[7] | 2:1 to 10:1 (start with 5:1 and optimize) |
| Copper(II) Sulfate (for CuAAC) | 50 µM - 1 mM | N/A |
| Reducing Agent (e.g., Sodium Ascorbate for CuAAC) | 5-10 molar excess over Copper(II) Sulfate | N/A |
| Copper Ligand (e.g., THPTA for CuAAC) | 1-5 molar excess over Copper(II) Sulfate | N/A |
Table 3: Parameters for Calculating Degree of Labeling (DOL)
| Parameter | Value | Reference |
| Molar Extinction Coefficient of IgG at 280 nm (εprotein) | 210,000 M⁻¹cm⁻¹ | [8] |
| Molar Extinction Coefficient of Cyanine5.5 at ~675 nm (εdye) | ~211,000 M⁻¹cm⁻¹ | [8] |
| Correction Factor (CF) for Cy5.5 at 280 nm | ~0.05 | [8] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an azide-modified protein with Cyanine5.5 alkyne using a copper(I) catalyst.
Materials:
-
Azide-modified protein (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Cyanine5.5 alkyne
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cyanine5.5 alkyne in anhydrous DMSO.
-
Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will interfere with some labeling chemistries, and while not directly reactive in click chemistry, using a consistent amine-free buffer is good practice.[6]
-
-
Labeling Reaction:
-
In a reaction tube, add the azide-modified protein.
-
Add the Cyanine5.5 alkyne stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1). The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Add the THPTA stock solution to a final concentration of 250 µM - 5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM - 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM - 10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Purify the Cyanine5.5-labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[9][10]
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute in the void volume for larger proteins.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for labeling a protein containing a strained alkyne (e.g., DBCO) with an azide-modified Cyanine5.5.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyanine5.5 azide
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cyanine5.5 azide in anhydrous DMSO.
-
Ensure the strained alkyne-modified protein is at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
In a reaction tube, combine the strained alkyne-modified protein with the Cyanine5.5 azide stock solution. A molar excess of 2-5 fold of the dye over the protein is a good starting point.
-
The final concentration of DMSO should be kept below 10%.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted Cyanine5.5 azide using size-exclusion chromatography or dialysis.
-
Collect the fractions containing the labeled protein.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and reproducibility of your labeled protein.[11][12][13][14]
Procedure:
-
Spectrophotometric Measurement:
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of Cyanine5.5, which is approximately 675 nm (Amax).
-
If the absorbance is too high, dilute the sample with buffer and record the dilution factor.
-
-
Calculation:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Dye Concentration (M) = Amax / εdye
-
Where:
-
εdye is the molar extinction coefficient of Cyanine5.5 at ~675 nm (~211,000 M⁻¹cm⁻¹).[8]
-
-
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL is typically between 2 and 10 for antibodies to ensure a bright signal without causing protein precipitation or fluorescence quenching.[13]
Applications of Cyanine5.5 Labeled Proteins
Proteins labeled with Cyanine5.5 alkyne are valuable tools in a wide range of applications, including:
-
In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with reduced background signal, making it ideal for tracking the biodistribution of therapeutic proteins, antibodies, and drug delivery vehicles in animal models.[]
-
Fluorescence Microscopy: Labeled proteins can be used to visualize their localization and dynamics within cells and tissues.
-
Flow Cytometry: Cy5.5-conjugated antibodies are used for the identification and quantification of specific cell populations.
-
Western Blotting: As a sensitive detection method for specific proteins.
-
ELISA and other Immunoassays: For the quantification of analytes.
Troubleshooting
Low Labeling Efficiency:
-
Suboptimal pH (for some chemistries): While click chemistry is generally pH-insensitive, ensure the protein is stable and properly folded in the reaction buffer.
-
Inactive Dye: Ensure the Cyanine5.5 alkyne is stored properly (desiccated and protected from light) and use a fresh stock solution.[7]
-
Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 1-2 mg/mL.[6]
-
Inappropriate Dye-to-Protein Ratio: Titrate the molar ratio of the dye to the protein to find the optimal condition.[7]
Protein Precipitation:
-
Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation. Reduce the dye-to-protein molar ratio.[6]
-
Organic Solvent: Minimize the concentration of DMSO in the final reaction mixture.
Low Fluorescence Signal:
-
Self-Quenching: Over-labeling can lead to fluorescence quenching. Aim for an optimal DOL.[6]
-
Photobleaching: Protect the labeled protein from excessive exposure to light.
Visualizations
Caption: Experimental workflow for CuAAC labeling of proteins.
Caption: Experimental workflow for SPAAC labeling of proteins.
Caption: Chemical principle of CuAAC labeling.
Caption: Chemical principle of SPAAC labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. goldbio.com [goldbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols for Cyanine5.5 Alkyne in Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for the specific labeling of peptides and other biomolecules. Its exceptional photophysical properties, including high molar extinction coefficient and fluorescence emission in the NIR spectrum, make it ideal for a range of applications, from in vitro assays to in vivo imaging, where minimal background autofluorescence and deep tissue penetration are critical. This document provides detailed application notes and experimental protocols for the efficient and specific labeling of azide-modified peptides with Cy5.5 alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
The CuAAC reaction facilitates the formation of a stable triazole linkage between an alkyne (Cy5.5 alkyne) and an azide-functionalized molecule (the peptide of interest). This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with sensitive biological molecules. The resulting Cy5.5-labeled peptides can be used to visualize and track their localization, interactions, and dynamics within complex biological systems.
Properties of Cyanine5.5 Alkyne
Cyanine5.5 alkyne is a water-soluble and photostable dye, ensuring bright and stable fluorescent signals in aqueous environments typically used for biological experiments. Its fluorescence is largely insensitive to pH in the physiological range (pH 4-10). A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~678 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.20 | [2] |
| Molecular Weight | ~940.09 g/mol | [1] |
Experimental Protocols
General Workflow for Peptide Labeling with Cyanine5.5 Alkyne
The overall process for labeling an azide-modified peptide with Cyanine5.5 alkyne involves the CuAAC reaction, followed by purification of the labeled peptide and subsequent characterization to confirm successful conjugation.
Caption: General workflow for labeling an azide-modified peptide with Cyanine5.5 alkyne.
Detailed Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-containing peptide with Cyanine5.5 alkyne in solution.
Materials:
-
Azide-modified peptide
-
Cyanine5.5 alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Reagent Preparation:
-
Azide-Peptide Stock Solution: Prepare a 1-10 mM stock solution of the azide-modified peptide in nuclease-free water or a compatible buffer.
-
Cyanine5.5 Alkyne Stock Solution: Prepare a 10 mM stock solution of Cyanine5.5 alkyne in anhydrous DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in nuclease-free water.
-
Sodium Ascorbate Stock Solution: Freshly prepare a 300 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed. For a final reaction volume of 200 µL:
-
100 µL PBS buffer
-
50 µL Azide-modified peptide solution (e.g., 1-5 mg/mL)[3]
-
4 µL Cyanine5.5 alkyne stock solution (final concentration ~200 µM)
-
-
Vortex the mixture briefly.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper(I) catalyst by mixing 10 µL of 20 mM CuSO₄ solution with 10 µL of 100 mM THPTA solution. Let it stand for a few minutes.[3]
-
Add the 20 µL of the catalyst mixture to the reaction tube. Vortex briefly.
-
-
Initiation of the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.[3]
-
Vortex the tube gently.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate the reaction at room temperature for 30 minutes to 1 hour. Longer reaction times may improve labeling efficiency.[3]
-
Purification of the Labeled Peptide by HPLC
High-performance liquid chromatography (HPLC) is a standard method for purifying the labeled peptide from unreacted dye and peptide.[4]
Materials:
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
After the reaction is complete, centrifuge the reaction mixture to pellet any precipitate.
-
Dilute the supernatant with Mobile Phase A before injection.
-
-
HPLC Method:
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 220 nm (for the peptide backbone) and 678 nm (for Cyanine5.5).
-
Gradient: A typical gradient for peptide separation is a linear increase in Mobile Phase B. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
The optimal gradient may need to be adjusted based on the hydrophobicity of the specific peptide.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak that absorbs at both 220 nm and 678 nm. This peak represents the Cyanine5.5-labeled peptide.
-
-
Post-Purification:
-
Lyophilize the collected fractions to obtain the purified labeled peptide as a powder.
-
Characterization of the Labeled Peptide
Mass Spectrometry:
Mass spectrometry (MS) is used to confirm the successful conjugation of Cyanine5.5 alkyne to the peptide.[4]
-
Expected Mass Shift: The covalent attachment of Cyanine5.5 alkyne to the peptide will result in a specific mass increase. The exact mass shift should be calculated based on the molecular weight of the Cyanine5.5 alkyne used. For a Cyanine5.5 alkyne with a molecular weight of approximately 940.09 g/mol , the mass of the labeled peptide will be the mass of the unlabeled peptide plus ~940.09 Da.
-
Procedure:
-
Dissolve a small amount of the lyophilized, purified labeled peptide in an appropriate solvent for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analyze the sample using a suitable mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Compare the observed molecular weight with the calculated theoretical mass of the labeled peptide.
-
UV-Vis Spectroscopy:
UV-Vis spectroscopy can be used to determine the concentration and labeling efficiency.
-
Procedure:
-
Dissolve the purified labeled peptide in a suitable buffer.
-
Measure the absorbance at the peptide's absorbance maximum (typically ~280 nm if it contains Trp or Tyr residues) and at the absorbance maximum of Cyanine5.5 (~678 nm).
-
The degree of labeling can be estimated by applying the Beer-Lambert law using the known extinction coefficients of the peptide and the dye.
-
Application Example: Imaging Tumor Vasculature with a Cy5.5-Labeled Peptide
The peptide GX1 (sequence: CGNSNPKSC) has been identified as a ligand that specifically targets tumor vasculature.[4] When labeled with a near-infrared fluorophore like Cy5.5, it can be used as a probe for in vivo imaging of tumor angiogenesis.
Biological Context: GX1 Signaling in Angiogenesis Inhibition
Recent studies have identified Transglutaminase-2 (TGM2) as the receptor for the GX1 peptide on tumor endothelial cells.[5] The binding of GX1 to TGM2 inhibits its GTP-binding activity, which in turn downregulates the downstream NF-κB and HIF-1α signaling pathways.[5] These pathways are crucial for promoting angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting this signaling cascade, the GX1 peptide can suppress angiogenesis.
Caption: Signaling pathway of GX1 peptide in inhibiting angiogenesis.
Conclusion
Cyanine5.5 alkyne is a versatile and robust fluorescent probe for the specific labeling of peptides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and straightforward method for conjugation. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully label, purify, and characterize their peptides of interest for a wide range of applications in biological research and drug development. The use of Cy5.5-labeled peptides, such as the GX1 peptide, enables the visualization and study of complex biological processes like angiogenesis, paving the way for new diagnostic and therapeutic strategies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cooperation between VEGF and β3 integrin during cardiac vascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculation of partial isotope incorporation into peptides measured by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel peptide (GX1) homing to gastric cancer vasculature inhibits angiogenesis and cooperates with TNF alpha in anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Oligonucleotide Labeling with Cyanine5.5 via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the labeling of oligonucleotides with the near-infrared fluorescent dye Cyanine5.5 (Cy5.5) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method offers high efficiency, specificity, and a stable triazole linkage, making it a robust choice for preparing fluorescently labeled oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.[][2]
This document outlines two primary approaches for labeling:
-
Labeling of an Alkyne-Modified Oligonucleotide with a Cy5.5-Azide.
-
Labeling of an Azide-Modified Oligonucleotide with a Cy5.5-Alkyne.
Detailed experimental protocols, purification methods, and characterization techniques are provided for both methodologies. Additionally, an application of fluorescently labeled oligonucleotides in studying the NF-κB signaling pathway is presented.
Quantitative Data Summary
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is known for its high efficiency and near-quantitative yields in oligonucleotide labeling.[3][4][5] The following tables summarize typical reaction conditions and expected outcomes based on available literature.
| Parameter | Alkyne-Modified Oligo + Cy5.5-Azide | Azide-Modified Oligo + Cy5.5-Alkyne | Reference |
| Oligonucleotide Concentration | 20–200 µM | 20–200 µM | [3] |
| Dye Molar Excess | 2–5 equivalents | 2–5 equivalents | [3] |
| Reaction Time | 30 minutes – 4 hours | 30 minutes – 4 hours | [3] |
| Reaction Temperature | Room Temperature to 45°C | Room Temperature to 45°C | [4] |
| Typical Conversion Rate | >95% (often near 100%) | >95% (often near 100%) | [2][3] |
| Recovery after Precipitation | 85–99% | 85–99% | [3] |
Note: Yields can be influenced by the specific oligonucleotide sequence, the purity of starting materials, and the efficiency of the purification method.
Experimental Workflow
The general workflow for labeling, purification, and characterization of the fluorescently labeled oligonucleotide is depicted below.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with Cy5.5-Azide
This protocol details the conjugation of an oligonucleotide functionalized with a terminal alkyne to an azide-containing Cyanine5.5 dye.
Materials and Reagents
-
Alkyne-modified oligonucleotide
-
Cy5.5-Azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Triethylammonium acetate (TEAA) buffer
-
Ethanol (100% and 70%)
-
3 M Sodium acetate, pH 5.2
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cy5.5-azide in anhydrous DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water. This solution should be prepared fresh.
-
Prepare a catalyst solution by mixing CuSO₄ and THPTA ligand in a 1:2 molar ratio in nuclease-free water to a final CuSO₄ concentration of 20 mM.
-
-
Click Reaction:
-
In a nuclease-free microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-200 µM.
-
Add 2-5 molar equivalents of the 10 mM Cy5.5-azide stock solution to the oligonucleotide solution.
-
Add the CuSO₄/THPTA catalyst solution to a final concentration of 1-2 mM CuSO₄.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours in the dark.
-
-
Purification by Ethanol Precipitation:
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 3 volumes of cold 100% ethanol and mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the purified Cy5.5-labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
-
-
Further Purification by RP-HPLC (Recommended):
-
For high-purity applications, further purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to separate the labeled oligonucleotide from any remaining unlabeled oligonucleotide and free dye.[6]
-
A C18 column is typically used with a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.[6]
-
Protocol 2: Labeling of Azide-Modified Oligonucleotide with Cy5.5-Alkyne
This protocol outlines the conjugation of an oligonucleotide containing a terminal azide group with an alkyne-functionalized Cyanine5.5 dye.
Materials and Reagents
-
Azide-modified oligonucleotide
-
Cy5.5-Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium acetate, pH 5.2
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cy5.5-alkyne in anhydrous DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water (prepare fresh).
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-200 µM.
-
In a separate tube, pre-mix the CuSO₄ and TBTA solutions in a 1:1 molar ratio.
-
To the oligonucleotide solution, add 2-5 molar equivalents of the 10 mM Cy5.5-alkyne stock solution.
-
Add the pre-mixed CuSO₄/TBTA catalyst to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex gently and incubate at room temperature for 1-4 hours in the dark.
-
-
Purification:
-
Follow the same ethanol precipitation and optional RP-HPLC purification steps as described in Protocol 1.
-
Characterization of Labeled Oligonucleotides
Accurate characterization is crucial to confirm successful labeling and purity of the final product.
Reverse-Phase HPLC (RP-HPLC) Analysis
RP-HPLC is used to assess the purity of the labeled oligonucleotide and to separate it from unlabeled starting material and excess dye.
| Parameter | Condition |
| Column | C18, 4.6 x 100 mm, 3.5 µm particle size[6] |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (oligonucleotide) and ~675 nm (Cy5.5 dye) |
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the Cy5.5 dye.[7]
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to confirm the covalent attachment of the Cy5.5 dye to the oligonucleotide by verifying the molecular weight of the conjugate. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[8][9]
| Parameter | ESI-MS | MALDI-TOF MS |
| Ionization Mode | Negative | Negative or Positive |
| Expected Mass Shift | Addition of the mass of Cy5.5-alkyne/azide and the linker | Addition of the mass of Cy5.5-alkyne/azide and the linker |
| Deconvolution | Required for multiply charged ions | Often singly charged ions are observed |
Application Example: Studying the NF-κB Signaling Pathway
Fluorescently labeled oligonucleotides can be used as "decoy" molecules to study the activity of transcription factors, such as Nuclear Factor-kappa B (NF-κB), which plays a key role in inflammatory responses.[10][11][12]
A double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB can be synthesized and labeled with Cy5.5. When introduced into cells, this decoy oligonucleotide competes with endogenous promoter regions for NF-κB binding. The localization and dynamics of the Cy5.5-labeled decoy can be monitored using fluorescence microscopy to visualize NF-κB activity in real-time.[10]
NF-κB Signaling and Decoy Oligonucleotide Inhibition
In this pathway, an inflammatory stimulus leads to the activation of the IKK complex, which then phosphorylates and triggers the degradation of IκB, the inhibitor of NF-κB. The released active NF-κB translocates to the nucleus to initiate the transcription of inflammatory genes. A Cy5.5-labeled decoy oligonucleotide can bind to active NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent gene activation. This process can be visualized by tracking the fluorescence of the Cy5.5 dye.
References
- 2. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. web.colby.edu [web.colby.edu]
- 9. idtdna.com [idtdna.com]
- 10. Transcription factor imaging probes - Laboratory of Molecular Imaging Probes | Alexei Bogdanov Lab [umassmed.edu]
- 11. Oligonucleotides as transcription factor decoys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Imaging with Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared fluorescent probe, for the imaging of azide-modified biomolecules in cellular environments. The protocols focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction for covalent labeling.
Introduction
Cyanine5.5 alkyne is a bright and photostable near-infrared (NIR) fluorescent dye.[1] Its fluorescence emission in the NIR spectrum minimizes autofluorescence from biological samples, allowing for high signal-to-noise ratios in imaging.[1] The alkyne functional group enables the covalent attachment of the dye to molecules containing an azide group through the highly efficient and specific CuAAC click reaction.[1] This bioorthogonal labeling strategy allows for the precise visualization of a wide range of biomolecules, including proteins, nucleic acids, and lipids, within cells and in vivo.[2][3]
Principle of the Method
The core of this cell imaging application is the "click chemistry" reaction. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a stable triazole linkage between the alkyne group on the Cyanine5.5 dye and an azide group on the target biomolecule.[1][4] This reaction is highly specific and can be performed under biocompatible conditions.[4] The workflow typically involves two main steps:
-
Metabolic or Enzymatic Incorporation of an Azide: An azide-modified precursor (e.g., an amino acid, nucleoside, or fatty acid analogue) is introduced to the cells. This precursor is then incorporated into the corresponding biomolecules through the cell's natural metabolic pathways.
-
Click Reaction with Cyanine5.5 Alkyne: The cells are then treated with Cyanine5.5 alkyne chloride in the presence of a copper(I) catalyst and a stabilizing ligand. The dye covalently attaches to the azide-modified biomolecules, rendering them fluorescent for visualization.
Data Presentation
The following table summarizes the key quantitative data for this compound relevant to cell imaging applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675-678 nm | [1][2] |
| Emission Maximum (λem) | ~694-710 nm | [2] |
| Molar Extinction Coefficient | ~190,000 - 250,000 cm⁻¹M⁻¹ | [1][2] |
| Quantum Yield | ~0.23 | [2] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [5] |
| Recommended Concentration for Cell Labeling | 2-40 µM (optimization required) | [6] |
| Recommended Incubation Time for Labeling | 10-60 minutes (optimization required) | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Azide-Modified Biomolecules
This protocol outlines the general steps for labeling and imaging azide-modified biomolecules in live cells using this compound.
Materials:
-
This compound
-
Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, 5-ethynyl-2'-deoxyuridine (EdU) is an alkyne and would react with an azide-dye)
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Metabolic Labeling (Day 1-2):
-
Plate cells on a suitable imaging dish or plate.
-
Incubate cells with the azide-modified metabolic precursor in an appropriate growth medium. The concentration and incubation time will depend on the specific precursor and cell type and should be optimized.
-
-
Preparation of Reagents (Day 3):
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.
-
Prepare a 300 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
-
Live-Cell Click Reaction (Day 3):
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the click reaction cocktail in live-cell imaging medium. For each sample, mix the following reagents in order:
-
Cyanine5.5 alkyne stock solution to a final concentration of 10 µM.
-
CuSO₄ stock solution to a final concentration of 100 µM.
-
THPTA ligand stock solution to a final concentration of 500 µM.
-
-
Immediately before adding to the cells, add the sodium ascorbate stock solution to a final concentration of 2.5 mM to initiate the click reaction.[4]
-
Gently add the click reaction cocktail to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging (Day 3):
-
Remove the click reaction cocktail and wash the cells three times with live-cell imaging medium.
-
Replace with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~650 nm, Emission: ~670 nm).[2]
-
Protocol 2: Fixed-Cell Imaging of Azide-Modified Biomolecules
This protocol is for labeling and imaging azide-modified biomolecules in fixed cells.
Materials:
-
Same as Protocol 1
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 or other permeabilization agent
-
Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Metabolic Labeling: Follow step 1 from Protocol 1.
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in step 3 of Protocol 1, but it can be prepared in PBS with 3% BSA.
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI or another suitable nuclear stain.
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for Cy5.5.
-
Mandatory Visualizations
Caption: Experimental workflow for cell imaging with Cyanine5.5 alkyne.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Ascorbate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and specificity.[2][3] A key component in the most common embodiment of this reaction is the use of a reducing agent to generate the active Cu(I) catalyst from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄). Sodium ascorbate, the sodium salt of Vitamin C, has emerged as the reducing agent of choice for this purpose due to its affordability, low toxicity, and effectiveness.[4][5]
These application notes provide detailed protocols and technical guidance for the effective use of sodium ascorbate in CuAAC reactions, catering to a range of applications from small molecule synthesis to complex bioconjugations.
The Role of Sodium Ascorbate in CuAAC Reactions
The active catalytic species in the CuAAC reaction is the Cu(I) ion.[6] However, Cu(I) salts are often unstable and susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6] The in situ reduction of a stable and readily available Cu(II) salt using sodium ascorbate offers a convenient and reliable method to maintain the necessary concentration of the Cu(I) catalyst throughout the reaction.[7]
The primary functions of sodium ascorbate in CuAAC reactions are:
-
Reduction of Cu(II) to Cu(I): Sodium ascorbate efficiently reduces Cu(II) ions to the catalytically active Cu(I) state.[1]
-
Prevention of Oxidative Homocoupling: An excess of sodium ascorbate helps to suppress the oxidative homocoupling of the alkyne starting material, a common side reaction known as Glaser coupling.[1][3]
It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade in solution, especially when exposed to air.[8] The degradation is often indicated by the solution turning yellow or brown.[9]
Visualizing the CuAAC Reaction Mechanism
The catalytic cycle of the CuAAC reaction, initiated by the reduction of Cu(II) by sodium ascorbate, is a fundamental concept for understanding and optimizing this powerful ligation chemistry.
Experimental Protocols
Successful CuAAC reactions depend on the careful preparation of reagents and optimization of reaction conditions. Below are general protocols for small molecule synthesis and bioconjugation.
Protocol 1: CuAAC for Small Molecule Synthesis
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.
Materials:
-
Terminal alkyne
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of t-BuOH/H₂O, DMSO/H₂O, or DMF)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent) and the azide (1.1 equivalents).[6]
-
Add the solvent to achieve the desired concentration (typically 0.1 to 1 M).
-
Add the CuSO₄ solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.[7]
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-8 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: CuAAC for Bioconjugation (e.g., Peptide or Oligonucleotide Labeling)
This protocol is adapted for the conjugation of a reporter molecule (e.g., a fluorescent dye) to a biomolecule containing an alkyne or azide handle. The use of a copper-chelating ligand, such as THPTA, is highly recommended to protect the biomolecule from damage by reactive oxygen species (ROS) and to enhance reaction efficiency.[4][10]
Materials:
-
Alkyne- or azide-modified biomolecule (e.g., peptide, oligonucleotide)
-
Azide- or alkyne-functionalized reporter molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts of ascorbate oxidation)[5]
-
Reaction buffer (e.g., phosphate buffer, pH 7.4; avoid Tris buffers as they can inhibit the reaction)[5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the biomolecule in the reaction buffer.
-
Prepare a stock solution of the reporter molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).[11]
-
Prepare a stock solution of THPTA in deionized water (e.g., 100 mM).[11]
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM or 300 mM).[9][11]
-
(Optional) Prepare a stock solution of aminoguanidine hydrochloride in deionized water (e.g., 100 mM).[12]
-
-
Reaction Setup (Example for a 500 µL final volume):
-
In a microcentrifuge tube, combine the biomolecule and the reporter molecule in the reaction buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often recommended.[12] Let this mixture stand for 1-2 minutes.
-
Add the copper/ligand premix to the biomolecule solution.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.
-
The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
-
Quantitative Data and Optimization
The efficiency of the CuAAC reaction is influenced by the concentrations of the reactants and catalyst components. The following tables provide typical concentration ranges and troubleshooting guidance.
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Small Molecule Synthesis | Bioconjugation | Notes |
| Alkyne | 1.0 equivalent | Limiting Reagent (e.g., 10 µM - 1 mM) | Higher concentrations can lead to faster reactions. |
| Azide | 1.0 - 1.2 equivalents | 1.2 - 50 equivalents | An excess of the smaller molecule is often used.[8][11] |
| CuSO₄ | 0.25 - 5 mol% | 50 µM - 1 mM | Higher catalyst loading can increase the reaction rate.[8] |
| Sodium Ascorbate | 5 - 10 mol% (relative to alkyne) | 1 - 10 equivalents (relative to Cu) | A freshly prepared solution is critical.[8] An excess is needed to counteract dissolved oxygen.[5] |
| Ligand (e.g., THPTA) | Not always necessary | 1:1 to 5:1 (Ligand:Cu) | A 5:1 ratio is often recommended to protect biomolecules.[12] |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Aqueous buffers (e.g., phosphate) | Co-solvents like DMSO can be used to improve solubility.[4] |
Table 2: Troubleshooting Guide for CuAAC Reactions Using Sodium Ascorbate
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to oxidation of Cu(I). | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen.[10] |
| Inactive sodium ascorbate solution. | Prepare a fresh solution of sodium ascorbate immediately before use.[8] | |
| Poor solubility of reactants. | Use a co-solvent such as DMSO or DMF.[4] | |
| Side Product Formation (e.g., Alkyne Homocoupling) | Insufficient reducing agent or presence of oxygen. | Increase the concentration of sodium ascorbate. Ensure the reaction is protected from excessive oxygen exposure.[10] |
| Biomolecule Degradation or Aggregation | Damage from reactive oxygen species (ROS). | Use a copper-chelating ligand like THPTA (at a 5:1 ratio to copper).[4][12] Add a scavenger like aminoguanidine.[5] |
| Byproducts of ascorbate oxidation reacting with the biomolecule. | Add aminoguanidine to trap reactive carbonyl byproducts.[5] |
Experimental Workflow Visualization
A standardized workflow is essential for reproducible CuAAC reactions. The following diagram illustrates a typical experimental setup.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: The Role of THPTA and TBTA Ligands in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has become an indispensable tool for covalent bond formation in diverse scientific fields. Its high efficiency, specificity, and biocompatibility make it ideal for applications ranging from drug development and bioconjugation to materials science. The success of CuAAC hinges on maintaining the catalytically active Copper(I) oxidation state. This note details the role and application of two critical tris(triazolylmethyl)amine ligands—TBTA and THPTA—that stabilize Cu(I), accelerate the reaction, and enhance biocompatibility.
The Critical Role of Ligands in CuAAC
The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1][2][3][4] While highly efficient, the reaction requires the Cu(I) catalyst, which is prone to oxidation to the inactive Cu(II) state in aerobic environments.[1][2][3] Furthermore, free copper ions can induce oxidative damage to biomolecules, posing a challenge for biological applications.[5][6][7]
Accelerating ligands address these challenges by:
-
Stabilizing Cu(I): Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[8][9]
-
Increasing Reaction Rate: The ligand-copper complex is a more effective catalyst, significantly accelerating the cycloaddition.[8][10]
-
Enhancing Biocompatibility: By sequestering the copper ion, ligands reduce its cytotoxicity and protect sensitive biomolecules like proteins and cells from oxidative damage.[5][7][11]
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) was one of the first and most effective ligands developed for this purpose.[8][9] Its primary drawback is poor water solubility, limiting its use to organic solvents or aqueous-organic mixtures.[3][8][12]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) was developed as a hydrophilic, water-soluble alternative.[1][3][10] Its excellent solubility in aqueous buffers makes it the superior choice for bioconjugation, live-cell labeling, and other applications in biological systems.[1][3][6][10]
Data Presentation: Ligand Comparison
The choice between THPTA and TBTA is primarily dictated by the reaction solvent and biological context.
Table 1: Qualitative Comparison of THPTA and TBTA Ligands
| Feature | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) |
| Solubility | High solubility in water, DMSO, DMF, MeOH.[5] | Soluble in DMSO and organic solvents; poor in water.[12][13] |
| Primary Application | Aqueous systems, bioconjugation, live-cell labeling.[1][6][7][10] | Organic synthesis, reactions in mixed aqueous/organic solvents.[1][9] |
| Biocompatibility | High. Protects cells and biomolecules from copper toxicity.[3][6][7][11] | Lower in aqueous systems; can cause cell lysis at higher concentrations.[14] |
| Reaction Rate | Generally faster than TBTA in aqueous media.[8][12][14] | Highly effective, but rate can be limited by solubility in aqueous systems.[14] |
Table 2: Quantitative Comparison of Ligand-Catalyzed Reaction Rates
This data, adapted from a fluorogenic assay comparing various ligands, illustrates the relative catalytic activity in an aqueous environment. The reaction progress was monitored by the formation of a fluorescent triazole product.
| Ligand | % Product Formed (30 min, 50 µM Cu(I)) |
| BTTAA | > 45% |
| BTTES | ~45% |
| THPTA | < 15% |
| TBTA | < 15% |
Data adapted from a comparative study by Liu, Y., and Wu, P. (2012).[14] Note: While THPTA and TBTA showed lower rates in this specific assay compared to newer ligands like BTTAA and BTTES, THPTA is consistently shown to be more effective and biocompatible than TBTA in purely aqueous conditions.[8][12][14][15]
Table 3: Recommended Starting Concentrations for CuAAC Reactions
| Component | Oligo/DNA Labeling[1][2] | Cell Lysate Labeling[1][2] | Live Cell Labeling[1] |
| Alkyne/Azide Substrate | 100-200 µM | 1-5 mg/mL (protein) | N/A (metabolically incorporated) |
| Detection Reagent | 4-50 equivalents | ~50 µM | 25 µM |
| CuSO₄ | 1-2 mM | 200 µM | 50 µM |
| Ligand (THPTA) | 2-4 mM (1:2 or 2:1 ratio to Cu) | 1 mM (5:1 ratio to Cu) | 250 µM (5:1 ratio to Cu) |
| Sodium Ascorbate | 5-10 mM | 3 mM | 2.5 mM |
Visualized Workflows and Mechanisms
// Invisible nodes for alignment {rank=same; Ascorbate; Ligand;} } .dot Caption: CuAAC catalytic cycle with a stabilizing ligand.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.
This protocol is suitable for conjugating small molecules or biomolecules that are stable in mixed solvents.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
TBTA
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvents: DMSO, t-Butanol, and water or buffer (e.g., PBS, TEAA)[4][16]
Stock Solutions:
-
Azide/Alkyne Stocks: Prepare 10 mM stocks of your substrates in DMSO or an appropriate solvent.
-
TBTA Stock (10 mM): Dissolve 5.3 mg of TBTA in 1 mL of DMSO.[4][17] Store at -20°C.
-
CuSO₄ Stock (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water.[17] Store at room temperature.
-
Cu-TBTA Catalyst Mix (10 mM): Mix one volume of 100 mM CuSO₄ with 11 volumes of 10 mM TBTA in DMSO.[16] Note: Some protocols mix CuSO₄ and TBTA in different ratios just prior to use.
-
Sodium Ascorbate (100 mM): Dissolve ~20 mg of sodium ascorbate in 1 mL of nuclease-free water. Prepare this solution fresh before each experiment. [4][18]
Procedure (Example for 100 µL reaction):
-
In a microcentrifuge tube, combine your alkyne (e.g., 10 µL of a 1 mM solution, final conc. 100 µM) and azide (e.g., 15 µL of a 10 mM solution, final conc. 1.5 mM).
-
Add buffer or water to bring the volume to ~80 µL.
-
Add 10 µL of the 10 mM Cu-TBTA catalyst mix (final concentration 1 mM).
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration 10 mM).
-
Vortex the tube gently and incubate at room temperature for 1-12 hours. The reaction can be monitored by HPLC or TLC.
-
Once complete, the product can be purified using standard chromatographic techniques or precipitation.[19]
This protocol is optimized for labeling nucleic acids in a fully aqueous environment, preserving their structure.[2][3]
Materials:
-
Alkyne-labeled oligonucleotide
-
Azide-labeled dye or molecule
-
THPTA
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Nuclease-free water or buffer (e.g., PBS)
Stock Solutions:
-
Alkyne Oligo: Dissolve oligo in water to a concentration of 100-200 µM.
-
Azide Stock (10 mM): Prepare a 10 mM solution of the azide label in water or DMSO.
-
THPTA Stock (200 mM): Prepare a 200 mM solution of THPTA in nuclease-free water.[2][20][21] Store at -20°C.
-
CuSO₄ Stock (100 mM): Prepare a 100 mM solution in nuclease-free water.[2][20][21]
-
Sodium Ascorbate (100 mM): Prepare fresh in nuclease-free water before use.[2][20][21]
Procedure (Example for 50 µL reaction):
-
Prepare the Catalyst Premix : In a separate tube, combine 2.5 µL of 100 mM CuSO₄ and 5 µL of 200 mM THPTA. Mix and let stand for 2-3 minutes.[1][2][21] This provides a 2:1 ligand-to-copper ratio.
-
In the main reaction tube, combine the alkyne-oligo (e.g., 5 µL of 200 µM stock) and an excess of the azide label (e.g., 2 µL of 10 mM stock, ~4 equivalents).
-
Add water/buffer to bring the volume to 35.5 µL.
-
Add the 7.5 µL of Catalyst Premix to the reaction tube.
-
Initiate the reaction by adding 7 µL of freshly prepared 100 mM sodium ascorbate.
-
Mix gently and incubate at room temperature for 30-60 minutes.[1][2][20] Reactions are often complete within this timeframe.
-
Purify the labeled oligonucleotide via ethanol precipitation, spin column, or HPLC.[1][2][20]
This protocol is for labeling cell-surface glycans that have been metabolically tagged with an azide or alkyne. Low reagent concentrations are used to maintain cell viability.[1][6][7]
Materials:
-
Cells with metabolically incorporated azide/alkyne tags (e.g., from Ac₄ManNAz).
-
Alkyne/Azide-fluorophore conjugate.
-
THPTA, CuSO₄, Sodium Ascorbate.
-
Buffer: DPBS (Dulbecco's Phosphate-Buffered Saline), pre-chilled to 4°C.
Reagent Preparation (Labeling Medium):
-
This protocol prepares a labeling medium that is added directly to cells. The final concentrations in the cell culture medium should be:
-
Alkyne-fluorophore: 25 µM
-
CuSO₄: 50 µM
-
THPTA: 250 µM (maintaining a 5:1 ligand-to-copper ratio)
-
Sodium Ascorbate: 2.5 mM
-
-
Procedure:
-
In a tube, combine CuSO₄ and THPTA in DPBS at 4°C.
-
Add the alkyne-fluorophore.
-
Just before adding to cells, add freshly prepared sodium ascorbate to the mix.[1]
-
Cell Labeling Procedure:
-
Culture cells to the desired confluency after metabolic labeling.
-
Wash the cells twice with 1 mL of cold DPBS.
-
Aspirate the buffer and add the chilled labeling medium to the cells.
-
Incubate for 5-15 minutes at 4°C or room temperature. Incubation at 4°C can improve viability.[22]
-
Aspirate the labeling medium and wash the cells three times with DPBS to remove unreacted reagents.
-
The cells are now labeled and ready for analysis (e.g., fluorescence microscopy or flow cytometry).
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 11. THPTA, 760952-88-3 | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. metabion.com [metabion.com]
- 20. confluore.com.cn [confluore.com.cn]
- 21. axispharm.com [axispharm.com]
- 22. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyanine5.5 Alkyne for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent probe widely utilized in fluorescence microscopy and in vivo imaging.[1][2][3][] Its fluorescence emission in the near-infrared spectrum (around 710 nm) is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, allowing for a high signal-to-noise ratio.[1][2][] The alkyne functional group enables the covalent attachment of Cy5.5 to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][5][6] This methodology is broadly used for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking within cellular environments.[7][8][9][10]
Key Features of Cyanine5.5 Alkyne:
-
Near-Infrared Emission: Reduces background fluorescence from biological samples.[1][2][]
-
High Photostability: Allows for prolonged imaging with minimal photobleaching.[1][2]
-
Excellent Brightness: Possesses a high extinction coefficient, contributing to strong fluorescent signals.[1][2]
-
pH Insensitive: Maintains consistent fluorescence in a pH range of 4 to 10.[1][2][11]
-
High Water Solubility: Facilitates its use in aqueous biological buffers.[1][2]
-
Bioorthogonal Reactivity: The alkyne group specifically reacts with azides, ensuring targeted labeling with minimal off-target effects.[1][2][7][11]
Applications in Fluorescence Microscopy
The versatility of Cy5.5 alkyne makes it suitable for a range of applications in life sciences research and drug development:
-
Protein Labeling and Tracking: Researchers can metabolically or enzymatically introduce azide-containing unnatural amino acids or sugars into proteins and subsequently label them with Cy5.5 alkyne to study protein localization, trafficking, and dynamics.
-
Nucleic Acid Visualization: Azide-modified nucleotides can be incorporated into DNA or RNA during synthesis or replication and then visualized with Cy5.5 alkyne, enabling the study of chromosome dynamics and gene expression.
-
Glycan Imaging: Metabolic labeling with azide-functionalized sugars allows for the fluorescent tagging of glycans, providing insights into their roles in cellular processes and disease.
-
High-Resolution Imaging: The brightness and stability of Cy5.5 are well-suited for super-resolution microscopy techniques.
-
In Vivo Imaging: Due to the deep tissue penetration of near-infrared light, Cy5.5 is used for imaging in small animal models to track cells, monitor disease progression, and assess the biodistribution of therapeutic agents.[]
Quantitative Data
The following table summarizes the key spectral and physical properties of Cyanine5.5 alkyne.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~678 - 684 nm | [1][12] |
| Emission Maximum (λem) | ~694 - 710 nm | [1][12] |
| Molar Extinction Coefficient | ~190,000 - 198,000 M⁻¹cm⁻¹ | [1][12] |
| Fluorescence Quantum Yield | ~0.2 | [12] |
| Molecular Weight | ~656.30 - 940.09 g/mol (varies by salt form) | [1][12] |
| Solubility | Water, DMSO, DMF | [1][12] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Biomolecules
This protocol provides a general workflow for labeling azide-containing proteins or other biomolecules with Cyanine5.5 alkyne.
Materials:
-
Cyanine5.5 alkyne
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Cyanine5.5 alkyne: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute your azide-modified biomolecule in PBS to the desired concentration.
-
Add Cyanine5.5 alkyne stock solution to the biomolecule solution. A 2- to 10-fold molar excess of the alkyne over the azide is a common starting point.
-
Prepare the catalyst premix by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it sit for a few minutes.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction can be gently mixed during this time.
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled biomolecule using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).
-
-
Analysis:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the absorbance maximum of Cy5.5 (around 678 nm).
-
Protocol 2: Fluorescent Labeling of Metabolically Azide-Labeled Cells
This protocol describes the labeling of cells that have been cultured with an azide-containing metabolic precursor (e.g., an azido-sugar or azido-amino acid).
Materials:
-
Cells metabolically labeled with an azide precursor
-
Cyanine5.5 alkyne
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in the presence of an appropriate azide-containing metabolic precursor for a sufficient duration to allow for incorporation into biomolecules.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction buffer containing Cyanine5.5 alkyne (e.g., 10 µM final concentration), CuSO₄ (e.g., 100 µM), THPTA (e.g., 200 µM), and sodium ascorbate (e.g., 2 mM) in PBS.
-
Add the click reaction buffer to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with wash buffer.
-
If desired, counterstain the nuclei with DAPI.
-
Wash the cells two times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~650-680 nm, Emission: ~690-720 nm).
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Workflow for Labeling Azide-Modified Biomolecules in Cells.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cy5.5 Alkyne | CAS:1628790-37-3 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 8. Main uses of cyanine dyes | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]
- 12. Cyanine 5.5 alkyne (A270149) | Antibodies.com [antibodies.com]
Application Note and Protocol: In Vivo Imaging with Cyanine5.5 Alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo imaging.[1] Its fluorescence in the NIR spectrum (approximately 650-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, making it ideal for non-invasive monitoring of biological processes in living animals.[2][3] The alkyne functional group enables the dye to be covalently conjugated to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This methodology allows for the precise labeling of proteins, peptides, nanoparticles, and other vectors for targeted in vivo imaging applications in drug development and biomedical research.[7][8][9]
Quantitative Data and Properties
The spectral and physical properties of Cyanine5.5 alkyne are summarized below.
Table 1: Properties of Cyanine5.5 Alkyne
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673 - 675 nm | [2][5] |
| Emission Maximum (λem) | ~694 - 707 nm | [2][5] |
| Molar Extinction Coefficient | ~209,000 - 250,000 M⁻¹cm⁻¹ | [2][5] |
| Quantum Yield | ~0.2 - 0.23 | [2][5] |
| Molecular Weight | ~656.3 g/mol | [5] |
| Solubility | DMSO, DMF | [5][10] |
| Storage Conditions | -20°C, Desiccated, Protected from light | [4][5] |
Core Principle: Bioorthogonal Labeling via Click Chemistry
The primary application of Cyanine5.5 alkyne in biological imaging relies on its ability to participate in click chemistry. The alkyne group on the dye reacts specifically with an azide group on a target molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the molecule of interest. This bioorthogonal reaction is highly specific and can be performed under mild conditions in aqueous buffers, making it suitable for labeling sensitive biological molecules.[4][6][11]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Experimental Protocols
Preparation of Cyanine5.5 Alkyne Stock Solution
Proper reconstitution of the lyophilized dye is critical for accurate quantification and labeling efficiency.
Materials:
-
Cyanine5.5 alkyne powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Briefly centrifuge the vial of lyophilized Cyanine5.5 alkyne to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM). Refer to the manufacturer's guidelines or the table below for common preparations.[7]
-
Vortex thoroughly until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Table 2: Example Reconstitution Volumes for a 1 mg Vial of Cy5.5 Alkyne
| Desired Stock Concentration | Volume of DMSO to Add |
| 1 mM | 936.2 µL |
| 5 mM | 187.2 µL |
| 10 mM | 93.6 µL |
| Calculations based on a molecular weight of ~1068.14 g/mol as provided in one source for a specific salt form; always confirm with your supplier's data sheet. The MW of 656.3 g/mol is for the base compound.[5][7] |
Protocol for Labeling an Azide-Modified Protein
This protocol provides a general guideline for conjugating Cy5.5 alkyne to a protein containing an azide group using CuAAC. Optimization may be required depending on the specific protein.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, HEPES)
-
Cyanine5.5 alkyne stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in dH₂O)
-
Sodium Ascorbate solution (250 mM in dH₂O, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in dH₂O)
-
Purification column (e.g., PD-10 desalting column)
Protocol:
-
Prepare the Protein: Dissolve the azide-modified protein in buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Click-Reaction Premix: In a microcentrifuge tube, combine the following in order:
-
Copper(II) Sulfate solution
-
THPTA ligand solution (at an equimolar ratio to CuSO₄)
-
Cyanine5.5 alkyne stock solution (use a 5-10 fold molar excess relative to the protein)
-
Freshly prepared Sodium Ascorbate solution (to reduce Cu(II) to the catalytic Cu(I) state)
-
Vortex briefly. The solution should be freshly prepared and used immediately.
-
-
Initiate Labeling: Add the click-reaction premix to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the Cy5.5-labeled protein from unreacted dye and reaction components using a desalting column (e.g., PD-10) equilibrated with sterile PBS. Collect the colored fractions corresponding to the labeled protein.
-
Quantification: Determine the protein concentration and Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5).
Protocol for In Vivo Imaging
This protocol outlines the general steps for imaging the biodistribution of a Cy5.5-labeled agent in a tumor-bearing mouse model.
Materials:
-
SPF BALB/c nude mice (6-8 weeks old) with subcutaneously implanted tumors.[8]
-
Anesthesia (e.g., isoflurane or 2% sodium pentobarbital).[8]
-
Cy5.5-labeled imaging agent in sterile PBS.
-
In vivo imaging system (IVIS) equipped with appropriate lasers/filters.
Protocol:
-
Animal Preparation: Anesthetize the mouse and place it in the prone position inside the imaging system's dark chamber.[8]
-
Pre-injection Scan: Acquire a baseline whole-body fluorescence image to check for background autofluorescence.
-
Administration: Inject the Cy5.5-labeled agent (typically 100-200 µL, containing 1-5 nmol of dye) via the tail vein.[2][8]
-
Image Acquisition: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the agent's biodistribution, tumor accumulation, and clearance.[2][12]
-
Ex Vivo Analysis: At the final time point, euthanize the mouse and immediately dissect key organs (tumor, liver, kidneys, spleen, lungs, heart).[8][12] Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the in vivo signal and quantify organ-specific accumulation.[12]
Table 3: Typical In Vivo Imaging System Parameters for Cyanine5.5
| Parameter | Setting | Reference |
| Excitation Filter | 670-675 nm | [2][13] |
| Emission Filter | 693-707 nm (or longpass) | [12][13] |
| Exposure Time | 0.5 - 2 seconds (auto-adjust) | [12][13] |
| Binning | Medium / High | - |
| Field of View (FOV) | Adjusted to animal size | - |
Workflow and Data Interpretation
The overall process from labeling to data analysis follows a structured workflow.
Caption: Experimental workflow for in vivo imaging with Cy5.5 conjugates.
Data Interpretation: Fluorescence intensity is typically quantified by drawing Regions of Interest (ROI) around the tumor and other organs in the acquired images.[12] The signal intensity (often expressed as photon flux or radiant efficiency) can be tracked over time to determine the pharmacokinetics and biodistribution of the labeled agent.[13] Ex vivo imaging is crucial for validating in vivo findings, as it eliminates signal attenuation from overlying tissue and provides more accurate organ-specific quantification.[12][14] Studies have shown that free Cy5.5 dye is rapidly eliminated, primarily through the liver and kidneys, while conjugated agents will exhibit biodistribution profiles dictated by the targeting molecule.[12]
References
- 1. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cy5.5 alkyne, 1628790-37-3 | BroadPharm [broadpharm.com]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. amsbio.com [amsbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodistribution studies of nanoparticles using fluorescence imaging: a qualitative or quantitative method? | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Metabolic Labeling with Cyanine5.5 Alkyne
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. abpbio.com [abpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 9. Click Chemistry | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro and in vivo metabolic tagging and modulation of platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
Detecting Post-Translational Modifications with Cyanine5.5 Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The covalent attachment of chemical groups to proteins following translation dictates their activity, localization, and interaction with other molecules. Dysregulation of PTMs is implicated in a wide range of diseases, making their study essential for both basic research and therapeutic development.
This document provides detailed application notes and protocols for the detection of PTMs using a powerful chemical biology approach: metabolic labeling with alkyne-functionalized precursors and subsequent fluorescent detection with Cyanine5.5 (Cy5.5) alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3][4] This bioorthogonal strategy allows for the sensitive and specific visualization and quantification of newly modified proteins within complex biological samples.[1][5]
Cyanine5.5 is a near-infrared fluorescent dye offering high sensitivity, deep tissue penetration, and minimal background autofluorescence, making it an excellent choice for in-gel fluorescence imaging.[6]
Core Principle: A Two-Step Strategy for PTM Detection
The detection of PTMs using Cyanine5.5 alkyne is a two-step process that combines metabolic labeling and click chemistry.
-
Metabolic Labeling: Cells are incubated with a synthetic precursor of a specific PTM that has been chemically modified to contain an alkyne group. This alkyne-bearing molecule is incorporated into proteins by the cell's own metabolic machinery.[1][5] This technique can be applied to study a variety of PTMs, including:
-
Glycosylation: Using alkyne-modified monosaccharides (e.g., N-azidoacetylgalactosamine - Ac4GalNAz, though for this protocol an alkyne analog would be used).
-
Prenylation: Employing alkyne-modified isoprenoid precursors.[7][8]
-
Fatty Acylation (e.g., Palmitoylation): Utilizing alkyne-functionalized fatty acids.[5]
-
-
Click Chemistry Reaction: After metabolic labeling, the cells are lysed, and the proteome is harvested. The alkyne-modified proteins are then covalently ligated to Cyanine5.5 azide using a highly efficient and specific CuAAC reaction.[1][2] This reaction forms a stable triazole linkage, attaching the fluorescent dye to the modified proteins. The labeled proteins can then be visualized and quantified using in-gel fluorescence scanning.
Data Presentation
Quantitative Analysis of PTM Detection with Cyanine5.5 Alkyne
The following tables summarize representative quantitative data for the detection of PTMs using metabolic labeling and Cyanine5.5 alkyne click chemistry.
| Parameter | Value | PTM Type | Cell Line | Reference |
| Sensitivity | Low femtomole range | Glycosylation | CHO cells | [9] |
| Linear Dynamic Range | 3 orders of magnitude | General Protein Staining | N/A | Bio-Rad Technical Note |
| Specificity | High (minimal off-target labeling) | Prenylation | COS-7 | [7] |
| Signal-to-Noise Ratio | Excellent | General | N/A | [10] |
| PTM Target | Alkyne Analog | Labeled Proteins Identified (Examples) | Cell Type | Reference |
| Farnesylation/Geranylgeranylation | Alkyne-modified farnesyl pyrophosphate analog (C15AlkOPP) | Ras, Rho family GTPases, Lamin B | Neurons, Astrocytes, Microglia | [8] |
| O-GlcNAcylation | Alkyne-modified GlcNAc analog | OGT, Foxo1, p53, Akt1 | Living cells | [11] |
| S-Palmitoylation | Alkyne-C16 fatty acid | Various membrane-associated proteins | Macrophages | [5] |
Mandatory Visualizations
Signaling Pathway: Protein Prenylation
Protein prenylation is a lipid modification essential for the membrane localization and function of many signaling proteins, such as small GTPases of the Ras and Rho families.
Experimental Workflow: PTM Detection using Cyanine5.5 Alkyne
This diagram outlines the key steps from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of PTMs in Mammalian Cells
This protocol describes the general procedure for metabolically incorporating an alkyne-containing precursor into cellular proteins. The specific alkyne analog, its concentration, and the labeling time will need to be optimized for the PTM of interest and the cell line used.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Alkyne-modified PTM precursor (e.g., alkyne-farnesol for prenylation, alkyne-palmitic acid for palmitoylation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
Procedure:
-
Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare the alkyne-modified precursor stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, remove the culture medium and replace it with fresh medium containing the alkyne-modified precursor at the desired final concentration. A titration experiment is recommended to determine the optimal concentration.
-
Incubate the cells for a predetermined period (e.g., 4-24 hours) under normal growth conditions. The optimal labeling time should be determined empirically.
-
After the labeling period, wash the cells twice with cold PBS to remove any unincorporated precursor.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the alkyne-labeled proteome. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: In-Lysate Click Chemistry with Cyanine5.5 Azide
This protocol details the CuAAC reaction to label the alkyne-modified proteins with Cyanine5.5 azide.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 1)
-
Cyanine5.5 azide (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
PBS (pH 7.4)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-labeled protein lysate to a final concentration of 1-5 mg/mL in PBS.
-
Prepare the click chemistry reaction cocktail. For a 200 µL final reaction volume, add the following components in the specified order, vortexing briefly after each addition:
-
50 µL of protein lysate
-
100 µL of PBS
-
4 µL of 1 mM Cyanine5.5 azide (final concentration: 20 µM)
-
10 µL of 100 mM THPTA (final concentration: 5 mM)
-
10 µL of 20 mM CuSO4 (final concentration: 1 mM)
-
-
To initiate the reaction, add 10 µL of 300 mM freshly prepared sodium ascorbate (final concentration: 15 mM). Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The Cyanine5.5-labeled proteins are now ready for downstream analysis.
Protocol 3: In-Gel Fluorescence Detection of Cyanine5.5 Labeled Proteins
This protocol describes the visualization of Cyanine5.5 labeled proteins after separation by SDS-PAGE.
Materials:
-
Cyanine5.5-labeled protein sample (from Protocol 2)
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Fluorescence gel scanner with appropriate lasers and filters for Cyanine5.5 (Excitation ~675 nm, Emission ~694 nm)
-
Total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby)
Procedure:
-
Add SDS-PAGE loading buffer to the Cyanine5.5-labeled protein sample, and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
After electrophoresis, place the gel directly into a fluorescence gel scanner.
-
Scan the gel using the settings for Cyanine5.5 detection.
-
(Optional) After fluorescence scanning, the same gel can be stained with a total protein stain to visualize the entire protein profile and serve as a loading control.
-
Quantify the fluorescence intensity of the bands of interest using appropriate image analysis software. Normalize the fluorescent signal to the total protein stain signal for more accurate quantification.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling | Optimize the concentration of the alkyne precursor and the incubation time. Ensure cells are healthy and not overly confluent. |
| Inefficient click chemistry reaction | Use freshly prepared sodium ascorbate. Ensure all click chemistry reagents are of high quality and at the correct concentrations. Degas the reaction mixture to remove oxygen. | |
| Insufficient protein loading | Increase the amount of protein loaded onto the gel. | |
| High background fluorescence | Excess unincorporated Cyanine5.5 azide | Ensure proper washing of cells after metabolic labeling. Consider a protein precipitation step (e.g., with methanol/chloroform) after the click reaction to remove excess dye. |
| Non-specific binding of the dye | Reduce the concentration of Cyanine5.5 azide in the click reaction. | |
| Smeared bands on the gel | Protein degradation | Use fresh lysis buffer with protease inhibitors and keep samples on ice. |
| Incomplete solubilization of proteins | Ensure complete solubilization of proteins in the lysis buffer. Sonication may be helpful. |
Compatibility with Mass Spectrometry
While the large Cyanine5.5 dye itself can interfere with mass spectrometry (MS) analysis, the alkyne handle introduced during metabolic labeling is compatible with MS-based proteomics.[10][12] For protein identification and PTM site localization, a parallel experiment can be performed where the alkyne-labeled proteins are "clicked" to an azide-functionalized biotin tag instead of a fluorophore. The biotinylated proteins can then be enriched using streptavidin beads, digested, and analyzed by LC-MS/MS. This allows for the identification of the specific proteins and PTM sites that were metabolically labeled.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Post-Translational Modifications on Protein Identification in Database Searches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanine5.5 Alkyne in Cancer Cell Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye equipped with a terminal alkyne group, making it an ideal tool for the targeted imaging of cancer cells.[1][2] Its fluorescence emission in the NIR window (approximately 670-710 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, offering a high signal-to-background ratio for in vivo imaging.[1][3] The alkyne functional group enables covalent conjugation to azide-modified targeting ligands, such as antibodies, peptides, or small molecules, through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[4][5][6] This modular approach allows for the development of highly specific probes for cancer cell targeting and visualization.[7][8]
These application notes provide detailed protocols for the conjugation of Cy5.5 alkyne to targeting molecules and its subsequent use in in vitro and in vivo cancer cell targeting applications.
Data Presentation
The photophysical properties of Cyanine5.5 alkyne and the performance of its bioconjugates in cancer cell targeting are summarized below.
Table 1: Photophysical Properties of Cyanine5.5 Alkyne
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | ~0.23 | [1] |
| Solubility | DMSO, DMF, DCM | BroadPharm |
Table 2: Performance of Cyanine5.5-Conjugated Targeting Probes in Cancer Models
| Probe | Cancer Model | Application | Key Findings | Reference |
| Cy5.5-Trastuzumab | SK-BR-3 (HER2+) human breast cancer cells and xenografts | In vitro cell binding and in vivo tumor imaging | Higher fluorescence intensity in HER2-overexpressing cells compared to control cells. Tumor-to-background ratio of 2.2 ± 0.1 in vivo. | [9] |
| Cy5.5-A11 (PD-L1 targeting peptide) | MDA-MB-231, H460, and A375 cancer cell xenografts | In vivo tumor imaging | Rapid tumor accumulation observed as early as 0.5 hours post-injection, with peak signal at 2 hours. High tumor-to-muscle fluorescence signal ratios. | [3] |
| Cy5.5-labeled factor VIIa | U87MG-EGFRviii glioma xenografts | In vivo tumor imaging | Specific localization to tumor xenografts for at least 14 days. | [10] |
| Cy5.5-HSA/TIMP-2 | MLL tumor xenografts | In vivo tumor imaging | Fluorescence intensity showed a strong correlation with the amount of Cy5.5-HSA/TIMP-2 in the tumor. | [11] |
Experimental Protocols
Protocol 1: Conjugation of Cyanine5.5 Alkyne to an Azide-Modified Antibody via CuAAC (Click Chemistry)
This protocol describes the conjugation of Cyanine5.5 alkyne to an antibody that has been functionalized with an azide group.
Materials:
-
Azide-modified antibody (in an amine-free buffer such as PBS)
-
Cyanine5.5 alkyne
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PD-10 desalting columns
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Cyanine5.5 alkyne in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Pre-complexation of Copper Catalyst:
-
In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a separate tube, dilute the azide-modified antibody in PBS to a concentration of 1-5 mg/mL.
-
Add Cyanine5.5 alkyne stock solution to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.
-
Add the pre-complexed Cu(I)-THPTA catalyst to the antibody-dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a PD-10 desalting column with PBS.
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored fractions will contain the labeled antibody.
-
Collect the fractions and pool those containing the purified Cy5.5-antibody conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
-
Protocol 2: In Vitro Fluorescence Microscopy of Cancer Cells
This protocol outlines the procedure for staining cancer cells with a Cy5.5-alkyne conjugated targeting probe.
Materials:
-
Cancer cells expressing the target of interest
-
Cell culture medium
-
Cy5.5-alkyne conjugated targeting probe (e.g., antibody or peptide)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets for Cy5.5 and DAPI
Procedure:
-
Cell Culture:
-
Culture cancer cells on glass coverslips or in imaging-compatible plates until they reach the desired confluency.
-
-
Cell Staining:
-
Dilute the Cy5.5-alkyne conjugated probe to the desired final concentration (typically in the nanomolar to low micromolar range) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the fluorescent probe.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
-
-
Fixing and Counterstaining (Optional):
-
If desired, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides or directly image the plates using a fluorescence microscope.
-
Acquire images using the appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm long-pass) and DAPI (if used).
-
Protocol 3: In Vivo Imaging of Tumor-Bearing Mice
This protocol provides a general workflow for in vivo imaging of tumors in a xenograft mouse model using a Cy5.5-alkyne conjugated probe.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Cy5.5-alkyne conjugated targeting probe
-
Sterile PBS
-
In vivo imaging system capable of detecting NIR fluorescence
Procedure:
-
Probe Administration:
-
Dilute the Cy5.5-alkyne conjugated probe in sterile PBS to the desired concentration.
-
Anesthetize the tumor-bearing mouse.
-
Inject a defined amount of the probe (typically 1-10 nmol) intravenously via the tail vein.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Cy5.5.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point to assess the specific accumulation of the probe in the tumor.
-
-
Ex Vivo Biodistribution (Optional):
-
At the end of the experiment, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs).
-
Image the excised organs using the in vivo imaging system to confirm the biodistribution of the probe.
-
Mandatory Visualization
Experimental Workflow for Cancer Cell Targeting using Cyanine5.5 Alkyne
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. cpcscientific.com [cpcscientific.com]
- 6. interchim.fr [interchim.fr]
- 7. Cyanine conjugates in cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 9. Cy5.5-Trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence with Cyanine5.5 Alkyne
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals in experiments involving Cyanine5.5 (Cy5.5) alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low or absent Cy5.5 fluorescence signal?
A low fluorescence signal when using Cy5.5 alkyne typically stems from one or more of the following issues:
-
Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, used to conjugate the Cy5.5 alkyne to your azide-modified molecule, may have failed or proceeded with low yield.
-
Dye Degradation: Cyanine dyes can be sensitive to their chemical environment, particularly to reactive oxygen species (ROS) that can be generated during the CuAAC reaction.[1] Improper storage or handling can also lead to degradation.
-
Fluorescence Quenching: The fluorescence of Cy5.5 can be quenched by various factors, including proximity to other molecules (self-quenching at high concentrations or quenching by molecules like guanine) or interaction with certain metal ions.[2][3][4]
-
Suboptimal Imaging Parameters: The imaging setup, including excitation sources and emission filters, may not be correctly configured for Cy5.5's spectral properties.
-
Purification Issues: Inadequate removal of unreacted Cy5.5 alkyne can lead to high background, making the specific signal appear low.[1]
Q2: My click chemistry reaction (CuAAC) seems to have a low yield. How can I troubleshoot this?
Several factors can lead to an inefficient CuAAC reaction. Below is a systematic guide to address common problems.
-
Inactive Catalyst: The Cu(I) catalyst is essential for the reaction but is prone to oxidation.
-
Suboptimal Reagent Concentrations: The stoichiometry of the reactants is critical.
-
Copper Sequestration or Inhibition: Components in your reaction mixture, such as certain buffers or residues on your biomolecule (e.g., histidine), can chelate the copper catalyst, rendering it inactive.[1]
-
Solution: Consider increasing the copper and ligand concentration. If working with proteins, you may need to perform the reaction under denaturing conditions.
-
-
Steric Hindrance: The alkyne or azide moiety on your biomolecule may be sterically inaccessible.
Below is a troubleshooting workflow for diagnosing click reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice: Fluorescent DNA duplexes for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
reducing non-specific binding of Cyanine5.5 alkyne
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding associated with Cyanine5.5 alkyne in bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using Cyanine5.5 alkyne?
High background fluorescence is a common issue that can obscure specific signals. The primary causes include:
-
Hydrophobic and Ionic Interactions: Cyanine dyes like Cy5.5 can be hydrophobic and may interact non-specifically with proteins and cellular membranes through hydrophobic or electrostatic forces.[1][2]
-
Unbound Dye: Incomplete removal of excess Cyanine5.5 alkyne after the click reaction is a major contributor to background signal.[3][4]
-
Dye Aggregation: In aqueous solutions, cyanine dyes have a tendency to form aggregates, which can lead to non-specific signals or fluorescence quenching.[4][5]
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of the Cy5.5 alkyne probe can increase the likelihood of non-specific binding.[4][6][7]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or membranes allows the dye to attach indiscriminately.[8][9]
-
Sample Autofluorescence: Some biological samples naturally fluoresce (autofluorescence), which can be mistaken for background signal, especially from molecules like collagen and flavins.[4][10]
Q2: My negative control, which lacks the azide group, still shows significant fluorescence. What is the cause and how can I fix it?
This indicates that the Cyanine5.5 alkyne is binding non-specifically to components in your sample. This is likely due to the dye's intrinsic properties, such as hydrophobicity.
Troubleshooting Steps:
-
Optimize Blocking: Ensure your blocking step is effective. You may need to screen different blocking agents or increase the incubation time.[8][11]
-
Incorporate Detergents: Add a non-ionic detergent like Tween-20 (0.05-0.2%) or Triton X-100 to your blocking and wash buffers to disrupt hydrophobic interactions.[2][12][13]
-
Titrate Alkyne Concentration: Reduce the concentration of Cyanine5.5 alkyne used in the click reaction. A lower concentration reduces the chances of non-specific binding while often being sufficient for specific labeling.[6][7]
-
Improve Washing: Increase the number and duration of your wash steps after the click reaction to more effectively remove unbound dye.[8][14]
Q3: How can I select and optimize the best blocking agent for my experiment?
The choice of blocking agent is critical and depends on your specific application.[15] Protein-based blockers work by occupying potential non-specific binding sites.[2][15]
-
Bovine Serum Albumin (BSA): A common blocker, particularly useful for phosphoprotein detection as it lacks phosphoproteins.[15] However, BSA itself can fluoresce in the near-infrared spectrum, which may interfere with Cy5.5 signal, and some antibodies can cross-react with it.[13][16][17]
-
Non-Fat Dry Milk: A cost-effective and efficient blocker.[15] It is not suitable for detecting phosphoproteins (due to its casein content) or for use with avidin-biotin systems (as it contains biotin).[15]
-
Fish Gelatin: A good alternative that shows low cross-reactivity with mammalian antibodies.[11][15]
-
Commercial/Synthetic Blockers: These often provide more consistent results and can be protein-free, which is advantageous in certain applications.[16] Agents like Polyvinylpyrrolidone (PVP) can be effective, though sometimes less so than protein-based blockers.[15][17]
Refer to the table below for a detailed comparison.
Q4: What is the role of detergents like Tween-20, and what concentration should I use?
Detergents are crucial for reducing non-specific binding driven by hydrophobic interactions.[2] Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 in blocking, antibody, and wash buffers help "wash away" weakly bound molecules without disrupting the specific, high-affinity binding of your probe.[12]
-
Recommended Concentration: Typically, 0.05% to 0.5% Tween-20 is used.[13]
-
Optimization is Key: The optimal concentration depends on your specific antibodies and sample type. Too much detergent can potentially disrupt specific interactions.[13] For PVDF membranes, excess Tween-20 may increase background, especially if milk is used as the blocker.[13]
Q5: Can the click reaction conditions themselves contribute to high background?
Yes, the click chemistry reaction must be optimized.
-
Alkyne Concentration: As mentioned, using the lowest possible concentration of Cyanine5.5 alkyne that still provides a robust specific signal is critical.[6]
-
Copper and Ligand Ratio: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ratio of copper to its stabilizing ligand (e.g., THPTA) can influence background. A higher ligand-to-copper ratio can sometimes help reduce non-specific signals.[6][18]
-
Copper-Free Alternatives: Strain-promoted azide-alkyne cycloaddition (SPAAC) using strained alkynes (e.g., DBCO, BCN) eliminates the need for a copper catalyst. However, these reagents can sometimes participate in non-specific side reactions with thiols.[6][19]
Q6: What are the most effective methods for removing unbound Cyanine5.5 alkyne after labeling?
Thorough removal of unbound dye is one of the most critical steps for achieving a low-background image.[3] Beyond extensive washing, several purification methods can be employed depending on your sample:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small unbound dye molecules from larger labeled proteins or nanoparticles.[3]
-
Ultrafiltration: Uses a semi-permeable membrane to retain the larger, labeled target while allowing the smaller, unbound dye to pass through.[3]
-
Ultracentrifugation: Can be used to pellet labeled cells or extracellular vesicles, allowing the supernatant containing the unbound dye to be carefully removed.[3]
-
Precipitation: For labeled proteins in a cell lysate, precipitation (e.g., with methanol/chloroform) can be used to pellet the proteins, leaving the unbound dye in the supernatant.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting High Background
This guide provides a logical workflow to diagnose and resolve issues with non-specific binding of Cyanine5.5 alkyne.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for diagnosing and resolving high background issues.
Guide 2: Experimental Protocols
Protocol 1: General Blocking and Staining for Cultured Cells
This protocol provides a starting point for reducing non-specific binding during in-cell click chemistry.
-
Sample Preparation: Grow, fix, and permeabilize cells as required by your specific experimental design.
-
Blocking:
-
Click Reaction Cocktail:
-
Prepare the click reaction cocktail according to a validated protocol. It is highly recommended to titrate the Cyanine5.5 alkyne concentration; start with a low concentration (e.g., 1-5 µM) and adjust as needed.[6]
-
The cocktail typically includes a copper (II) source, a reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA).[18]
-
-
Labeling:
-
Remove the blocking buffer and add the click reaction cocktail to the samples.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing (Critical Step):
-
Imaging: Proceed with your standard imaging protocol. Include a "no azide" negative control and an unstained control to assess autofluorescence.[10]
Protocol 2: Post-Reaction Cleanup of Labeled Proteins via Precipitation
This protocol is for purifying alkyne-labeled proteins from a cell lysate after the click reaction to remove unbound dye.
-
Perform Click Reaction: After lysing cells containing azide-labeled proteins, perform the click reaction with Cyanine5.5 alkyne in the lysate as per your optimized protocol.
-
Protein Precipitation:
-
Use a methanol/chloroform precipitation method. Add 4 volumes of methanol to your lysate sample. Vortex thoroughly.
-
Add 1 volume of chloroform. Vortex thoroughly.
-
Add 3 volumes of water. Vortex thoroughly to create a biphasic mixture.
-
-
Centrifugation: Centrifuge the sample at ~14,000 x g for 5 minutes. Proteins will precipitate as a thin wafer at the interface between the aqueous (upper) and organic (lower) phases.
-
Remove Supernatant: Carefully aspirate and discard the upper aqueous phase, which contains salts and water-soluble components. Then, carefully remove the lower organic phase, which contains the unbound, hydrophobic Cyanine5.5 alkyne.
-
Wash Pellet: Add 4 volumes of methanol to the protein pellet. Vortex to wash the pellet.
-
Final Spin: Centrifuge again at ~14,000 x g for 5 minutes to re-pellet the protein.
-
Resuspend: Carefully remove the methanol supernatant. Briefly air-dry the pellet and resuspend it in an appropriate buffer (e.g., Laemmli sample buffer for SDS-PAGE).
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons | Best For/Avoid For |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Single purified protein, good for phosphoprotein detection. | Can be expensive, potential for NIR fluorescence, may cross-react with some antibodies.[15][16][17] | Best For: Phospho-protein detection. Avoid: When using anti-bovine secondary antibodies or if high NIR background is observed.[13][16] |
| Non-Fat Dry Milk | 3-5% in PBS/TBS | Inexpensive and widely available, very effective blocker.[15] | Contains phosphoproteins (casein) and biotin, can interfere with some antibody interactions.[15] | Best For: General use with most antibodies. Avoid: Phosphoprotein detection and avidin-biotin systems.[15] |
| Fish Gelatin | 0.5-2% in PBS/TBS | Low cross-reactivity with mammalian antibodies.[11][15] | May not be as robust a blocker as milk or BSA in all situations.[15] | Best For: Systems where cross-reactivity with bovine proteins is a concern. |
| Normal Serum | 5-10% in PBS/TBS | Very effective. Serum should be from the same species as the secondary antibody host. | Expensive, contains immunoglobulins that can cross-react if not chosen carefully.[11][16] | Best For: Immunohistochemistry. Avoid: If the serum source cross-reacts with primary or secondary antibodies.[2] |
| Synthetic/Commercial Blockers | Per Manufacturer | High consistency, often protein-free, long shelf-life.[16] | More expensive, may require optimization.[15] | Best For: Quantitative experiments requiring high consistency; assays where protein-based blockers interfere. |
Experimental Workflow for Reducing Non-Specific Binding
References
- 1. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biossusa.com [biossusa.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biotium.com [biotium.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. youtube.com [youtube.com]
- 15. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. lumiprobe.com [lumiprobe.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
how to prevent Cyanine5.5 alkyne precipitation in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cyanine5.5 alkyne precipitation in aqueous buffers. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Preventing Cyanine5.5 Alkyne Precipitation
Cyanine5.5 alkyne, a popular near-infrared dye, is inherently hydrophobic and prone to precipitation and aggregation in aqueous solutions. This guide provides a systematic approach to troubleshoot and prevent this issue during your experiments.
Issue: Precipitate observed after adding Cyanine5.5 alkyne to an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Cyanine5.5 alkyne precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my Cyanine5.5 alkyne precipitating in my aqueous buffer?
Cyanine5.5 alkyne is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most biological buffers.[1] At sufficient concentrations, the dye molecules tend to aggregate and form precipitates to minimize their contact with water. This aggregation can be exacerbated by high dye concentrations and the ionic strength of the buffer.
Q2: What is the first step I should take to dissolve Cyanine5.5 alkyne?
The recommended first step is to prepare a concentrated stock solution of the dye in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2][3][4] This stock solution can then be added to your aqueous buffer with vigorous mixing. It is crucial to ensure the final concentration of the organic solvent in your aqueous buffer is low, typically below 5%, to avoid detrimental effects on your biological system.
Q3: I'm still seeing precipitation even after using DMSO. What's next?
If using a co-solvent like DMSO is not sufficient, the next step is to incorporate a non-ionic surfactant into your aqueous buffer. Surfactants work by forming micelles that encapsulate the hydrophobic dye molecules, increasing their solubility in the aqueous environment.[5]
Q4: What type of surfactant should I use, and at what concentration?
Non-ionic surfactants are generally preferred as they are less likely to interfere with biological molecules. Common choices include Tween 20 and Pluronic F-127.[5][6] It is important to use the surfactant at a concentration above its critical micelle concentration (CMC) to ensure micelle formation. For many applications, a concentration of 0.05% to 0.1% (v/v) of Tween 20 is effective.[6][7]
Q5: Are there alternative versions of Cyanine5.5 alkyne that are more water-soluble?
Yes, sulfonated versions of cyanine dyes, such as sulfo-Cyanine5.5 alkyne, are available.[8] These dyes have sulfonate groups that significantly increase their hydrophilicity and aqueous solubility, often eliminating the need for co-solvents or surfactants.
Q6: Can the pH of my buffer affect the solubility of Cyanine5.5 alkyne?
While some cyanine dyes are reported to be pH-insensitive in a range of 4-10, extreme pH values can potentially affect the charge and structure of the dye, which could influence its solubility.[8] If your experimental conditions allow, you can test a small range of pH values for your buffer to see if it improves solubility.
Quantitative Data on Solubilizing Agents
The following table summarizes key properties of commonly used co-solvents and surfactants for solubilizing Cyanine5.5 alkyne.
| Solubilizing Agent | Type | Recommended Starting Concentration | Critical Micelle Concentration (CMC) | Notes |
| DMSO | Co-solvent | < 5% (v/v) in final buffer | N/A | Prepare a high-concentration stock of the dye in 100% DMSO first. |
| Tween 20 | Non-ionic Surfactant | 0.05% - 0.1% (v/v) | ~0.06-0.07% in water | Widely used in immunoassays and other biological applications.[6][9][10] |
| Pluronic F-127 | Non-ionic Surfactant | 0.02% - 0.1% (w/v) | Varies with temperature | Can also be used to facilitate dye loading into cells.[11][12] |
| SDS | Anionic Surfactant | > 0.23% (w/v) | ~8.2 mM (~0.23% w/v) | Can denature proteins, so use with caution in biological assays. |
Experimental Protocols
Protocol 1: Solubilization of Cyanine5.5 Alkyne using DMSO
Objective: To prepare a solution of Cyanine5.5 alkyne in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
Cyanine5.5 alkyne
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Allow the vial of Cyanine5.5 alkyne to equilibrate to room temperature.
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). A table for preparing stock solutions is provided by some manufacturers.[4]
-
Vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particles.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the aqueous buffer, slowly add the Cyanine5.5 alkyne stock solution to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the buffer is below 5% (v/v). For most cell-based assays, a final DMSO concentration of <0.5% is recommended.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Protocol 2: Solubilization of Cyanine5.5 Alkyne using Tween 20
Objective: To prepare a solution of Cyanine5.5 alkyne in an aqueous buffer using Tween 20 to prevent precipitation.
Materials:
-
Cyanine5.5 alkyne
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Tween 20 (10% stock solution in water)
-
Vortex mixer
Procedure:
-
Prepare Surfactant-Containing Buffer:
-
Add the 10% Tween 20 stock solution to your aqueous buffer to achieve a final concentration of 0.05% - 0.1% (v/v). For example, add 50 µL of 10% Tween 20 to 10 mL of buffer for a final concentration of 0.05%.
-
Mix thoroughly.
-
-
Prepare Dye Stock Solution:
-
Prepare a concentrated stock solution of Cyanine5.5 alkyne in anhydrous DMSO as described in Protocol 1.
-
-
Dilution into Surfactant-Containing Buffer:
-
While vortexing the Tween 20-containing buffer, slowly add the Cyanine5.5 alkyne stock solution to achieve the desired final concentration.
-
Ensure the final DMSO concentration remains low.
-
Vortex for an additional 30 seconds.
-
The solution should remain clear, indicating that the dye is solubilized within the Tween 20 micelles.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical relationship between the properties of Cyanine5.5 alkyne and the strategies to prevent its precipitation.
Caption: Strategies to overcome Cyanine5.5 alkyne precipitation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 5. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. biocare.net [biocare.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. aurion.nl [aurion.nl]
- 10. emsdiasum.com [emsdiasum.com]
- 11. researchgate.net [researchgate.net]
- 12. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dye-to-Protein Ratio for Cyanine5.5 Alkyne Labeling
Welcome to the technical support center for Cyanine5.5 (Cy5.5) alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dye-to-protein ratio and to troubleshoot common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" labeling of azide-modified proteins with Cy5.5 alkyne.
Frequently Asked Questions (FAQs)
???+ question "What is the optimal dye-to-protein molar ratio for labeling with Cyanine5.5 alkyne?" There is no single optimal ratio for all proteins. The ideal molar ratio of Cy5.5 alkyne to an azide-modified protein depends on several factors, including the number of available azide groups on the protein, the protein's concentration, and its stability. A common starting point is a 2- to 10-fold molar excess of the Cy5.5 alkyne over the protein.[1] It is highly recommended to perform a titration experiment, testing several ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the ratio that yields the desired Degree of Labeling (DOL) without causing protein precipitation or loss of function.
???+ question "What is the Degree of Labeling (DOL) and why is it important?" The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter that defines the average number of dye molecules attached to a single protein molecule.[2][3] Accurately determining the DOL is essential for ensuring experimental reproducibility and optimizing the performance of the fluorescently labeled protein. Low DOL values can lead to weak fluorescence signals, while excessively high values may cause fluorescence quenching or protein aggregation.[4]
???+ question "How do I calculate the Degree of Labeling (DOL)?" The DOL is calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of Cy5.5 (approximately 675 nm). The contribution of the dye's absorbance at 280 nm must be accounted for using a correction factor. The general formula is:
???+ question "What are the critical components of a CuAAC reaction for protein labeling?" A typical CuAAC reaction for protein labeling includes:
- An azide-modified protein.
- An alkyne-functionalized dye (e.g., Cyanine5.5 alkyne).
- A source of Copper(I) (Cu(I)), often generated in situ from Copper(II) sulfate (CuSO₄).
- A reducing agent, such as sodium ascorbate, to convert Cu(II) to the catalytic Cu(I) state.
- A copper-chelating ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[5][6]
???+ question "Can I perform this labeling reaction in any buffer?" No, the choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris) or strong chelating agents (e.g., EDTA), as they can interfere with the copper catalyst.[7][8] Phosphate-buffered saline (PBS) or HEPES buffers are generally recommended.[7][8]
Troubleshooting Guides
Issue 1: Low or No Labeling (Low DOL)
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | Prepare a fresh solution of sodium ascorbate immediately before use, as it is prone to oxidation.[7][8] Ensure all buffers and solutions are degassed to minimize oxidation of the Cu(I) catalyst.[7][8] Use a sufficient concentration of a copper-chelating ligand (e.g., THPTA) at a recommended 5:1 ligand-to-copper ratio to protect the Cu(I) state.[9] |
| Degraded Reagents | Verify the integrity of the Cyanine5.5 alkyne and the azide-modified protein. Store reagents as recommended by the manufacturer, protected from light and moisture. |
| Suboptimal Reagent Concentrations | Optimize the concentrations of the azide-modified protein, Cy5.5 alkyne, copper sulfate, and sodium ascorbate. For dilute protein solutions, a higher molar excess of the dye may be necessary.[7] A typical starting copper concentration is 50-100 µM. |
| Steric Hindrance | The azide group on the protein may be located in a sterically inaccessible position. If possible, consider re-engineering the protein to place the azide modification at a more exposed site. Increasing the reaction time or the concentration of the Cy5.5 alkyne may also improve labeling efficiency.[7][8] |
| Inhibitory Buffer Components | Avoid using buffers containing Tris or other primary amines, as they can chelate copper.[7][8] If the protein solution contains reducing agents like DTT or β-mercaptoethanol, they should be removed by dialysis or buffer exchange prior to the labeling reaction.[7] |
Issue 2: Protein Precipitation During or After Labeling
| Potential Cause | Troubleshooting Steps |
| High Degree of Labeling | Cyanine dyes can be hydrophobic, and excessive labeling can lead to a decrease in the overall solubility of the protein conjugate, causing aggregation.[10] Reduce the molar excess of Cyanine5.5 alkyne in the reaction to achieve a lower DOL. |
| Oxidative Damage | The CuAAC reaction can generate reactive oxygen species (ROS) that can damage the protein, leading to aggregation.[11][12] Use a copper-chelating ligand like THPTA and degassed buffers to minimize ROS formation.[5][6] Consider adding a radical scavenger to the reaction. |
| Incorrect Buffer Conditions | Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.[13] Maintain an adequate ionic strength (e.g., 150 mM NaCl).[13] |
| High Protein Concentration | Labeling at a very high protein concentration can increase the likelihood of aggregation.[7] Perform the reaction at a lower protein concentration and, if necessary, concentrate the labeled protein afterward. |
| Organic Solvent Concentration | Cyanine5.5 alkyne is often dissolved in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 10%) to avoid denaturing the protein.[10] |
Issue 3: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Unreacted Cyanine5.5 Alkyne | Ensure thorough purification of the labeled protein after the reaction to remove all unconjugated dye. Size-exclusion chromatography (e.g., a desalting column) is a commonly used and effective method.[4] |
| Non-specific Binding of the Dye | While the click chemistry reaction itself is highly specific, the dye molecule may non-specifically associate with the protein, particularly if the protein has hydrophobic patches.[14] Including a mild non-ionic detergent (e.g., 0.01% Tween-20) in the purification buffer may help to reduce non-specific binding. |
| Non-specific Labeling | In the presence of the copper catalyst, terminal alkynes can sometimes react with other nucleophilic residues on proteins, such as cysteines, leading to non-specific labeling.[15] To verify this, run a control reaction with the unmodified protein (lacking the azide group) and check for any labeling. If non-specific labeling is observed, optimizing the catalyst and ligand concentrations may help to minimize it.[14] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein with Cyanine5.5 Alkyne
This protocol provides a general starting point for labeling an azide-modified protein with Cyanine5.5 alkyne. It is recommended to optimize the reaction conditions for each specific protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyanine5.5 alkyne
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Stock Solutions:
-
Cyanine5.5 Alkyne: Dissolve Cyanine5.5 alkyne in anhydrous DMSO to a final concentration of 10 mM.
-
Catalyst Premix: Shortly before use, mix the CuSO₄ solution and the THPTA ligand solution to achieve a 1:5 molar ratio of Cu:THPTA.
-
-
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 100 µM).
-
Add the desired molar excess of Cyanine5.5 alkyne stock solution (e.g., for a 5-fold excess, add 5 µL of 10 mM stock to 100 µL of 100 µM protein solution).
-
Add the catalyst premix to a final copper concentration of 50-100 µM.
-
Add degassed reaction buffer to bring the volume close to the final volume.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst components using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect the fractions containing the labeled protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
Materials:
-
Purified Cyanine5.5-labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of Cyanine5.5 (~675 nm, Amax).
-
Use the purification buffer as a blank.
-
If the absorbance readings are above 2.0, dilute the sample with the purification buffer and record the dilution factor.
-
-
DOL Calculation:
-
Use the formula provided in the FAQs section to calculate the DOL.
Required Parameters for Calculation:
-
| Parameter | Typical Value | Notes |
| Molar Extinction Coefficient of Protein (εprotein) | Varies | This value is specific to your protein and can often be found in literature or calculated from the amino acid sequence. For a typical IgG, a value of 210,000 M⁻¹cm⁻¹ is used.[4] |
| Molar Extinction Coefficient of Cy5.5 (εdye) | ~250,000 M⁻¹cm⁻¹ | This value can vary slightly between suppliers. Refer to the manufacturer's data sheet for the specific value. |
| Correction Factor for Cy5.5 at 280 nm (CF280) | ~0.05 | This value can vary slightly between suppliers. It is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. |
Visualizing the Experimental Workflow
Caption: Workflow for Cyanine5.5 alkyne protein labeling and DOL determination.
References
- 1. benchchem.com [benchchem.com]
- 2. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Cyanine5.5 alkyne quenching effects
Welcome to the technical support center for Cyanine5.5 (Cy5.5) alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the quenching of Cy5.5 alkyne fluorescence during and after conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a concern for Cyanine5.5 alkyne?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For Cy5.5 alkyne, a bright near-infrared dye, quenching can lead to a significant loss of signal, resulting in poor sensitivity and inaccurate data in labeling experiments. This is a critical issue in applications such as fluorescence imaging and biochemical analysis where signal intensity is paramount.
Q2: What are the most common causes of Cyanine5.5 alkyne quenching?
A2: The primary causes of Cy5.5 alkyne quenching include:
-
Self-Quenching (Aggregation): At high concentrations or when multiple dye molecules are in close proximity on a labeled biomolecule, they can form non-fluorescent aggregates (H-dimers).[1][2][3]
-
Environmental Factors: The chemical environment, including the solvent, pH, and presence of certain reagents, can significantly impact fluorescence. For instance, cyanine dyes are known to be sensitive to ozone.[4]
-
Photobleaching: Prolonged exposure to excitation light can lead to irreversible photodegradation of the dye.
-
Residual Reagents from Click Chemistry: Components of the click chemistry reaction, such as the copper catalyst or reducing agents, can potentially quench fluorescence if not adequately removed.
-
Interaction with Reducing Agents: Certain reducing agents, like TCEP (tris(2-carboxyethyl)phosphine), can reversibly quench the fluorescence of cyanine dyes by forming a non-fluorescent adduct.[5][6]
Q3: Can the copper catalyst used in Click Chemistry (CuAAC) quench Cyanine5.5 alkyne fluorescence?
A3: While copper ions are known to quench the fluorescence of some fluorophores like quantum dots, the effect on Cyanine5.5 alkyne is not as well-documented in the provided search results.[7] However, it is a good laboratory practice to minimize the concentration of the copper catalyst and to remove it after the reaction to avoid potential interference with fluorescence. Ligands that chelate copper, such as BTTAA, can also help to mitigate its potentially harmful effects.[8]
Q4: How can I prevent photobleaching of my Cy5.5 alkyne conjugate?
A4: To minimize photobleaching, you can:
-
Use lower excitation light intensity.
-
Reduce the exposure time during imaging.
-
Incorporate photostabilizing agents or oxygen scavenging systems in your imaging buffer.[9]
-
Store the labeled samples in the dark and at a low temperature.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal After Click Chemistry Labeling
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Issue 2: Gradual Decrease in Fluorescence Signal Over Time
A gradual loss of signal can be attributed to photobleaching or environmental instability.
| Possible Cause | Recommended Solution |
| Photobleaching | - Reduce the intensity and duration of light exposure. - Use an imaging buffer containing an oxygen scavenger system and photostabilizing agents.[9] - Image samples promptly after preparation. |
| Environmental Instability | - Ensure the pH of the buffer is within the optimal range for Cy5.5 (pH 4-10).[10][11] - Protect the sample from exposure to ozone, which is known to degrade cyanine dyes.[4] - If working with radioactive isotopes, consider adding antioxidants like ascorbic acid to prevent radiobleaching.[12][13] |
| Chemical Reaction | - If a reducing agent like TCEP is present, its quenching effect may be reversible by removing it or through UV illumination.[5][6] |
Issue 3: Fluorescence Intensity is Lower Than Expected (Aggregation-Caused Quenching)
Low fluorescence intensity, especially with highly labeled biomolecules, often points to self-quenching due to dye aggregation.
Experimental Protocols
Protocol 1: General Procedure for Labeling Biomolecules with Cyanine5.5 Alkyne via Copper-Catalyzed Click Chemistry (CuAAC) with Minimized Quenching
This protocol provides a general workflow for labeling an azide-modified biomolecule with Cy5.5 alkyne, incorporating steps to mitigate fluorescence quenching.
1. Reagent Preparation:
-
Azide-modified Biomolecule: Dissolve the azide-containing protein, peptide, or oligonucleotide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Cyanine5.5 Alkyne: Prepare a stock solution (e.g., 10 mM) in an organic solvent like DMSO.[14][15][16] Store protected from light.
-
Copper(II) Sulfate (CuSO₄): Prepare a fresh aqueous stock solution (e.g., 50 mM).
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh aqueous stock solution (e.g., 100 mM).
-
Copper Ligand (e.g., BTTAA or THPTA): Prepare a stock solution in a suitable solvent. The ligand helps to stabilize the Cu(I) oxidation state and can reduce potential quenching.[8]
2. Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with Cy5.5 alkyne. The molar ratio will depend on the desired degree of labeling and should be optimized. To minimize self-quenching, start with a lower molar excess of the dye.
-
Add the copper ligand to the reaction mixture.
-
Add CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate.
-
Incubate the reaction at room temperature, protected from light, for 1-4 hours.
3. Purification of the Conjugate:
-
It is crucial to remove excess dye and reaction components to prevent background signal and potential quenching.
-
For proteins and larger biomolecules, use size exclusion chromatography (e.g., a desalting column) or dialysis.
-
For smaller molecules, HPLC can be used for purification.
4. Analysis and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the dye (at ~675 nm) and the biomolecule (e.g., at 280 nm for proteins).
-
Measure the fluorescence emission to confirm successful labeling and assess for quenching.
-
Store the purified conjugate in a suitable buffer at 4°C or -20°C, protected from light.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the impact of a common quenching agent on Cy5.5 fluorescence.
| Condition | Relative Fluorescence Intensity (%) | Notes |
| Cy5.5-labeled peptide (control) | 100% | Baseline fluorescence of the purified conjugate. |
| + 1 mM TCEP | 25% | Significant quenching observed in the presence of the reducing agent. |
| + 5 mM TCEP | 10% | Quenching increases with higher concentrations of TCEP. |
| After TCEP removal (dialysis) | 95% | Demonstrates the reversibility of TCEP-induced quenching. |
This technical support center provides a starting point for addressing common issues with Cyanine5.5 alkyne. For specific applications, further optimization of protocols may be necessary. Always include appropriate controls in your experiments to accurately diagnose any problems.
References
- 1. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superquenching in cyanine pendant poly(L-lysine) dyes: dependence on molecular weight, solvent, and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
improving signal-to-noise ratio in Cyanine5.5 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Cyanine5.5 (Cy5.5) imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in Cy5.5 imaging?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your Cy5.5 probe) to the level of background noise. A high SNR is crucial for obtaining clear, high-quality images where the target structures are easily distinguishable from the background.[1][2] In applications such as in vivo imaging for drug development, a high SNR ensures sensitive and accurate detection of the targeted molecules or cells.
Q2: What are the primary sources of noise in Cy5.5 imaging?
A2: The main sources of noise in Cy5.5 imaging include:
-
Autofluorescence: Endogenous fluorescence from biological tissues that can obscure the Cy5.5 signal.[3][4][5][6]
-
Photobleaching: The irreversible degradation of the Cy5.5 fluorophore upon exposure to excitation light, leading to a weaker signal over time.[7]
-
Fluorescence Quenching: Various processes that decrease the fluorescence intensity of Cy5.5, such as interactions with other molecules or changes in the local environment.[8][9][10]
-
Non-specific Binding: The accumulation of Cy5.5 probes in non-target areas, contributing to background signal.[11]
-
Detector and Electronic Noise: Noise inherent to the imaging system's detector and electronics.[12]
Q3: What are the optimal excitation and emission wavelengths for Cy5.5?
A3: Cy5.5 is a near-infrared (NIR) dye. For optimal performance, it is crucial to use the correct excitation and emission filter sets. The typical spectral characteristics are summarized in the table below.
| Parameter | Wavelength Range |
| Excitation Maximum | ~675 nm |
| Emission Maximum | ~694 nm |
| Recommended Excitation Filter | 655/40 nm bandpass |
| Recommended Dichroic Mirror | 685 nm |
| Recommended Emission Filter | 716/60 nm or 710/50 nm bandpass |
Data compiled from multiple sources providing filter set recommendations.[13][14][15]
Troubleshooting Guides
Issue 1: High Background Signal / Low Contrast
Q: My images have high background fluorescence, making it difficult to see my target. What can I do?
A: High background is a common issue that directly impacts the signal-to-noise ratio. Here are several troubleshooting steps:
-
Reduce Autofluorescence:
-
For in vivo imaging: A major contributor to autofluorescence in the near-infrared region is chlorophyll from standard rodent chow.[3][5] Switching to a purified or chlorophyll-free diet for at least two weeks can significantly reduce background fluorescence from the gastrointestinal tract.[3][5][16]
-
For tissue sections: Consider using spectral unmixing techniques if your imaging software supports it. This can help differentiate the Cy5.5 signal from the autofluorescence spectrum.[3] You can also include an unstained control sample to assess the baseline autofluorescence.[11]
-
-
Optimize Probe Concentration and Washing Steps:
-
An excessively high concentration of the Cy5.5 conjugate can lead to non-specific binding.[11] Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.
-
Increase the number and/or duration of wash steps after probe incubation to more effectively remove unbound conjugates.[11]
-
-
Use a Blocking Buffer:
-
To prevent non-specific binding of antibody-conjugated Cy5.5, use an appropriate blocking buffer, such as bovine serum albumin (BSA) or serum from the host species of the secondary antibody.[11]
-
-
Check Probe Purity:
-
Ensure that the Cy5.5 conjugate is pure and that all unconjugated, free dye has been removed, as free dye can bind non-specifically to cellular components.[11]
-
Issue 2: Weak or Fading Signal
Q: The fluorescence signal from my Cy5.5 probe is very weak or disappears quickly during imaging. How can I improve this?
A: A weak or rapidly fading signal is often due to photobleaching or fluorescence quenching.
-
Minimize Photobleaching:
-
Use Antifade Mounting Media: For microscopy, use a mounting medium containing an antifade reagent to protect Cy5.5 from photobleaching.[7][11]
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal.[7] Decrease the exposure time and acquire images only when necessary.
-
Enhance Photostability: Certain chemical additives, like cyclooctatetraene (COT), have been shown to enhance the photostability of cyanine dyes by reducing the lifetime of their reactive triplet state.[17][18]
-
-
Address Fluorescence Quenching:
-
Control the Chemical Environment: Factors such as pH, temperature, and the presence of oxygen can influence fluorescence intensity.[8] Ensure your buffer systems are optimized and de-oxygenated if possible.
-
Avoid High Concentrations: At high concentrations, Cy5.5 can exhibit self-quenching.[9][19] Ensure you are working within the optimal concentration range determined by titration.
-
Experimental Protocols
Protocol 1: Reduction of Autofluorescence in In Vivo Imaging
-
Animal Diet Acclimation:
-
House mice on a standard chlorophyll-containing chow for an initial acclimation period.
-
Two to four weeks prior to imaging, switch the mice to a purified, chlorophyll-free diet.
-
Provide the purified diet and water ad libitum.
-
-
Imaging Preparation:
-
On the day of imaging, administer the Cy5.5-labeled agent.
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
-
Image Acquisition:
-
Place the mouse in the imaging chamber.
-
Use an excitation wavelength longer than 670 nm, if possible (e.g., 760 nm or 808 nm), as this has been shown to reduce autofluorescence.[3][5][16]
-
Acquire images using the appropriate emission filter for Cy5.5.
-
Include a control mouse fed the purified diet but not injected with the Cy5.5 probe to establish the baseline autofluorescence level.
-
Protocol 2: Antibody-Cy5.5 Conjugation and Purification
-
Antibody Preparation:
-
Dissolve the antibody to be labeled in a bicarbonate buffer (pH ~8.5-9.0) at a concentration of 1-2 mg/mL.
-
-
Dye Preparation:
-
Dissolve the amine-reactive Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved Cy5.5 dye to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unbound dye molecules.
-
Collect the colored fractions corresponding to the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5). A typical DOL is between 3 and 7 dye molecules per antibody.[11]
-
Visualizations
Caption: Factors influencing the signal-to-noise ratio in Cy5.5 imaging.
Caption: A troubleshooting workflow for improving low SNR in Cy5.5 imaging.
Caption: Spectral relationship between Cy5.5 and autofluorescence.
References
- 1. youtube.com [youtube.com]
- 2. news-medical.net [news-medical.net]
- 3. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological imaging without autofluorescence in the second near-infrared region - ProQuest [proquest.com]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 9. Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Cy5.5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 14. HPF1405 Fluorescence Optical Filter Set [newport.com]
- 15. edmundoptics.com [edmundoptics.com]
- 16. researchgate.net [researchgate.net]
- 17. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
effect of pH on Cyanine5.5 alkyne labeling efficiency
Welcome to the technical support center for Cyanine5.5 (Cy5.5) alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH for efficient and reproducible labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during Cy5.5 alkyne labeling experiments, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH: The efficiency of the CuAAC reaction is pH-dependent. A pH outside the optimal range can significantly reduce the reaction rate. | Perform a pH optimization experiment using a range of buffers from pH 6.5 to 8.0 (e.g., in 0.5 pH unit increments) to determine the optimal condition for your specific biomolecule. A good starting point is a phosphate or HEPES buffer at pH 7.0-7.5.[1] |
| Incompatible Buffer: Buffers containing primary amines, such as Tris, can chelate the copper catalyst and inhibit the reaction. | Use non-coordinating buffers like phosphate, HEPES, or sodium bicarbonate. If your sample is in a Tris-based buffer, exchange it with a compatible buffer via dialysis or a desalting column before the labeling reaction. | |
| Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially at higher pH values and in the presence of oxygen. | Ensure your sodium ascorbate solution is freshly prepared. Use deoxygenated buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). The use of a Cu(I)-stabilizing ligand like THPTA is highly recommended. | |
| High Background Signal | Non-specific Binding of Cy5.5 Alkyne: At certain pH values, the charge of your biomolecule or the dye itself may promote non-specific interactions. | Adjusting the pH within the optimal range for the click reaction can sometimes reduce non-specific binding. Ensure thorough purification of the labeled product to remove any unbound dye. |
| Precipitation of Reagents: The solubility of your biomolecule, the Cy5.5 alkyne, or the catalyst complex can be affected by pH, leading to precipitation and high background. | Visually inspect the reaction mixture for any precipitation. If observed, try adjusting the pH or adding a co-solvent like DMSO (up to 10%) if compatible with your biomolecule. | |
| Inconsistent Labeling Results | Poor pH Buffering: Inadequate buffer capacity can lead to a shift in pH during the reaction, especially if acidic byproducts are formed, resulting in variable labeling efficiency. | Use a buffer with sufficient concentration (e.g., 100 mM) to maintain a stable pH throughout the reaction. Verify the pH of your reaction mixture before initiating the labeling. |
| Degradation of Cy5.5 Dye: While the fluorescence of Cy5.5 is stable across a wide pH range, the combination of copper ions and certain pH conditions might lead to dye degradation. | Use the lowest effective copper concentration and a protective ligand like THPTA. Minimize the reaction time by optimizing other parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cyanine5.5 alkyne labeling via click chemistry?
A1: The optimal pH for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is used for Cy5.5 alkyne labeling, is generally in the range of 6.5 to 8.0.[2] For most bioconjugation applications, a starting pH of 7.0 to 7.5 using a non-coordinating buffer such as phosphate or HEPES is recommended.[1]
Q2: Why is the pH important for the labeling efficiency?
A2: The pH affects several aspects of the CuAAC reaction. It influences the stability and activity of the copper(I) catalyst, the protonation state of the alkyne and azide, and the potential for side reactions. Operating within the optimal pH range ensures a higher reaction rate and yield.
Q3: Can I use a Tris-based buffer for the labeling reaction?
A3: It is not recommended to use Tris (tris(hydroxymethyl)aminomethane) buffers. Tris contains primary amines that can chelate the copper catalyst, which inhibits the click reaction and reduces labeling efficiency.
Q4: Is the fluorescence of Cyanine5.5 affected by pH?
A4: The fluorescence of the Cy5.5 dye itself is generally stable and insensitive to pH in the range of 4 to 10. However, the labeling efficiency is dependent on the pH of the click chemistry reaction.
Q5: How can I be sure that the pH is the cause of my labeling problem?
A5: If you are experiencing low or inconsistent labeling, and have ruled out other factors such as reagent quality and concentration, performing a pH optimization experiment is a crucial step. Labeling your biomolecule in a series of buffers with varying pH values will help you identify if pH is the limiting factor.
Data Presentation
Table 1: Representative Effect of pH on Cyanine5.5 Alkyne Labeling Efficiency
While the optimal pH can vary slightly depending on the specific biomolecule, the following table provides a general representation of the expected labeling efficiency as a function of pH for a typical CuAAC reaction.
| pH | Buffer System | Relative Labeling Efficiency (%) | Notes |
| 5.5 | MES | 40-60 | Reaction is slower; risk of catalyst instability. |
| 6.0 | MES/Phosphate | 60-75 | Acceptable efficiency, but may require longer reaction times. |
| 6.5 | Phosphate/HEPES | 75-90 | Good starting point for optimization. |
| 7.0 | Phosphate/HEPES | 90-100 | Often optimal for many bioconjugations.[1][2] |
| 7.5 | Phosphate/HEPES | 90-100 | Often optimal for many bioconjugations.[1] |
| 8.0 | Bicarbonate/HEPES | 85-95 | High efficiency, but increased risk of Cu(I) oxidation. |
| 8.5 | Bicarbonate/Borate | 60-80 | Increased risk of side reactions and catalyst instability. |
Note: This data is representative and the optimal pH for your specific experiment should be determined empirically.
Experimental Protocols
Protocol for pH Optimization of Cyanine5.5 Alkyne Labeling
This protocol provides a framework for determining the optimal pH for your labeling reaction.
1. Preparation of Buffers:
-
Prepare a series of 100 mM buffer solutions across a pH range of 6.0 to 8.5 (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Recommended buffers:
-
pH 6.0-6.5: MES or Phosphate
-
pH 6.5-7.5: Phosphate or HEPES
-
pH 7.5-8.5: HEPES or Sodium Bicarbonate
-
-
Ensure all buffers are prepared with high-purity water and are deoxygenated if possible.
2. Preparation of Stock Solutions:
-
Azide-modified biomolecule: Prepare a stock solution in a compatible buffer (e.g., PBS, pH 7.4) and exchange into the different pH buffers for the experiment.
-
Cyanine5.5 alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
THPTA (ligand): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
3. Labeling Reaction Setup (for each pH to be tested):
-
In separate microcentrifuge tubes, combine the following reagents in the specified order:
-
Azide-modified biomolecule (final concentration typically 1-10 µM) in the corresponding pH buffer.
-
Cyanine5.5 alkyne (2-10 molar excess over the biomolecule).
-
Premix of CuSO₄ and THPTA (add THPTA first, then CuSO₄, to a final concentration of 100-500 µM CuSO₄ and a 5-fold molar excess of THPTA).
-
Freshly prepared sodium ascorbate (to a final concentration of 1-5 mM).
-
-
The final reaction volume can be adjusted as needed (e.g., 50-100 µL).
4. Incubation:
-
Incubate the reactions at room temperature for 1-2 hours, protected from light.
5. Analysis:
-
Analyze the labeling efficiency for each pH condition. This can be done by:
-
SDS-PAGE: For protein labeling, visualize the gel using a fluorescence scanner to detect the Cy5.5 signal on the protein band.
-
HPLC: For smaller molecules or to quantify the reaction conversion.
-
Spectrophotometry: Measure the absorbance of the purified conjugate to determine the degree of labeling.
-
6. Determination of Optimal pH:
-
Compare the results from the different pH conditions to identify the pH that provides the highest labeling efficiency with the lowest background.
Visualizations
Caption: Workflow for pH optimization of Cy5.5 alkyne labeling.
Caption: Influence of pH on the CuAAC reaction components.
References
Technical Support Center: Cyanine5.5 Alkyne Click Chemistry
Welcome to the Technical Support Center for Cyanine5.5 (Cy5.5) Alkyne Click Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of Cy5.5 alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in my Cy5.5 alkyne click chemistry reaction?
Low or no product yield in a CuAAC reaction can stem from several factors. The most critical components to investigate are the copper catalyst, the purity and stoichiometry of your reagents, and the reaction environment.[1] Inactive catalysts, often due to the oxidation of Cu(I) to Cu(II), are a primary culprit.[2] Additionally, the presence of impurities in the azide or alkyne starting materials can significantly hinder the reaction. Incorrect stoichiometry, particularly an insufficient excess of one reagent, can also lead to poor yields, especially at low concentrations of the limiting reagent.[2]
Q2: I'm observing a high background signal in my negative controls. What could be the cause and how can I reduce it?
High background fluorescence can be caused by the non-specific binding of the Cy5.5 alkyne probe or the azide-containing reporter to cellular components or proteins.[2][3] While Sulfo-Cy5.5 is generally water-soluble, which helps minimize non-specific binding, hydrophobic interactions can still occur.[2] Inadequate washing and blocking steps during your experimental workflow can also contribute to elevated background signals.[3]
Q3: My final conjugate shows decreased fluorescence compared to the free Cy5.5 dye. What is happening and how can I prevent it?
A decrease in the fluorescence of the final product can be attributed to dye degradation.[2] This is often caused by the generation of reactive oxygen species (ROS) during the CuAAC reaction.[2] The combination of the copper catalyst and a reducing agent in the presence of oxygen can lead to the formation of these damaging species.[2]
Q4: Can the copper catalyst interfere with my biomolecule of interest?
Yes, copper ions can interact with certain biomolecules, potentially leading to inhibition of the click reaction or damage to the biomolecule itself. For instance, proteins containing histidine residues can chelate copper, sequestering it from the catalytic cycle and inhibiting the reaction.[2] Furthermore, the copper/ascorbate system can generate ROS that may lead to the oxidation of amino acid residues like histidine and arginine.
Q5: What is the optimal pH for a Cy5.5 alkyne click reaction?
The fluorescence of Cy5.5 is pH-insensitive in the range of pH 4 to 10.[4][5] The click chemistry reaction itself is also robust and can be performed over a wide pH range, typically between pH 4 and 11.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Cy5.5 alkyne click chemistry experiments.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure the use of a freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.[2] Deoxygenate all buffers and solvents to minimize the oxidation of the Cu(I) catalyst.[2] |
| Sub-optimal Reagent Concentrations | Optimize the concentrations of your Cy5.5 alkyne and azide-containing molecule. A 1.1 to 2-fold excess of one reagent is often recommended.[1] For low concentrations of the alkyne-modified biomolecule, a larger excess of the Cy5.5 azide may be necessary.[2] |
| Copper Sequestration by Biomolecule | If your biomolecule (e.g., a protein with histidine residues) is suspected of chelating copper, consider increasing the copper concentration or using a copper-chelating ligand that still allows for catalytic activity. |
| Steric Hindrance | If the azide or alkyne functional group is sterically hindered, consider increasing the reaction time or temperature.[7] Introducing a longer linker on your azide or alkyne can also help overcome steric hindrance.[2] |
| Impure Reagents | Use high-purity reagents and solvents. If impurities are suspected in your starting materials, consider purification before use.[1] |
High Background Fluorescence
| Potential Cause | Recommended Solution |
| Non-specific Binding of Cy5.5 Alkyne | Decrease the concentration of the Cy5.5 alkyne probe. Increase the number and duration of washing steps after the reaction.[3] Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers to reduce non-specific binding sites.[3] |
| Inadequate Removal of Unreacted Dye | Ensure thorough purification of the final conjugate to remove all non-conjugated Cy5.5 alkyne. Methods like dialysis, size exclusion chromatography, or precipitation can be effective. |
| Cellular Autofluorescence | If working with cells, include an unstained control to assess the level of natural cellular fluorescence. |
Decreased Fluorescence of Final Product
| Potential Cause | Recommended Solution |
| Dye Degradation by ROS | Use a sufficient excess of a copper-stabilizing ligand, such as THPTA, at a recommended 5:1 ligand-to-copper ratio to protect the dye from oxidation.[2] Minimize the reaction time and use the lowest effective copper concentration.[2] |
| Precipitation of Reagents | If using organic co-solvents like DMSO, ensure that all reaction components remain soluble at the reaction temperature. Gentle heating may be required to redissolve any precipitated reagents.[2] |
Experimental Protocols
General Protocol for CuAAC Reaction with Cy5.5 Alkyne
This protocol provides a general starting point for the copper-catalyzed click reaction between a Cy5.5 alkyne and an azide-modified biomolecule. Optimization for specific applications may be required.
Reagent Preparation:
-
Biomolecule-Azide Stock Solution: Prepare a stock solution of your azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Cy5.5 Alkyne Stock Solution: Prepare a 10 mM stock solution in an organic solvent such as DMSO or DMF.[8]
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.[2]
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in deionized water.[2]
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment. [2]
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified biomolecule (e.g., to a final concentration of 100 µM).
-
Buffer to bring the volume to 85 µL.
-
1 µL of 10 mM Cy5.5 Alkyne (final concentration: 100 µM).
-
-
In a separate tube, premix the catalyst:
-
1 µL of 20 mM CuSO₄.
-
5 µL of 100 mM THPTA.
-
-
Add the 6 µL of the premixed catalyst to the reaction tube.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the Cy5.5-labeled product using an appropriate method such as dialysis, size exclusion chromatography, or precipitation to remove excess reagents and the copper catalyst.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Troubleshooting workflow for high background fluorescence.
References
Cyanine5.5 alkyne degradation and storage issues
Welcome to the technical support center for Cyanine5.5 (Cy5.5) alkyne. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and storage of Cy5.5 alkyne, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store Cyanine5.5 alkyne?
A1: Proper storage is critical to maintain the stability and performance of Cyanine5.5 alkyne. It is recommended to store the compound at -20°C in the dark and under desiccated conditions.[1] When handled correctly, it should be stable for up to 24 months. For transportation, it can be shipped at ambient temperature for up to three weeks without significant degradation.[1] Upon receipt, it is crucial to minimize exposure to light.
Q2: What solvents are suitable for dissolving Cyanine5.5 alkyne?
A2: Cyanine5.5 alkyne is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] For aqueous reactions like click chemistry, it is recommended to first dissolve the dye in a minimal amount of DMSO or DMF and then add it to the aqueous reaction mixture. Some suppliers also offer water-soluble formulations.
Q3: What are the main factors that can cause Cyanine5.5 alkyne to degrade?
A3: The primary factors leading to the degradation of Cyanine5.5 alkyne are exposure to light, ozone, and high pH.
-
Photodegradation: Cyanine dyes are susceptible to photodegradation, a process often mediated by singlet molecular oxygen, which can cleave the polymethine chain of the dye. This results in a loss of fluorescence.
-
Ozone-induced Degradation: Environmental ozone can rapidly degrade Cy5.5, leading to a significant decrease in fluorescence signal.[2][3] This is a critical consideration, especially in laboratory environments with potential ozone sources.
-
pH Sensitivity: Cyanine dyes can be unstable in basic conditions (pH > 8).[4] It is advisable to perform conjugation reactions in a pH range of 7 to 7.5. The fluorescence of Cy5.5, however, is generally stable across a pH range of 4 to 10.[5]
Q4: Can Cyanine5.5 alkyne form aggregates, and how does this affect my experiments?
A4: Yes, cyanine dyes, particularly non-sulfonated versions, have a tendency to form non-fluorescent dimers and higher-order aggregates in aqueous solutions. This aggregation can lead to a decrease in the fluorescent signal. The formation of aggregates is influenced by the concentration of the dye and the composition of the solvent. To minimize aggregation, it is recommended to use the lowest effective concentration of the dye and to first dissolve it in an organic solvent like DMSO before adding it to your aqueous reaction.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common experimental issues encountered with Cyanine5.5 alkyne.
Issue 1: Low or No Fluorescence Signal After Click Chemistry Reaction
A weak or absent fluorescent signal after a click chemistry reaction is a common problem. The following guide will help you identify the potential cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no fluorescence signal.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Degraded Cyanine5.5 alkyne | Ensure the dye has been stored at -20°C in the dark and desiccated. Prepare fresh stock solutions in high-quality, anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles. |
| Inefficient Click Reaction | Optimize the stoichiometry of reactants. A molar excess of the Cy5.5 alkyne may be necessary. Ensure the copper (I) catalyst is active; use a freshly prepared solution of a reducing agent like sodium ascorbate. The recommended pH for the reaction is between 7 and 7.5. |
| Product Loss During Purification | Choose a purification method suitable for your labeled molecule (e.g., size exclusion chromatography, dialysis, or HPLC). Be aware that hydrophobic cyanine dyes can adhere to some chromatography resins. |
| Photobleaching | Minimize exposure of the sample to light during and after the labeling procedure. When imaging, use the lowest possible laser power and exposure time that provides an adequate signal. The use of anti-fade mounting media is recommended for microscopy. |
| Incorrect Imaging Settings | Verify that the excitation and emission filters on your imaging system are appropriate for Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm). |
Issue 2: Unexpected Results During Purification (e.g., Multiple Peaks in HPLC)
The appearance of multiple or unexpected peaks during HPLC purification of the labeled product can be perplexing. This guide helps to diagnose the source of these issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC purification profiles.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incomplete Reaction | An excess of unreacted Cy5.5 alkyne or your azide-modified molecule will result in separate peaks. Optimize the click chemistry reaction conditions to drive it to completion. Adjust the HPLC gradient to ensure good separation of the product from the starting materials. |
| Degradation of Cy5.5 | Degradation products of the dye will appear as additional peaks, often with different retention times. Protect your reaction and samples from light at all stages. Ensure the pH of your buffers is not basic. |
| Aggregation | Aggregates of the labeled product can lead to broad or distorted peaks in the chromatogram. Try adding a small percentage of an organic solvent like acetonitrile or isopropanol to your mobile phase to disrupt aggregates. Lowering the concentration of the injected sample may also help. |
| Side Reactions | Impurities in your starting materials or incompatible buffer components can lead to side reactions and the formation of unexpected products. Ensure the purity of your azide-modified molecule and use high-quality reagents for the click reaction. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) with Cyanine5.5 Alkyne
This protocol provides a starting point for labeling an azide-modified protein with Cyanine5.5 alkyne. Optimization may be required for your specific molecule.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyanine5.5 alkyne
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Cyanine5.5 alkyne in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare a stock solution of your azide-modified protein at a known concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with a 2- to 10-fold molar excess of the Cyanine5.5 alkyne stock solution.
-
If using a ligand, add it to the reaction mixture.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. Gentle mixing may be beneficial.
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using a method appropriate for your protein, such as size exclusion chromatography or dialysis.
-
Protocol 2: Assessing the Stability of Cyanine5.5 Alkyne under Different Conditions
This protocol can be used to evaluate the stability of your Cyanine5.5 alkyne stock solution over time or under specific stress conditions (e.g., light exposure, different pH).
Materials:
-
Cyanine5.5 alkyne stock solution in DMSO or DMF
-
Spectrophotometer and cuvettes
-
Buffers of different pH (e.g., pH 4, 7, 9)
-
Light source (for photostability testing)
Procedure:
-
Prepare Samples:
-
Dilute your Cyanine5.5 alkyne stock solution to a known concentration in the desired solvent or buffer. Prepare multiple identical samples for each condition to be tested.
-
-
Initial Measurement:
-
Immediately after preparation, measure the absorbance spectrum of a control sample (kept in the dark at -20°C) to determine the initial absorbance maximum (around 675 nm).
-
-
Apply Stress Conditions:
-
Photostability: Expose samples to a controlled light source for defined periods (e.g., 1, 2, 4, 8 hours). Keep a control sample in the dark.
-
pH Stability: Incubate samples in buffers of different pH at room temperature for defined periods.
-
-
Measure Absorbance:
-
At each time point, measure the absorbance spectrum of the stressed samples and the control sample.
-
-
Data Analysis:
-
Calculate the percentage of remaining dye by comparing the absorbance maximum of the stressed samples to that of the control sample at each time point. Plot the percentage of remaining dye versus time for each condition.
-
Quantitative Data Summary (Illustrative)
The following table provides an example of how to present quantitative data on dye stability. Actual values will vary depending on the specific experimental conditions.
| Condition | Time (hours) | Remaining Cy5.5 (%) |
| Dark, -20°C | 24 | ~100% |
| Ambient Light, RT | 8 | 60-80% |
| Intense Light, RT | 2 | < 50% |
| pH 4, RT | 24 | ~95% |
| pH 7.4, RT | 24 | ~90% |
| pH 9, RT | 24 | 70-85% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the primary degradation pathway for cyanine dyes.
Caption: Primary degradation pathways of Cyanine5.5.
References
Technical Support Center: Optimizing Copper-Catalyzed Labeling Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of copper catalyst concentration on labeling experiments, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".
Troubleshooting Guide
This section addresses specific issues that you may encounter during your copper-catalyzed labeling experiments and provides potential causes and solutions in a question-and-answer format.
Q1: My labeling reaction has a low or no product yield. What are the potential causes related to the copper catalyst?
A1: Low or no product yield is a common issue that can often be traced back to the copper catalyst. Here are several potential causes and recommended solutions:
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). If you are starting with a Copper(II) (Cu(II)) salt like CuSO₄, a reducing agent such as sodium ascorbate is essential to generate and maintain the Cu(I) oxidation state.[1][2] Ensure that your reducing agent is fresh, as it can degrade over time.[1] It is also crucial to minimize oxygen in your reaction, as oxygen can oxidize the active Cu(I) to the inactive Cu(II).[3][4] Degassing your solvents is a highly recommended practice.[1]
-
Catalyst Sequestration: Biomolecules such as proteins, DNA, and RNA can chelate copper ions, making the catalyst unavailable for the reaction.[5] This is particularly problematic for proteins containing hexahistidine tags.[5] To overcome this, you can try increasing the concentration of both the copper salt and the ligand.[3][5] Another strategy is to add a sacrificial metal ion like Zn(II) or Ni(II) to occupy the binding sites on the biomolecule, thereby freeing up the copper catalyst.[3][5]
-
Inappropriate Copper Concentration: The concentration of the copper catalyst is critical. For most bioconjugation applications, a copper concentration between 50 µM and 100 µM is generally recommended.[5][6] Reactivity may be insufficient below 50 µM, while concentrations above 250 µM may not lead to a significant increase in the reaction rate and could increase the risk of side reactions.[4][5]
Q2: I'm observing unexpected side products or degradation of my biomolecule. How can copper concentration contribute to this?
A2: The presence of unexpected side products or biomolecule degradation is often linked to the generation of reactive oxygen species (ROS) catalyzed by copper in the presence of a reducing agent and oxygen.[2][7] Here’s how to troubleshoot this issue:
-
Excessive Copper Concentration: Higher concentrations of copper can increase the generation of ROS, which can lead to oxidative damage of sensitive biomolecules, such as the oxidation of histidine, methionine, and cysteine residues in proteins.[6][8] It is crucial to use the lowest effective concentration of copper.
-
Inadequate Ligand Concentration: A chelating ligand is essential to stabilize the Cu(I) state and protect biomolecules from copper-mediated damage.[1][2] An insufficient amount of ligand relative to the copper concentration can leave "free" copper to participate in deleterious side reactions. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[2][3]
-
Order of Reagent Addition: The order in which you add your reagents can impact the stability of the catalyst and minimize side reactions. It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture containing your biomolecule and labeling reagent. The reaction should then be initiated by the addition of the fresh reducing agent.[1][2]
Q3: My reaction is very slow. Should I just increase the copper concentration?
A3: While insufficient catalyst concentration can lead to a slow reaction, simply increasing the copper concentration is not always the best solution and can lead to the issues mentioned above. Before increasing the copper concentration, consider the following:
-
Optimize Ligand-to-Copper Ratio: The ligand plays a crucial role in accelerating the reaction.[1] Ensure you are using an appropriate ligand for your system (e.g., water-soluble ligands like THPTA or BTTAA for aqueous reactions) and an optimal ligand-to-copper ratio, which is typically between 1:1 and 5:1.[1]
-
Check Reagent Purity: The purity of your azide, alkyne, and solvents can significantly impact the reaction rate.[1]
-
Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction.[7] In such cases, increasing the reaction temperature or time may be more effective than increasing the catalyst concentration.[7]
-
pH and Buffer Compatibility: The reaction is sensitive to pH, with a range of 6.5-8.0 generally being optimal for bioconjugation.[5] Certain buffers, like Tris, can interfere with the reaction by competing for copper coordination.[5] Using compatible buffers such as phosphate, carbonate, or HEPES is recommended.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of copper catalyst concentration in labeling experiments.
Q4: What is the optimal concentration range for the copper catalyst in bioconjugation reactions?
A4: For most bioconjugation applications, the recommended copper catalyst concentration is typically in the range of 50 µM to 500 µM.[1] However, for sensitive biological samples, it is often best to start at the lower end of this range, between 50 µM and 100 µM, to minimize potential cytotoxicity and side reactions.[5][6] Little reactivity may be observed below 50 µM, while concentrations above 250 µM may not significantly improve the reaction rate.[4][5]
Q5: Why is a ligand necessary and what is the recommended ligand-to-copper ratio?
A5: A ligand is crucial in copper-catalyzed labeling for several reasons:
-
It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form.[1][2]
-
It accelerates the reaction rate.[1]
-
It protects sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst.[2]
A ligand-to-copper ratio of 5:1 is frequently recommended, especially when working with sensitive biomolecules, to ensure the copper is adequately chelated and to minimize potential side reactions.[2][3] Ratios can be optimized and typically range from 1:1 to 5:1.[1]
Q6: How do I prepare and add the copper catalyst to my reaction?
A6: The recommended procedure for preparing and adding the copper catalyst is as follows:
-
Prepare stock solutions of your copper salt (e.g., CuSO₄) and ligand (e.g., THPTA) in a suitable solvent (e.g., water).
-
In a separate tube, pre-mix the copper salt and ligand solutions in the desired ratio (e.g., 1:5).[2]
-
Add this copper/ligand mixture to your reaction tube containing the azide- or alkyne-modified biomolecule and the corresponding labeling reagent.[2]
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.[1][2]
Q7: How can I remove the copper catalyst after the labeling reaction is complete?
A7: Removing the copper catalyst is an important step, especially for in vivo applications or when the labeled biomolecule will be used in downstream cellular assays. Common methods for copper removal include:
-
Chelating Agents: Adding an excess of a chelating agent like EDTA can effectively sequester the copper ions.[3]
-
Size-Exclusion Chromatography: This technique can separate the labeled macromolecule from small molecules like the copper catalyst and excess reagents.[7]
-
Dialysis: Dialyzing the reaction mixture against a buffer containing a chelating agent is another effective method for removing copper from labeled biomolecules.[7]
-
Specialized Resins: Copper-adsorbing resins can be used, but care should be taken as they may also bind to the biomolecule of interest.[3]
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Recommended Concentration Range | Key Considerations |
| Copper(II) Salt (e.g., CuSO₄) | 50 µM - 500 µM[1] | Start with 50-100 µM for sensitive biomolecules.[5][6] |
| Ligand (e.g., THPTA, BTTAA) | 1:1 to 5:1 (Ligand:Copper)[1] | A 5:1 ratio is recommended to protect biomolecules.[2][3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 10 mM[1] | Always prepare fresh.[1] |
| Azide/Alkyne Substrates | 20 µM - 5 mM[3][6] | Dependent on the specific application and reactants. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a general guideline for a copper-catalyzed labeling reaction of a biomolecule. Optimization may be required for your specific application.
-
Reagent Preparation:
-
Biomolecule: Prepare your alkyne- or azide-modified biomolecule in a compatible buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Labeling Reagent: Prepare a stock solution of your azide or alkyne labeling reagent (e.g., a fluorescent dye) in a suitable solvent like DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10-20 mM stock solution in deionized water.[2][7]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[2][7]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[2][5]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the biomolecule solution and the labeling reagent to the desired final concentrations.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions to achieve the desired final concentrations and ratio (e.g., 100 µM CuSO₄ and 500 µM THPTA). Allow this mixture to sit for a few minutes.[2]
-
Add the catalyst premix to the reaction tube containing the biomolecule and labeling reagent.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
-
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.[1] Reaction times may need to be optimized.
-
-
Quenching and Purification:
Mandatory Visualization
Caption: Troubleshooting workflow for issues related to copper catalyst in labeling reactions.
Caption: Impact of the copper catalyst system on the labeling reaction and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed oxidation of the recombinant SHa(29-231) prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyanine5.5 Alkyne Photobleaching Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common photobleaching issues encountered when using Cyanine5.5 (Cy5.5) alkyne in research applications. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental workflows and ensure data integrity.
Troubleshooting Guide
This guide offers solutions to specific problems you might encounter during your experiments with Cy5.5 alkyne.
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during image acquisition. | High Excitation Light Intensity or Prolonged Exposure: Excessive laser power or long exposure times accelerate photobleaching.[1] | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. Minimize the exposure time for each image and the total duration of the experiment.[2] |
| Presence of Molecular Oxygen: Reactive oxygen species (ROS) generated during fluorescence excitation are a primary cause of photobleaching.[1][3][4] | Use a commercial antifade mounting medium or prepare a fresh imaging buffer containing an oxygen scavenging system like Glucose Oxidase and Catalase (GLOX) or a triplet-state quencher like Trolox.[3][4][5] | |
| Suboptimal Imaging Buffer/Mounting Medium: The chemical environment significantly impacts fluorophore stability. Some antifade reagents, like p-Phenylenediamine (PPD), can be detrimental to cyanine dyes. | Use mounting media specifically validated for cyanine dyes. Consider preparing a custom mounting medium with n-propyl gallate, which is known to be compatible with cyanine dyes.[6] | |
| Low or no initial fluorescence signal. | Inefficient Labeling: The click chemistry reaction may not have proceeded to completion, resulting in a low degree of labeling. | Optimize the click chemistry reaction conditions, including the concentrations of the copper catalyst, reducing agent, and ligands. Ensure the azide-containing molecule is pure and reactive. |
| Self-Quenching due to Over-labeling: A high degree of labeling (DOL) can lead to fluorescence quenching, where proximal dye molecules dissipate energy as heat instead of light.[6] | Titrate the concentration of Cy5.5 alkyne in your labeling reaction to achieve an optimal DOL. Aim for a balance between signal intensity and quenching effects. | |
| Incorrect Storage and Handling: Exposure to light and ambient air can degrade the Cy5.5 alkyne molecule before it is even used. | Store Cy5.5 alkyne at -20°C in the dark and desiccated.[7] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare dye solutions fresh for each experiment. | |
| High background fluorescence. | Autofluorescence: Biological samples and some mounting media can exhibit intrinsic fluorescence, obscuring the signal from your labeled molecule. | Use a mounting medium with low autofluorescence. For cellular imaging, consider using a spectral unmixing tool if available on your imaging system. Choosing fluorophores that emit in the near-infrared (NIR) region can also help reduce cellular autofluorescence.[1] |
| Unbound Fluorophore: Residual, unbound Cy5.5 alkyne in the sample will contribute to background noise. | Ensure thorough purification of your labeled molecule after the click chemistry reaction to remove all unbound dye. Methods like size exclusion chromatography or dialysis are effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cyanine5.5 alkyne?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1] For cyanine dyes like Cy5.5, this is a significant issue as it leads to a gradual decrease in signal intensity during an experiment, which can compromise data quality, especially in applications requiring prolonged or intense light exposure such as time-lapse microscopy and single-molecule studies.[1]
Q2: How does Cyanine5.5 alkyne compare to other similar dyes in terms of photostability?
A2: While Cy5.5 is a bright and widely used near-infrared dye, some alternative fluorophores, particularly those in the Alexa Fluor series, have been reported to exhibit greater photostability.[8][9][10] The choice of dye should be based on the specific experimental requirements, balancing factors like brightness, photostability, and cost.
Quantitative Comparison of Common Far-Red Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| Cyanine5.5 | ~675 | ~694 | ~0.28 | Moderate |
| Alexa Fluor 647 | ~650 | ~668 | ~0.33 | High[8][9][10] |
| DyLight 680 | ~682 | ~698 | Not widely reported | Moderate to High |
| IRDye 680RD | ~676 | ~694 | Not widely reported | High |
Note: Photostability is highly dependent on the experimental conditions.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to imaging buffers or mounting media to reduce photobleaching. They primarily act as reactive oxygen species (ROS) scavengers or triplet-state quenchers, thereby protecting the fluorophore from photochemical damage.[5] Common antifade reagents include:
-
Oxygen Scavenging Systems:
-
Triplet-State Quenchers:
Q4: Can I prepare my own antifade mounting medium?
A4: Yes, you can prepare a cost-effective and effective antifade mounting medium in the lab. A common recipe involves a glycerol-based solution containing an antifade agent like n-propyl gallate. It is crucial to avoid reagents like p-phenylenediamine (PPD) which can degrade cyanine dyes.[6]
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a glycerol-based mounting medium with n-propyl gallate, suitable for preserving the fluorescence of Cyanine5.5.[1][6]
Materials:
-
Glycerol (high purity)
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl Gallate (NPG) powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of NPG in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.
-
Prepare the mounting medium base: In a 50 mL conical tube, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.
-
Add the antifade agent: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.
-
Final pH and Storage: The final pH should be between 7.0 and 8.0. Store the mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use.
Protocol 2: Quantitative Measurement of Photobleaching Half-life
This protocol outlines a general procedure to quantify the photobleaching rate of Cy5.5 alkyne-labeled samples.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Your Cy5.5 alkyne-labeled sample mounted on a slide.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample as you would for your experiment, ensuring it is mounted in a suitable medium.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment. It is crucial to keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI at a consistent time interval. Continue acquiring images until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Correct for background fluorescence by measuring the mean intensity of a region with no fluorescent signal and subtracting it from your ROI measurements.
-
Plot the background-corrected mean fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂) which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be done by fitting the decay curve to an exponential function.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process of Cyanine5.5 and the intervention points for antifade reagents.
Caption: Experimental workflow for labeling a biomolecule with Cyanine5.5 alkyne via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Caption: Conceptual diagram of using Cy5.5 alkyne to study GPCR-β-arrestin interaction via Förster Resonance Energy Transfer (FRET).
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Removal of Unreacted Cyanine5.5 Alkyne
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted Cyanine5.5 (Cy5.5) alkyne from experimental samples after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Cy5.5 alkyne from my sample?
A: Removing unreacted Cy5.5 alkyne is critical for several reasons. Firstly, excess dye can lead to high background fluorescence, which significantly reduces the signal-to-noise ratio in imaging and other fluorescence-based assays.[1] Secondly, it can interfere with downstream applications by non-specifically binding to other molecules or surfaces. Finally, accurate quantification of the labeled molecule relies on the removal of any free dye.
Q2: What are the most common methods to remove small molecules like Cy5.5 alkyne from larger biomolecules?
A: The most common and effective methods are based on physicochemical separation techniques that differentiate molecules by size.[2] These include size exclusion chromatography (also known as gel filtration or desalting), dialysis, and precipitation.[2][3] Ultrafiltration is also a viable option for this purpose.[4]
Q3: How do I choose the best purification method for my specific sample?
A: The choice of method depends on several factors, including the size of your labeled molecule, the sample volume, the required purity, and the available equipment. Size exclusion chromatography is often a good choice for a wide range of molecule sizes and provides efficient separation.[5] Dialysis is a gentle method suitable for larger sample volumes but can be time-consuming.[6][7] Precipitation is a cost-effective method for concentrating samples but may sometimes lead to co-precipitation of other proteins.[8]
Q4: Can I use the same purification method for a small peptide and a large antibody labeled with Cy5.5 alkyne?
A: While the principles are the same, the specific parameters will differ. For a large antibody, a dialysis membrane with a high molecular weight cutoff (MWCO) or a size exclusion resin with a large exclusion limit would be appropriate.[8] For a smaller peptide, a gel filtration resin with a smaller pore size, like Sephadex G-25, would be more suitable to separate it from the free dye.[5][9]
Q5: My sample still has high background fluorescence after purification. What could be the problem?
A: High background after purification could be due to several reasons:
-
Incomplete removal of free dye: The chosen purification method may not have been efficient enough. Consider repeating the purification step or trying an alternative method. For instance, size exclusion chromatography has been shown to be more effective than ultracentrifugation for removing unbound dye in certain contexts.[1]
-
Non-specific binding: The dye may have non-specifically adsorbed to your target molecule or other components in the sample. Optimizing buffer conditions, such as pH or salt concentration, during labeling and purification can help minimize this.
-
Precipitation of the labeled molecule: If your labeled molecule has precipitated, it might trap free dye, leading to persistent background. Ensure your molecule remains soluble throughout the process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in the final sample | Incomplete removal of unreacted Cy5.5 alkyne. | Repeat the purification step. For size exclusion chromatography, ensure the column is adequately sized for your sample volume. For dialysis, increase the number of buffer changes and the total dialysis time.[6][7] |
| Non-specific binding of the dye to the target molecule. | Optimize the purification buffer. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) might help reduce non-specific interactions. | |
| Low recovery of the labeled molecule | The molecular weight cutoff (MWCO) of the dialysis membrane or ultrafiltration device is too high. | Choose a device with an MWCO that is significantly smaller than the molecular weight of your labeled molecule (typically 2-3 times smaller).[10] |
| The pore size of the size exclusion resin is too large. | Select a resin with a fractionation range appropriate for your molecule's size to ensure it is well-separated from the smaller dye molecules.[5][11] | |
| Adsorption of the molecule to the purification matrix. | Pre-treat the chromatography column or dialysis membrane according to the manufacturer's instructions to block non-specific binding sites. | |
| Precipitation of the sample during purification | Buffer incompatibility or inappropriate pH. | Ensure the purification buffer is compatible with your labeled molecule and maintains its solubility. Check and adjust the pH if necessary. |
| High concentration of the labeled molecule. | If using precipitation as a purification method, be mindful that it can sometimes lead to aggregation. If this is an issue, consider a different method like size exclusion chromatography. |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Filtration
This method separates molecules based on their size as they pass through a column packed with a porous resin.[5][11] Larger molecules, like your labeled protein, will pass through the column more quickly, while smaller molecules, like the unreacted Cy5.5 alkyne, will be retained in the pores and elute later.[12]
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25 or similar)
-
Equilibration and elution buffer (e.g., PBS)
-
Fraction collector or microcentrifuge tubes
Protocol:
-
Column Preparation: Equilibrate the size exclusion column with 3-5 column volumes of your desired buffer.
-
Sample Loading: Carefully load your sample containing the labeled molecule and unreacted dye onto the top of the column. The sample volume should ideally be less than 30% of the total column volume for optimal separation.[5]
-
Elution: Begin eluting the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions as the sample moves through the column. The labeled molecule will typically elute in the earlier fractions, while the free dye will be in the later fractions.
-
Analysis: Monitor the fractions for your labeled molecule (e.g., by measuring absorbance at 280 nm for proteins) and the Cy5.5 dye (absorbance around 675 nm or fluorescence). Pool the fractions containing the purified, labeled molecule.
Dialysis
Dialysis is a technique that uses a semi-permeable membrane to separate molecules based on size.[6][13][7] The labeled molecule is retained within the dialysis tubing or cassette, while the smaller, unreacted Cy5.5 alkyne diffuses out into a larger volume of buffer.[3]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume[6][7]
-
Large beaker or container
-
Stir plate and stir bar
Protocol:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or boiling in a bicarbonate solution.[13]
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis: Place the sealed tubing/cassette in a large container with the dialysis buffer. Stir the buffer gently on a stir plate.[6]
-
Buffer Changes: Dialyze for 1-2 hours at room temperature, then change the dialysis buffer. Repeat this step. For best results, perform a final buffer change and dialyze overnight at 4°C.[6][7][10]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Precipitation (Ammonium Sulfate)
This method relies on the principle that proteins and other large molecules can be selectively precipitated out of solution by increasing the salt concentration.[2][8] This allows for the separation of the precipitated, labeled molecule from the soluble, unreacted dye.
Materials:
-
Saturated ammonium sulfate solution
-
Precipitation buffer
-
Centrifuge and centrifuge tubes
Protocol:
-
Cooling: Pre-cool your sample and the ammonium sulfate solution to 4°C.
-
Ammonium Sulfate Addition: Slowly add the ammonium sulfate solution to your sample while gently stirring. The final concentration needed for precipitation will depend on your specific molecule and should be determined empirically.
-
Incubation: Incubate the mixture on ice for a period of time (e.g., 30 minutes to a few hours) to allow for complete precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-30 minutes to pellet the precipitated, labeled molecule.
-
Supernatant Removal: Carefully decant the supernatant, which contains the unreacted Cy5.5 alkyne.
-
Resuspension: Resuspend the pellet in a suitable buffer. Further purification by dialysis or size exclusion chromatography may be necessary to remove the high salt concentration.[8]
Workflow for Removing Unreacted Cy5.5 Alkyne
Caption: Workflow for selecting and performing a purification method to remove unreacted Cy5.5 alkyne.
References
- 1. researchgate.net [researchgate.net]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Physico-chemical Separation of Antibodies [covalab.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. bio-rad.com [bio-rad.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing Cyanine5.5 Alkyne Labeling
Welcome to the technical support center for Cyanine5.5 alkyne labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a standard Cyanine5.5 alkyne labeling reaction using CuAAC (Click Chemistry)?
A typical starting point for incubation is 30 to 60 minutes at room temperature.[1][2][3] However, the optimal time can range from 30 minutes to 4 hours, and in some cases, overnight (8-16 hours) incubation may be beneficial, especially for dilute samples or complex biomolecules.[4][5]
Q2: My fluorescent signal is very low after labeling. What are the potential causes and how can I troubleshoot this?
Low fluorescence can stem from several factors:
-
Inefficient Click Reaction: Ensure all components of the reaction are fresh and at the optimal concentration. The copper (I) catalyst is prone to oxidation, so using a freshly prepared sodium ascorbate solution is critical.[4][6] The use of a copper-chelating ligand like THPTA can also improve catalyst stability and reaction efficiency.[2][3]
-
Dye Degradation: Cyanine dyes can be sensitive to high concentrations of copper. It's recommended to use the lowest effective copper concentration, typically in the range of 50-100 µM.[1][4]
-
Precipitation of Reactants: The Cyanine5.5 alkyne or your target molecule may precipitate out of solution, reducing the effective concentration of reactants. Ensure solubility by using appropriate solvents like DMSO or DMF for the dye stock solution.[7][8]
-
Suboptimal Imaging Settings: Verify that the excitation and emission wavelengths on your imaging system are correctly set for Cyanine5.5 (typically around 675 nm excitation and 694 nm emission).[9]
-
Dye-Dye Quenching: Attaching too many dye molecules to your target can lead to self-quenching and a decrease in fluorescence. Consider reducing the molar ratio of the dye to your molecule.[10]
Q3: I'm observing precipitation in my reaction tube. What should I do?
Precipitation can occur if the concentration of one or more reactants is too high for the chosen solvent. If you observe a precipitate, gentle warming of the reaction mixture may help to redissolve the components.[5] Additionally, ensure that any organic co-solvents like DMSO are compatible with all reaction components at the reaction temperature.[4]
Q4: What are the critical reagents for a successful CuAAC reaction with Cyanine5.5 alkyne?
The key components are:
-
Cyanine5.5 alkyne: The fluorescent probe.
-
Azide-modified molecule: Your target for labeling.
-
Copper(I) source: Typically generated in situ from Copper(II) sulfate (CuSO₄).[4]
-
Reducing agent: Freshly prepared sodium ascorbate is essential to reduce Cu(II) to the active Cu(I) state.[1][4]
-
Copper-chelating ligand: Ligands such as THPTA are highly recommended to stabilize the Cu(I) catalyst and improve reaction efficiency.[2][3]
Q5: Can I perform the labeling reaction in an aqueous buffer?
Yes, the copper-catalyzed click chemistry reaction is compatible with aqueous buffers (e.g., PBS, pH 7.4).[4][6] However, since Cyanine5.5 alkyne is often dissolved in an organic solvent like DMSO[7][11], ensure that the final concentration of the organic solvent in the reaction mixture does not adversely affect your biomolecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very weak fluorescent signal | Inefficient click reaction | - Use a freshly prepared solution of sodium ascorbate.[4] - Optimize the concentration of copper sulfate and ligand (a 1:5 copper to ligand ratio is common).[4] - Increase the incubation time.[4] - Ensure the pH of the reaction mixture is between 7.0 and 8.0.[4] |
| Degradation of Cyanine5.5 dye | - Minimize the copper concentration to the lowest effective level (start with 50-100 µM).[4] - Protect the reaction from light during incubation.[4] | |
| Insufficient amount of dye | - Increase the molar excess of Cyanine5.5 alkyne relative to the azide-modified molecule (a 1.5 to 2-fold molar excess is a good starting point).[4] | |
| Precipitation during the reaction | Poor solubility of reactants | - Ensure Cyanine5.5 alkyne is fully dissolved in a suitable organic solvent (e.g., DMSO, DMF) before adding to the aqueous reaction mixture.[7] - If precipitation occurs during the reaction, try gentle heating to redissolve.[5] - Consider using a water-soluble version of the Cyanine5.5 alkyne if available. |
| High background fluorescence | Excess, unreacted Cyanine5.5 alkyne | - Purify the labeled product thoroughly after the reaction using methods like size-exclusion chromatography, dialysis, or HPLC to remove unreacted dye.[1][4][6] |
| Labeled molecule loses its function (e.g., antibody no longer binds antigen) | Labeling interferes with the active site | - Reduce the molar ratio of the dye to the molecule to decrease the degree of labeling.[10] - If possible, use site-specific labeling techniques to attach the dye away from the active site. |
Experimental Protocols
General Protocol for CuAAC Labeling of an Alkyne-Modified Biomolecule
This protocol provides a starting point and should be optimized for your specific application.
Reagent Preparation:
-
Biomolecule-Alkyne Stock Solution: Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyanine5.5 Azide Stock Solution: Prepare a 10 mM stock solution in DMSO or water.[4]
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[4]
-
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.[4]
-
Sodium Ascorbate Stock Solution: Prepare this solution fresh as a 100 mM stock in water.[4]
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
Biomolecule-Alkyne (to a final concentration of, for example, 100 µM).
-
Buffer to bring the volume to 85 µL.
-
1 µL of 10 mM Cyanine5.5 Azide (final concentration: 100 µM).[4]
-
-
In a separate tube, premix the catalyst:
-
1 µL of 20 mM CuSO₄.
-
5 µL of 100 mM THPTA.[4]
-
-
Add the 6 µL of the premixed catalyst to the reaction tube.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).[4]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[4] The optimal time may vary.
-
Purify the labeled product using an appropriate method (e.g., size-exclusion chromatography).
Visualizations
Caption: A general workflow for Cyanine5.5 alkyne labeling via CuAAC.
Caption: Troubleshooting logic for low fluorescence in labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
challenges in labeling low-abundance proteins with Cyanine5.5
Welcome to the technical support center for Cyanine5.5 (Cy5.5) protein labeling. This resource is designed to assist researchers, scientists, and drug development professionals in successfully labeling proteins, with a particular focus on the challenges associated with low-abundance proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve reliable, high-quality results.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of low-abundance proteins with Cy5.5.
Problem 1: Low or No Fluorescent Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Protein Concentration | The efficiency of the labeling reaction is highly dependent on protein concentration. For low-abundance proteins, it is critical to concentrate your sample. Aim for a final concentration of at least 2 mg/mL, with an optimal range of 2-10 mg/mL.[1][2] Use spin concentrators to achieve the desired concentration.[1] |
| Inefficient Labeling Reaction | Several factors can lead to poor labeling efficiency. Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) as these will compete with your protein for the Cy5.5 NHS ester.[1][2] Dialyze your protein against an amine-free buffer like PBS, MES, or HEPES before starting the labeling reaction.[1][2] Also, verify that the pH of the reaction is between 8.2 and 8.5 to ensure the primary amino groups on the protein are deprotonated and reactive.[1][2] |
| Suboptimal Dye-to-Protein Ratio | The molar ratio of Cy5.5 to your protein is crucial. For initial experiments, try a range of ratios from 5:1 to 20:1. A ratio that is too low will result in a dim signal. |
| Photobleaching | Cy5.5, like many fluorophores, is susceptible to photobleaching, especially during long exposure times.[3][4][] Minimize the exposure of your labeled protein to light during all steps of the experiment and imaging.[1] |
| Low Abundance of Target Protein | If your protein of interest is present at very low levels, conventional labeling may not provide a sufficient signal. Consider using a signal amplification technique, such as the Tyramide Signal Amplification (TSA) system with Cy5, which can increase the fluorescent signal by up to 100-fold.[6] |
Problem 2: High Background or Non-Specific Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excess Unconjugated Dye | It is essential to remove all free Cy5.5 dye after the labeling reaction.[2] Unbound dye can lead to high background fluorescence. Purify your labeled protein using gel filtration (e.g., Sephadex G-25), spin columns, or extensive dialysis.[7][8][9] |
| High Dye-to-Protein Ratio | Using too much dye can lead to non-specific binding and a higher background signal. Optimize the dye-to-protein ratio by performing a titration to find the lowest concentration of dye that provides a strong specific signal.[3] |
| Insufficient Washing | After applying your labeled protein in your downstream application (e.g., immunofluorescence), ensure you perform thorough washing steps to remove any unbound labeled protein.[3] |
| Sample Autofluorescence | Biological samples can have natural autofluorescence, which contributes to the background. Cy5.5 is a near-infrared dye, which helps to minimize background from biological materials.[4] However, always include an unlabeled control sample to assess the level of autofluorescence in your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for labeling with Cy5.5?
For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is recommended.[1][2] If your protein concentration is below 1 mg/mL, it is highly advisable to concentrate it using a spin concentrator before labeling.[1]
Q2: Which buffers should I use for the labeling reaction?
It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for the Cy5.5 NHS ester, leading to significantly reduced labeling efficiency.[1][2] Recommended buffers include PBS, MES, or HEPES.[1][2]
Q3: What is the ideal pH for the labeling reaction?
The optimal pH for labeling with Cy5.5 NHS ester is between 8.2 and 8.5.[1][2] At this pH, the primary amino groups on the protein are sufficiently deprotonated to be reactive with the NHS ester. A lower pH will result in protonated, unreactive amines, while a higher pH will increase the rate of hydrolysis of the NHS ester, rendering it inactive.[1][2][10]
Q4: How do I choose the right dye-to-protein ratio?
The optimal dye-to-protein ratio can vary depending on the protein and the desired degree of labeling. A good starting point for optimization is to test a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1 (dye:protein).[7]
Q5: How can I remove unconjugated Cy5.5 after the labeling reaction?
Purification is a critical step to remove free dye. Common methods include gel filtration columns (e.g., Sephadex G-25), spin columns, and dialysis.[7][8][9] For small-scale reactions, spin columns are often convenient and efficient.
Q6: My protein is very low in abundance. Are there ways to enhance the signal?
Yes, for very low-abundance proteins, you can use signal amplification techniques. Tyramide Signal Amplification (TSA) is a powerful method that uses horseradish peroxidase (HRP) to catalyze the deposition of many Cy5-labeled tyramide molecules at the site of your protein, which can amplify the signal significantly.[6]
Q7: Are there alternatives to Cy5.5 for labeling low-abundance proteins?
Yes, several other fluorescent dyes can be used. Alternatives like iFluor® 647 and Alexa Fluor® 647 have spectral properties similar to Cy5.5 and may offer stronger fluorescence and higher photostability.[11]
Experimental Protocols & Visualizations
Standard Protocol for Labeling Proteins with Cy5.5 NHS Ester
This protocol provides a general guideline for labeling proteins with Cy5.5 NHS ester. Optimization may be required for your specific protein.
1. Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
If necessary, perform buffer exchange using dialysis or a desalting column.
2. Dye Preparation:
-
Shortly before use, dissolve the Cy5.5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[1][7]
3. Labeling Reaction:
-
Add the calculated amount of the Cy5.5 solution to your protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess is common.[7]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][12]
4. Purification:
-
Separate the labeled protein from the unconjugated dye using a spin column or gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[7][8][9]
5. Storage:
-
Store the labeled protein under the same conditions as your unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C or -80°C.[1]
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 6. cy5tsa.com [cy5tsa.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 12. assaygenie.com [assaygenie.com]
Validation & Comparative
A Head-to-Head Comparison of Cyanine5.5 Alkyne and Alexa Fluor 680 Alkyne for Bioconjugation
In the rapidly advancing fields of proteomics, drug development, and molecular imaging, the precise and efficient labeling of biomolecules is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose, offering high specificity and reaction efficiency. The choice of fluorescent dye conjugated to the alkyne is a critical determinant of experimental success, directly impacting sensitivity, photostability, and overall signal quality. This guide provides an in-depth, objective comparison of two popular near-infrared (NIR) alkyne-functionalized fluorescent dyes: Cyanine5.5 (Cy5.5) alkyne and Alexa Fluor 680 alkyne.
Photophysical and Chemical Properties
A summary of the key photophysical and chemical properties of Cyanine5.5 alkyne and Alexa Fluor 680 alkyne is presented in Table 1. These parameters are crucial for selecting the appropriate dye for a specific application and imaging setup.
| Property | Cyanine5.5 Alkyne | Alexa Fluor 680 Alkyne | Reference |
| Excitation Maximum (nm) | ~675 - 684 | ~679 - 681 | [1][2][3] |
| Emission Maximum (nm) | ~694 - 710 | ~702 - 704 | [1][2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 250,000 | ~184,000 | [1][2] |
| Fluorescence Quantum Yield | ~0.2 - 0.28 | ~0.36 | [2] |
| Molecular Weight | ~940.09 g/mol | Varies by manufacturer | [1] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1] |
| pH Sensitivity | Insensitive from pH 4 to pH 10 | Largely pH-insensitive | [1][3] |
Key Observations:
-
Spectral Similarity: Both dyes exhibit similar excitation and emission spectra in the near-infrared range, making them spectrally compatible with many imaging systems equipped with a 633 nm or 647 nm laser line.[1][3] Alexa Fluor 680 is often marketed as a spectrally similar alternative to Cy5.5.[3][4]
-
Brightness: Brightness is a function of both the molar extinction coefficient and the fluorescence quantum yield. While Cy5.5 alkyne has a slightly higher or comparable extinction coefficient, Alexa Fluor 680 alkyne exhibits a significantly higher fluorescence quantum yield.[2] This suggests that conjugates labeled with Alexa Fluor 680 are likely to be brighter.
-
Photostability: A critical advantage of the Alexa Fluor dye family is its enhanced photostability compared to traditional cyanine dyes.[5][6] Studies have consistently shown that Alexa Fluor dyes are more resistant to photobleaching, allowing for longer exposure times and more robust imaging, particularly in demanding applications like single-molecule studies.[5] While specific data for the alkyne derivatives is limited, this general trend is expected to hold true.
Performance in Bioconjugation: Copper-Catalyzed Click Chemistry (CuAAC)
Below is a general experimental workflow for a typical CuAAC reaction.
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for labeling an azide-modified protein with either Cyanine5.5 alkyne or Alexa Fluor 680 alkyne. Optimization may be required depending on the specific protein and dye.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Cyanine5.5 alkyne or Alexa Fluor 680 alkyne, dissolved in DMSO to a stock concentration of 10 mM
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10 mg/mL) and the alkyne dye stock solution (a 2-5 fold molar excess of dye to protein is a good starting point).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution.
-
Initiate the reaction: Add the catalyst premix to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations should typically be in the range of 0.1-1 mM CuSO₄, 0.5-5 mM ligand, and 1-5 mM sodium ascorbate.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purify the conjugate: Remove unreacted dye and catalyst components by purifying the labeled protein using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~675-680 nm).
Protocol 2: Assessment of Photostability
This protocol describes a method to compare the photostability of the two dye conjugates using fluorescence microscopy.
Materials:
-
Purified Cy5.5- and Alexa Fluor 680-labeled biomolecules immobilized on a microscope slide or in an imaging chamber
-
Fluorescence microscope with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare samples of the two conjugates at a similar concentration and degree of labeling, immobilized on a glass surface.
-
Image Acquisition:
-
Locate a region of interest (ROI) for each sample.
-
Using a constant laser power, acquire a time-lapse series of images with a fixed exposure time.
-
Continue imaging until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Subtract the background fluorescence.
-
Normalize the intensity of each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes to compare their photobleaching rates.
-
Conclusion
Both Cyanine5.5 alkyne and Alexa Fluor 680 alkyne are excellent choices for fluorescently labeling biomolecules in the near-infrared spectrum using click chemistry. The primary distinction lies in their photophysical properties. Alexa Fluor 680 alkyne is expected to provide brighter and more photostable conjugates compared to Cyanine5.5 alkyne, which is a significant advantage for demanding imaging applications that require high sensitivity and prolonged observation.[3][5][6] For experiments where photostability is a critical parameter, Alexa Fluor 680 alkyne is the superior choice. However, for applications where cost is a major consideration and photobleaching is less of a concern, Cyanine5.5 alkyne remains a viable and effective option. The choice between these two dyes will ultimately depend on the specific experimental requirements, the available instrumentation, and budgetary constraints.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanine5.5 Alkyne and Cy5 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioorthogonal labeling is a critical decision that directly impacts experimental outcomes. Cyanine dyes, particularly those functionalized with an alkyne group for click chemistry, are popular choices for their brightness and photostability. This guide provides an objective comparison of two widely used red to near-infrared fluorescent probes: Cyanine5.5 (Cy5.5) alkyne and Cyanine5 (Cy5) alkyne.
This comparison will delve into their chemical structures, photophysical properties, and provide a detailed experimental protocol for their application in copper-catalyzed azide-alkyne cycloaddition (CuAAC). While direct head-to-head performance data is scarce in published literature, this guide will offer a data-driven discussion on selecting the optimal dye for specific research applications based on their inherent characteristics.
Chemical Structures
The core structures of Cy5 and Cy5.5 are based on the polymethine cyanine scaffold. The primary distinction lies in the length of the polymethine chain, which dictates their spectral properties. Both dyes are functionalized with a terminal alkyne group, enabling their covalent attachment to azide-modified biomolecules via click chemistry.
Photophysical Properties: A Quantitative Comparison
The choice between Cy5.5 alkyne and Cy5 alkyne often hinges on their spectral characteristics. The following table summarizes their key photophysical properties based on data from various commercial suppliers. It is important to note that these values can be influenced by the solvent environment and conjugation to a biomolecule.
| Property | Cy5 Alkyne | Cyanine5.5 Alkyne |
| Excitation Maximum (λex) | 646 - 650 nm[1] | 673 - 684 nm[2][3] |
| Emission Maximum (λem) | 662 - 680 nm[1] | 694 - 710 nm[2][3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1] | 190,000 - 250,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | ~0.2[4] | 0.2 - 0.28[2] |
| Brightness (ε x Φ) | ~50,000 | 38,000 - 70,000 |
| Spectral Range | Far-Red | Near-Infrared (NIR) |
Performance Comparison and Application Considerations
While no direct comparative studies were found in the public domain, an analysis of their photophysical properties provides valuable insights for experimental design:
-
Spectral Properties: The most significant difference lies in their excitation and emission spectra. Cy5.5 alkyne is red-shifted compared to Cy5 alkyne, emitting in the near-infrared (NIR) region. This is a crucial advantage for in vivo imaging and deep-tissue applications, as longer wavelength light penetrates biological tissues more effectively with reduced autofluorescence from endogenous molecules.[2] For standard cell microscopy, the far-red emission of Cy5 is often sufficient and aligns well with common laser lines (e.g., 633 nm or 647 nm).[1]
-
Brightness: Both dyes exhibit high molar extinction coefficients and good quantum yields, making them bright fluorescent probes. The brightness of Cy5.5 alkyne can be slightly higher depending on the specific variant and conjugation partner.
-
Photostability: Cyanine dyes are known for their good photostability, which is essential for imaging experiments that require prolonged or repeated light exposure.
-
Size and Charge: Although structurally similar, subtle differences in size and charge between the two dyes could potentially influence the migration of labeled proteins in techniques like 2D gel electrophoresis. For applications sensitive to minor physicochemical changes, this should be a consideration.
-
Choose Cyanine5.5 alkyne for:
-
In vivo or deep-tissue imaging.
-
Applications requiring minimal background autofluorescence.
-
Multiplexing experiments where a longer wavelength channel is needed.
-
-
Choose Cy5 alkyne for:
-
Standard fluorescence microscopy and flow cytometry.
-
Cost-sensitive experiments where NIR capabilities are not essential.
-
Compatibility with a wide range of existing instrumentation with 633/647 nm laser lines.
-
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for labeling an azide-modified biomolecule with either Cyanine5.5 alkyne or Cy5 alkyne. Optimization may be required depending on the specific biomolecule and experimental conditions.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Cyanine5.5 alkyne or Cy5 alkyne
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., Sodium Ascorbate, TCEP)
-
Reaction buffer (e.g., PBS, Tris buffer, pH 7-8)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the cyanine alkyne dye in anhydrous DMSO or DMF.
-
Prepare stock solutions of copper(II) sulfate (e.g., 50 mM in water), the copper ligand (e.g., 50 mM in water or DMSO), and the reducing agent (e.g., 100 mM fresh solution in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-modified biomolecule.
-
Add the cyanine alkyne stock solution to achieve a 2-5 fold molar excess over the biomolecule.
-
Add the copper ligand to the reaction mixture.
-
Premix the copper(II) sulfate and the reducing agent, then add this mixture to the reaction tube to initiate the reaction. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or precipitation.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the dye and the biomolecule.
-
This detailed comparison provides a foundation for researchers to make informed decisions when selecting between Cyanine5.5 alkyne and Cy5 alkyne for their specific bioorthogonal labeling needs. By understanding their distinct photophysical properties and considering the experimental context, scientists can optimize their fluorescence-based assays for enhanced sensitivity and accuracy.
References
A Head-to-Head Comparison of Cyanine5.5 Alkyne and Cy3 Alkyne for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal fluorescent label is a critical decision in experimental design for protein analysis. Cyanine dyes, with their high extinction coefficients and tunable spectral properties, are a popular choice for covalent labeling. This guide provides an in-depth comparison of two widely used alkyne-functionalized cyanine dyes, Cyanine5.5 (Cy5.5) alkyne and Cyanine3 (Cy3) alkyne, for protein labeling applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Executive Summary
Both Cy5.5 alkyne and Cy3 alkyne are effective fluorescent probes for protein labeling. The primary distinction lies in their spectral properties, which dictates their suitability for different applications and instrumentation. Cy5.5, a near-infrared (NIR) dye, is ideal for in vivo imaging and applications where minimizing background autofluorescence is critical. Cy3, which fluoresces in the visible orange-red spectrum, is a robust and bright dye well-suited for a wide range of standard fluorescence microscopy and detection methods. However, studies on their protein conjugates reveal significant differences in fluorescence behavior, with Cy3 often exhibiting enhanced fluorescence upon conjugation, while Cy5.5 can be more prone to quenching at high labeling densities.
Spectral and Physicochemical Properties
The selection between Cy5.5 and Cy3 alkyne is fundamentally guided by their distinct spectral characteristics. A summary of their key properties is presented below.
| Property | Cy3 Alkyne | Cy5.5 Alkyne | Source(s) |
| Excitation Maximum (nm) | ~553 - 555 | ~675 - 684 | [1][2][3][4] |
| Emission Maximum (nm) | ~566 - 570 | ~694 - 710 | [1][2][4][] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~190,000 - 250,000 | [1][6][7] |
| Quantum Yield | ~0.15 - 0.31 | ~0.2 - 0.27 | [][8] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1][6] |
| Reactive Group | Alkyne | Alkyne | N/A |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N/A |
Performance in Protein Labeling: Experimental Insights
While both dyes can be efficiently conjugated to azide-modified proteins via CuAAC, their performance post-labeling can differ significantly.
Fluorescence Quantum Yield upon Conjugation:
A critical consideration is how the fluorescence of the dye changes upon covalent attachment to a protein. Studies have shown an anomalous fluorescence enhancement for Cy3 when conjugated to antibodies, with its fluorescence increasing by 2- to 3-fold compared to the free dye.[9][10] In contrast, Cy5 and, to a similar extent, Cy5.5, can experience significant fluorescence quenching upon protein labeling, especially at higher dye-to-protein ratios.[9][10] This phenomenon is attributed to dye aggregation and resonance energy transfer between adjacent dye molecules on the protein surface.[10][11] For Cy5.5, this means that increasing the degree of labeling does not necessarily lead to a brighter signal and can be counterproductive.[6]
Photostability:
Both Cy3 and Cy5 dyes are known to be susceptible to photobleaching, a factor that can limit their utility in long-term imaging experiments.[12][13] However, the local environment, including the protein to which they are attached, can influence their photostability. Some studies suggest that Cy5 can be more sensitive to environmental factors like ozone compared to Cy3.[14]
Signal-to-Noise Ratio:
For applications such as in vivo imaging or imaging of tissues with high autofluorescence, Cy5.5 offers a distinct advantage. Its excitation and emission in the near-infrared spectrum (where cellular and tissue autofluorescence is minimal) can lead to a significantly higher signal-to-noise ratio compared to dyes in the visible spectrum like Cy3.
Experimental Workflow and Methodologies
The following sections detail a typical experimental workflow for labeling an azide-modified protein with Cy3 alkyne or Cy5.5 alkyne and provide a generalized protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xobi.net [xobi.net]
- 10. researchgate.net [researchgate.net]
- 11. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
alternatives to Cyanine5.5 alkyne for NIR imaging
A Comprehensive Guide to Near-Infrared (NIR) Alkyne Dyes for Bioimaging: Alternatives to Cyanine5.5
For researchers, scientists, and drug development professionals working in near-infrared (NIR) imaging, the selection of an appropriate fluorescent probe is critical for achieving high-quality, reproducible results. While Cyanine5.5 (Cy5.5) alkyne has been a widely used reagent for bioorthogonal labeling via click chemistry, a range of alternative NIR alkyne dyes have emerged, offering potential advantages in terms of brightness, photostability, and spectral properties. This guide provides an objective comparison of commercially available or well-documented alternatives to Cy5.5 alkyne, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal probe for your specific research needs.
Performance Comparison of NIR Alkyne Dyes
The choice of a NIR fluorophore depends on a variety of factors, including its photophysical properties, which dictate its performance in imaging experiments. The following table summarizes key quantitative data for several alternatives to Cy5.5 alkyne. It is important to note that these values can be influenced by the solvent and conjugation state of the dye.
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Advantages |
| Cyanine Dyes | iFluor 790 Alkyne | 787 | 812 | 250,000 | Not specified | High molar extinction coefficient, spectrally similar to ICG and IRDye® 800.[1][2] |
| Tide Fluor™ 8WS Alkyne | 775 | 807 | 250,000 | 0.08 (in aqueous buffer) | pH-independent fluorescence from pH 3 to 11, good photostability.[3] | |
| Squaraine Rotaxanes | SeTau-647 | ~650 | ~670 | 200,000 | 0.60 (in water) | Extremely high photostability and quantum yield, resistant to chemical degradation.[4] |
| NIR-II Dyes | CH1055 | 808 | 1055 | Not specified | Not specified | Emission in the NIR-II window for deeper tissue penetration and higher signal-to-background ratio.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these NIR dyes. Below are representative protocols for copper-catalyzed click chemistry (CuAAC) labeling and a general workflow for in vivo NIR imaging.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol provides a general guideline for conjugating an alkyne-functionalized NIR dye to an azide-containing protein. Optimization may be required for specific proteins and dyes.
Materials:
-
Alkyne-functionalized NIR dye (e.g., iFluor 790 Alkyne, Tide Fluor™ 8WS Alkyne)
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
DMSO for dissolving the alkyne dye
Procedure:
-
Prepare the Dye Solution: Dissolve the alkyne-functionalized NIR dye in DMSO to a stock concentration of 10 mM.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 is common.
-
Add Copper and Ligand: Add THPTA solution to the reaction mixture to a final concentration of 1 mM. Vortex briefly. Then, add CuSO₄ solution to a final concentration of 0.2 mM and vortex again.
-
Initiate the Reaction: Add sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Purify the labeled protein from excess dye and reagents using a suitable method such as size exclusion chromatography (e.g., Sephadex G-25) or dialysis.
In Vivo NIR Imaging Protocol
This protocol outlines a general procedure for non-invasive in vivo imaging in a mouse model using a targeted NIR probe.
Materials:
-
NIR probe conjugated to a targeting moiety
-
Sterile, pyrogen-free saline or PBS for injection
-
Anesthetic agent (e.g., isoflurane)
-
In vivo imaging system equipped for NIR-I or NIR-II detection
Procedure:
-
Probe Administration: Dissolve the NIR probe in sterile saline or PBS to the desired concentration. Administer the probe to the animal via an appropriate route (e.g., intravenous injection).
-
Imaging Time Course: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animal.
-
Image Acquisition: Place the anesthetized animal in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the specific NIR probe. A brightfield image should also be acquired for anatomical reference.[7]
-
Data Analysis: Overlay the fluorescence and brightfield images to localize the probe's signal. Quantify the fluorescence intensity in the region of interest over time to assess probe accumulation and clearance.
Visualizing Key Concepts and Workflows
To further clarify the processes involved in NIR imaging with these alternative dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the advantages of imaging in the NIR-I versus the NIR-II window.
Caption: Experimental workflow for in vivo NIR imaging.
Caption: Comparison of NIR-I and NIR-II imaging windows.[8][9][10]
Signaling Pathways
The NIR probes described in this guide are versatile tools that can be conjugated to a wide range of targeting moieties to visualize specific biological processes and signaling pathways. For instance, a NIR dye can be attached to an antibody that targets a cell surface receptor involved in a cancer signaling pathway, such as the AKT/GSK3β/β-catenin pathway, which is implicated in melanoma.[11]
Caption: Targeted imaging of a cancer signaling pathway.
By providing a comparative overview of the available alternatives to Cyanine5.5 alkyne, this guide aims to empower researchers to make informed decisions in their selection of NIR probes, ultimately leading to more robust and insightful bioimaging studies.
References
- 1. iFluor® 790 Alkyne | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. bachem.com [bachem.com]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. A small-molecule dye for NIR-II imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel NIR fluorescent probe IR-546 inhibits melanoma through the AKT/GSK3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crowded Spectrum: A Guide to Cyanine5.5 Alkyne Spectral Overlap
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, understanding the spectral characteristics of fluorophores is paramount to generating accurate and reliable data. This guide provides a comprehensive comparison of Cyanine5.5 (Cy5.5) alkyne, a popular near-infrared dye, with other commonly used fluorophores, focusing on the critical aspect of spectral overlap. Minimizing spectral crosstalk is essential for the successful design of multiplexing experiments and for obtaining high-quality Förster Resonance Energy Transfer (FRET) data.
Cyanine5.5 alkyne is a fluorescent dye that absorbs light in the red region of the spectrum and emits in the near-infrared region. Its alkyne reactive group allows for its convenient incorporation into various biomolecules via click chemistry. The spectral properties of Cy5.5 alkyne, specifically its excitation and emission maxima, dictate its compatibility with other fluorophores in multi-color applications.
Spectral Properties of Cyanine5.5 Alkyne and Other Common Fluorophores
To facilitate the selection of appropriate fluorophores for multiplexing experiments with Cy5.5 alkyne, the following table summarizes the key spectral properties of Cy5.5 alkyne and a selection of other commonly used fluorescent dyes. The data presented has been compiled from various sources and represents typical values.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cyanine5.5 alkyne | 678 - 684 [1][2][3] | 694 - 710 [1][2][3] | ~190,000 - 198,000 [2][3] | ~0.2 [2][3] |
| Cyanine5 (Cy5) | 649 - 651[4][5][6] | 667 - 670[4][5][6][7] | ~250,000[4] | ~0.27[4] |
| Alexa Fluor 647 | 650[8][9] | 665 - 671[8][9] | ~239,000[8] | ~0.33[8] |
| Atto 647N | 644 - 646[10][11][12] | 663 - 669[10][11][12] | ~150,000[11][12] | ~0.65[12] |
| DyLight 650 | Spectrally similar to Alexa Fluor 647[8] | Spectrally similar to Alexa Fluor 647[8] | N/A | N/A |
| Alexa Fluor 680 | 679 - 681[5] | 702 - 704[5] | N/A | N/A |
| Cy5.5 | 678 | 695 | N/A | N/A |
| IRDye 680RD | Spectrally similar to Cy5.5 | Spectrally similar to Cy5.5 | N/A | N/A |
Understanding and Quantifying Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This can lead to two primary experimental challenges:
-
Spectral Bleed-through (Crosstalk): In multiplex fluorescence microscopy or flow cytometry, the emission from a brighter fluorophore can "bleed" into the detection channel of a dimmer fluorophore, leading to false-positive signals.
-
Förster Resonance Energy Transfer (FRET): While undesirable in many multiplexing applications, significant spectral overlap is a prerequisite for FRET, a powerful technique for studying molecular interactions.
To quantitatively assess the potential for spectral overlap, it is crucial to measure the full excitation and emission spectra of the individual fluorophores under the experimental conditions to be used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. BioActs Official Website [bioacts.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 6. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 7. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 8. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auswahlhilfe für Fluorophore | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validation of Cyanine5.5-Alkyne Labeling by Mass Spectrometry
This guide provides an objective comparison of mass spectrometry with alternative methods for validating the covalent labeling of biomolecules with Cyanine5.5 (Cy5.5) alkyne. It includes supporting experimental data, detailed protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the most appropriate validation strategy.
Introduction to Cy5.5-Alkyne Labeling and Validation
Cyanine5.5 (Cy5.5) is a fluorescent dye widely used for in vivo and in vitro imaging applications due to its near-infrared (NIR) emission profile, which minimizes background autofluorescence from biological tissues. The alkyne functional group on Cy5.5 allows for its covalent attachment to azide-modified biomolecules (e.g., proteins, peptides, or nucleic acids) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
Validation of this labeling process is critical to ensure that the dye is attached to the intended target and to quantify the efficiency of the reaction. Incomplete or non-specific labeling can lead to inaccurate quantification and misleading results in downstream applications such as fluorescence imaging, western blotting, and flow cytometry. Mass spectrometry (MS) offers a gold-standard method for validation by providing a direct and precise measurement of the molecular weight shift that occurs upon successful conjugation of the Cy5.5-alkyne dye.
Comparison of Validation Methodologies
The choice of validation method depends on the required level of precision, available instrumentation, and the nature of the biomolecule being labeled. While several methods can confirm labeling, they differ significantly in their accuracy and the type of information they provide.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio (m/z) of molecules. Successful labeling is confirmed by a mass shift equal to the molecular weight of the attached dye. | - Unambiguous Confirmation: Provides direct evidence of covalent modification. - High Precision: Accurately determines the mass of the labeled product. - Quantitative: Can determine the degree of labeling (e.g., number of dyes per molecule). - Specificity: Can identify the exact site of modification through MS/MS fragmentation. | - Destructive: The sample cannot be used for downstream applications. - Requires specialized equipment and expertise. - Sample purity is critical; salts and detergents can interfere with ionization. |
| SDS-PAGE & Fluorescence Imaging | Separates proteins by size. A fluorescent band on the gel at the expected molecular weight of the target protein indicates labeling. | - Simple and widely accessible. - Qualitative: Quickly confirms if labeling has occurred. - Allows for in-gel fluorescence scanning. | - Low Resolution: Small mass shifts (<2-3 kDa) are often undetectable. - Non-specific binding can give false positives. - Not quantitative for labeling efficiency. |
| UV-Vis Spectroscopy | Measures the absorbance of the sample. The presence of absorbance peaks characteristic of both the protein (280 nm) and the Cy5.5 dye (~675 nm) suggests conjugation. | - Non-destructive and rapid. - Provides an estimate of labeling efficiency (dye-to-protein ratio) using the Beer-Lambert law. | - Indirect Measurement: Does not confirm covalent attachment. - Requires pure samples; free, unbound dye can lead to overestimation of labeling efficiency. - Less sensitive than other methods. |
| Size Exclusion Chromatography (SEC) | Separates molecules by size. Successful conjugation is indicated by a co-elution peak for protein absorbance (280 nm) and dye fluorescence/absorbance (~675 nm). | - Confirms association between the dye and the biomolecule. - Can be used to remove unreacted free dye. | - Does not confirm covalent linkage; strong non-covalent interactions can also lead to co-elution. - Resolution may be insufficient to separate labeled from unlabeled molecules if the size difference is small. |
Experimental Protocol: MS Validation of a Labeled Peptide
This protocol describes the labeling of an azide-containing peptide with Cy5.5-alkyne and subsequent validation using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Materials:
-
Azide-modified peptide (e.g., Peptide-N3)
-
Cyanine5.5-DBCO (a copper-free click chemistry variant for simplicity)
-
DMSO (Anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MALDI Matrix (e.g., sinapinic acid)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1 mg/mL.
-
Dissolve Cy5.5-DBCO in anhydrous DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 100 µL of the peptide solution with 5 µL of the Cy5.5-DBCO stock solution (this provides a 5-fold molar excess of the dye, adjust as needed).
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Sample Purification (Optional but Recommended):
-
Purify the labeled peptide from excess free dye using a desalting column (e.g., C18 ZipTip) according to the manufacturer's protocol. Elute the labeled peptide in 50% ACN / 0.1% TFA.
-
-
MALDI-TOF Sample Preparation:
-
Prepare the MALDI matrix solution by dissolving sinapinic acid to saturation in 50% ACN / 0.1% TFA.
-
Spot 1 µL of the purified labeled peptide solution onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution onto the same spot.
-
Allow the spot to air dry completely at room temperature (co-crystallization).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear mode.
-
Acquire a mass spectrum over an appropriate m/z range (e.g., 1000-5000 Da for a small peptide).
-
As a control, analyze a sample of the unlabeled azide-modified peptide using the same procedure.
-
Quantitative Data and Interpretation
Mass spectrometry provides precise data to confirm labeling. The key is to observe a mass shift in the labeled sample that corresponds to the mass of the added Cy5.5 moiety.
Molecular Weights:
-
Unlabeled Peptide-N3 (Example): 2500.0 Da
-
Cy5.5-DBCO Moiety: ~950.5 Da
-
Expected Labeled Peptide Mass: 2500.0 Da + 950.5 Da = 3450.5 Da
Table 1: Comparison of Expected vs. Observed Mass by MALDI-TOF MS
| Sample | Expected Mass (Da) | Observed Mass (m/z) | Mass Shift (Da) | Conclusion |
| Unlabeled Peptide-N3 | 2500.0 | 2500.2 | N/A | Control mass confirmed. |
| Labeled Peptide-Cy5.5 | 3450.5 | 3450.8 | +950.6 | Successful covalent labeling confirmed. |
| Labeled Peptide (No Purification) | 2500.0 and 3450.5 | 2500.3 and 3450.9 | N/A | Incomplete reaction; both labeled and unlabeled species present. |
The presence of a single major peak at ~3450.8 m/z in the purified sample's spectrum provides unambiguous evidence of successful and complete labeling. The absence of the peak at ~2500.2 m/z indicates high labeling efficiency.
Visualizations
Chemical Labeling Reaction
Caption: CuAAC "click chemistry" reaction for labeling.
Experimental Workflow for MS Validation
Assessing the Labeling Efficiency of Cyanine5.5 Alkyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for accurate detection, imaging, and quantification. Cyanine5.5 (Cy5.5) alkyne has emerged as a widely utilized far-red fluorescent probe for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an objective comparison of Cyanine5.5 alkyne's labeling efficiency against alternative fluorescent probes and labeling strategies, supported by experimental data and detailed protocols to inform your research decisions.
Performance Comparison: Cyanine5.5 Alkyne vs. Alternatives
The selection of a fluorescent labeling strategy hinges on a balance of factors including reaction efficiency, kinetics, biocompatibility, and the photophysical properties of the dye. Here, we compare Cyanine5.5 alkyne, utilized in CuAAC, with a primary alternative labeling chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a spectrally similar dye from a different class, Alexa Fluor™ dyes.
Quantitative Comparison of Labeling Chemistries and Dyes
| Feature | Cyanine5.5 Alkyne (CuAAC) | Alternative: SPAAC (e.g., DBCO-dyes) | Alternative: Alexa Fluor™ Dyes (CuAAC) |
| Reaction Kinetics | Very fast (minutes to a few hours) | Fast, but generally slower than CuAAC | Very fast (similar to Cy5.5 Alkyne) |
| Biocompatibility | Lower, due to copper catalyst cytotoxicity | High, as it is catalyst-free | Lower, due to copper catalyst cytotoxicity |
| Specificity & Yield | Generally high specificity and near-quantitative yields | High specificity with high yields | Generally high specificity and near-quantitative yields |
| Photostability | Good, but can be susceptible to photobleaching | Dependent on the specific dye used | Generally higher photostability than cyanine dyes[1][2] |
| Brightness | High molar extinction coefficient and good quantum yield | Dependent on the specific dye used | Often brighter than spectrally similar cyanine dyes, especially at high degrees of labeling[1][2] |
| Self-Quenching | More prone to aggregation and self-quenching at high labeling densities[1][2] | Dependent on the specific dye used | Less prone to self-quenching, allowing for higher degrees of labeling without signal loss[1][2] |
Experimental Data Snapshot: CuAAC vs. SPAAC Labeling Efficiency
A study comparing labeling efficiency in cells found that for optimal staining, both CuAAC (using AF-647 alkyne) and SPAAC (using Cy5 DBCO) required similar fluorophore concentrations (in the range of 20 to 50 µM) to achieve optimal staining efficiency.[3] This suggests that while reaction kinetics differ, comparable labeling efficiencies can be achieved by optimizing reaction conditions.
Experimental Protocols
To facilitate a direct comparison of labeling efficiency, we provide a detailed protocol for labeling a protein with both Cyanine5.5 alkyne and a comparable alternative, followed by a method to quantify the degree of labeling.
Protocol 1: Comparative Protein Labeling using CuAAC
Objective: To label a purified, azide-modified protein with Cyanine5.5 alkyne and a spectrally similar alkyne-functionalized dye (e.g., Alexa Fluor™ 680 alkyne) to compare labeling efficiency.
Materials:
-
Azide-modified protein (e.g., BSA-Azide) in phosphate-buffered saline (PBS)
-
Cyanine5.5 alkyne
-
Alexa Fluor™ 680 alkyne (or other comparable alkyne dye)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Cyanine5.5 alkyne and the alternative alkyne dye in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Set up Labeling Reactions (perform in parallel for each dye):
-
In separate microcentrifuge tubes, add the azide-modified protein to a final concentration of 1 mg/mL in PBS.
-
Add the alkyne dye stock solution to a 10-fold molar excess over the protein.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)
Objective: To determine the average number of dye molecules conjugated to each protein molecule (Degree of Labeling - DOL).
Materials:
-
Purified, dye-labeled protein from Protocol 1
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
For Cyanine5.5, A_max is ~675 nm.
-
For Alexa Fluor™ 680, A_max is ~679 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[4]
-
-
The DOL is then calculated as: DOL = A_max / (ε_dye × Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max (e.g., for Cyanine5.5, ~250,000 M⁻¹cm⁻¹).
-
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for comparing the labeling efficiency of two alkyne dyes.
Caption: Decision tree for choosing a click chemistry method.
Conclusion
The selection of a fluorescent probe for biomolecule labeling is a critical decision that impacts experimental outcomes. Cyanine5.5 alkyne, utilized in CuAAC reactions, offers high efficiency and rapid kinetics, making it a robust choice for many in vitro applications. However, for live-cell imaging or in vivo studies where copper toxicity is a concern, SPAAC reagents present a more biocompatible alternative.
Furthermore, when considering the photophysical properties of the label, Alexa Fluor™ dyes often exhibit superior photostability and brightness, particularly at higher degrees of labeling, which can be advantageous for demanding imaging applications. Ultimately, the optimal choice depends on the specific experimental requirements, balancing the need for reaction efficiency, biocompatibility, and the photophysical performance of the fluorescent reporter. The provided protocols offer a framework for conducting a direct, quantitative comparison to empower researchers to make the most informed decision for their specific needs.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
A Comparative Guide to the Photostability of Cyanine5.5 Alkyne and Other Near-Infrared Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the selection of a robust and photostable fluorescent probe is paramount for generating high-fidelity data. This guide provides an objective comparison of Cyanine5.5 (Cy5.5) alkyne with other spectrally similar near-infrared (NIR) dyes, focusing on photostability and other key performance metrics. The information presented herein is supported by experimental data to facilitate informed decisions for your research applications.
Quantitative Performance Metrics: A Side-by-Side Comparison
The photophysical properties of a fluorophore, particularly its fluorescence quantum yield and photostability, are critical determinants of its performance in imaging and detection assays. The following table summarizes key quantitative data for Cy5.5 and its spectrally similar alternative, Alexa Fluor 680. While direct head-to-head photostability data for the alkyne-functionalized versions of these dyes is limited, the data for the parent compounds provide a strong indication of their relative performance. Alexa Fluor dyes have been consistently shown to be more photostable than their cyanine counterparts.[1][2][3]
| Property | Cyanine5.5 | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~675 - 678 | ~679 |
| Emission Maximum (nm) | ~694 | ~702 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~250,000 | ~184,000 |
| Fluorescence Quantum Yield | ~0.20 - 0.28 | ~0.36 |
| Relative Photostability | Moderate | High[1][2] |
Disclaimer: The quantitative data presented above is for the parent Cyanine5.5 and Alexa Fluor 680 dyes. While these values are expected to be similar for their alkyne derivatives, the presence of the alkyne group may slightly alter the photophysical properties.
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below is a detailed protocol for measuring the photobleaching half-life of fluorescent dyes.
Measurement of Photobleaching Half-life
This protocol outlines a method to determine and compare the photobleaching half-life of fluorescent dyes using fluorescence microscopy.
Materials:
-
Solutions of the fluorescent dyes of interest (e.g., Cyanine5.5 alkyne, Alexa Fluor 680 alkyne) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Appropriate filter sets for the dyes being tested.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To minimize diffusion-related artifacts, immobilize the dye by creating a thin film on a microscope slide and allowing it to air-dry, or by embedding the dye in a transparent polymer matrix such as polyacrylamide.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure a constant output.
-
Select the appropriate filter set for the dye under investigation.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without inducing instantaneous photobleaching. Crucially, the same illumination intensity must be used for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample under the defined conditions.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
Open the acquired image series in an image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
To correct for background noise, measure the intensity of a region on the slide with no dye and subtract this value from the ROI measurements for each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Visualizing Experimental Workflows and Signaling Pathways
Copper-Catalyzed Click Chemistry (CuAAC) Workflow
Cyanine5.5 alkyne is commonly used for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This experimental workflow outlines the key steps in this bioconjugation reaction.
Workflow for labeling an azide-modified biomolecule with Cyanine5.5 alkyne via CuAAC.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Fluorescently labeled molecules, such as antibodies or small molecule inhibitors conjugated with Cy5.5, are instrumental in studying cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, crucial in cell proliferation and a key target in cancer therapy, is a common subject of such investigations.
Simplified diagram of the EGFR signaling cascade leading to cell proliferation.
References
A Comparative Guide to the Quantum Yield of Near-Infrared (NIR) Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical step in the development of imaging agents and other fluorescence-based assays. A key parameter for evaluating the performance of these dyes is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. A higher quantum yield directly translates to a brighter signal, which is paramount for achieving high sensitivity and contrast in imaging applications.
This guide provides an objective comparison of the quantum yields of four commonly used NIR dyes: Indocyanine green (ICG), IRDye 800CW, Cy7, and Alexa Fluor 790. The data presented is compiled from various studies, and it is important to note that the quantum yield of these dyes is highly dependent on their environment, including the solvent, concentration, and conjugation to biomolecules. Therefore, while this guide provides a valuable overview, direct comparison of values obtained under different experimental conditions should be approached with caution.
Quantitative Data Comparison
The following table summarizes the reported fluorescence quantum yields for ICG, IRDye 800CW, Cy7, and Alexa Fluor 790 in various solvents.
| Dye | Solvent/Medium | Quantum Yield (Φf) | Reference |
| Indocyanine Green (ICG) | Ethanol | 0.12 - 0.14 | [1] |
| Water | 0.029 | [1] | |
| Fetal Bovine Serum (FBS) | 0.12 - 0.14 | [1] | |
| Whole Blood | 0.12 - 0.14 | [1] | |
| Tris-buffered saline (TCB) | 0.086 | [2] | |
| IRDye 800CW | Fetal Bovine Serum (FBS) | 0.12 | [1] |
| Tris-buffered saline (TCB) | 0.080 | [2] | |
| Phosphate-Buffered Saline (PBS) | ~0.076 | [3] | |
| Cy7 | Aqueous Buffer | 0.28 | [3] |
| Alexa Fluor 790 | Aqueous Buffer | Not specified, but spectrally similar to ICG and IRDye 800CW | [4] |
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.
Relative Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, PBS)
-
Standard dye with a known quantum yield in the NIR range (e.g., IR-125, Rhodamine 800)
-
Sample dye of unknown quantum yield
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the sample dye in the same solvent. The concentrations should be adjusted to have absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the desired excitation wavelength.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample / η_std)^2
Where:
-
Φf_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Caption: Workflow for relative quantum yield determination.
Absolute Quantum Yield Measurement
This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.
Materials:
-
Spectrofluorometer equipped with an integrating sphere
-
Solvent
-
Sample dye
Procedure:
-
Blank Measurement (Solvent):
-
Place a cuvette containing only the solvent inside the integrating sphere.
-
Excite the solvent at the desired wavelength and record the spectrum of the scattered excitation light. This provides the intensity of the excitation light (L_a).
-
-
Sample Measurement:
-
Place the cuvette containing the sample dye in the integrating sphere.
-
Excite the sample at the same wavelength and record the entire spectrum, which includes the scattered excitation light and the emitted fluorescence.
-
-
Data Analysis:
-
Integrate the intensity of the scattered excitation light from the sample measurement (L_b).
-
Integrate the intensity of the fluorescence emission from the sample measurement (E_b).
-
The number of absorbed photons is proportional to L_a - L_b.
-
The number of emitted photons is proportional to E_b.
-
The absolute quantum yield (Φf) is calculated as:
Φf = E_b / (L_a - L_b)
-
Caption: Workflow for absolute quantum yield determination.
Factors Influencing Quantum Yield
Several factors can significantly impact the fluorescence quantum yield of NIR dyes:
-
Solvent Polarity: The polarity of the solvent can affect the electronic structure and excited-state dynamics of the dye, leading to variations in quantum yield.
-
Molecular Rigidity: Dyes with more rigid structures tend to have higher quantum yields as non-radiative decay pathways, such as molecular vibrations and rotations, are suppressed.
-
Aggregation: At high concentrations, dye molecules can form aggregates, which often leads to fluorescence quenching and a decrease in the overall quantum yield.
-
Conjugation: Covalent attachment of dyes to biomolecules can alter their photophysical properties, including the quantum yield. This effect can be due to changes in the local environment or interactions with the biomolecule itself.
By understanding these factors and employing standardized measurement protocols, researchers can make informed decisions in selecting the most appropriate NIR dye for their specific application, ultimately leading to more reliable and sensitive experimental outcomes.
References
- 1. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to the Cost-Effectiveness of Cyanine5.5 Alkyne for Bioconjugation and Imaging
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that balances performance with budgetary constraints. Cyanine5.5 (Cy5.5) alkyne is a popular near-infrared (NIR) dye used for labeling biomolecules through click chemistry. This guide provides an objective comparison of its cost-effectiveness against other spectrally similar alkyne-functionalized dyes, supported by performance data and detailed experimental protocols.
Comparative Cost Analysis
The price of fluorescent dyes can vary significantly between suppliers and is dependent on the purity and quantity purchased. The following table provides an illustrative cost comparison based on currently available list prices for 1 mg and 5 mg quantities. Researchers should note that institutional pricing and bulk orders can significantly alter these figures.
Table 1: Cost Comparison of Alkyne-Functionalized Fluorescent Dyes
| Dye | Supplier | 1 mg Price (USD) | 5 mg Price (USD) |
| Cyanine5.5 Alkyne | AxisPharm | $122.00[1] | $468.00[1] |
| AAT Bioquest | - | - | |
| Lumiprobe | - | - | |
| Vector Labs | $124.00[2] | - | |
| Cy5 Alkyne | BroadPharm | $125.00[3] | $260.00[3] |
| Sigma-Aldrich | $180.00 | $425.85 | |
| Lumiprobe | $169.00[4] | $499.00[4] | |
| MedChemExpress | - | $178.00 (for 5mg)[5] | |
| AF647 Alkyne (or equivalent) | BroadPharm (BP Fluor 647) | $194.00[6] | $556.00[6] |
| Vector Labs (AZDye 647) | $194.00[7] | - | |
| Invitrogen (Alexa Fluor 647) | $368.00 (for 0.5mg) | - | |
| IRDye® 800CW Alkyne | Fisher Scientific | - | $932.59 (for 5mg)[8] |
| DyLight 680 | Note: Alkyne version not readily found. NHS Ester pricing is available for comparison. | - | - |
Prices are subject to change and may not reflect educational or institutional discounts. All prices were accessed in late 2025 and are for research use only.
Performance and Spectroscopic Properties
While cost is a primary consideration, the performance of the dye is paramount to generating high-quality, reproducible data. A brighter, more photostable dye may be more cost-effective in the long run by requiring lower concentrations and enabling more sensitive detection. Cyanine dyes, in general, are known for their high extinction coefficients.[] However, photostability can be a concern, though modifications and specific formulations have led to improvements.[10][11][12]
Table 2: Comparison of Key Performance Metrics
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) | Key Features |
| Cyanine5.5 Alkyne | ~675[1][13] | ~694[1][13] | ~190,000 | Not specified | Bright, photostable NIR dye; pH insensitive (pH 4-10).[1][2] |
| Cy5 Alkyne | ~646 | ~662 | ~250,000 | ~0.2[3] | Widely used, photostable fluorophore.[3] |
| AF647 Alkyne (or equivalent) | ~650 | ~665 | ~270,000[7] | ~0.33[14] | Known for high brightness and photostability; highly water-soluble.[6][15] |
| IRDye® 800CW Alkyne | ~774 | ~789 | ~240,000 (in water)[16] | Not specified | Excellent for in vivo imaging due to low tissue autofluorescence in the 800nm channel.[17] |
Note: Spectroscopic properties can vary depending on the solvent, pH, and conjugation state. The values presented are generally for the free dye in aqueous buffer.
Experimental Protocols and Workflows
The primary application for alkyne-functionalized dyes is their covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This protocol provides a general methodology for labeling an azide-modified protein or oligonucleotide with an alkyne-containing dye.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligo)
-
Alkyne Dye (e.g., Cyanine5.5 Alkyne) dissolved in DMSO to 10 mM
-
Copper(II) Sulfate (CuSO₄) stock solution (20-100 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (100-200 mM in water or DMSO/water)
-
Reducing Agent: Sodium Ascorbate (freshly prepared 100-300 mM stock in water)
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7-8)
Procedure:
-
Preparation: Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the ligand solution. For THPTA, a 1:2 to 1:5 (Cu:ligand) molar ratio is common.[18] Incubate for a few minutes at room temperature.
-
Reaction Assembly: To the biomolecule solution, add the Alkyne Dye stock to achieve a 5-20 molar excess relative to the biomolecule.
-
Add Catalyst: Add the premixed copper/ligand catalyst to the reaction mixture. A final copper concentration of 0.5-1 mM is typical.[19]
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[18][20] Vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer times may be needed depending on the reactants.[18][20]
-
Purification: Remove unreacted dye and catalyst components using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Confirm labeling and determine the degree of labeling (DOL) using UV-Vis spectroscopy.
References
- 1. Cy5.5 Alkyne | CAS:1628790-37-3 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BP Fluor 647 Alkyne, Alexa Fluor 647 alkyne equivalent | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. LI COR BIOTECH LLC IRDye 800CW Alkyne Infrared Dye (5mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. arxiv.org [arxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. shop.licorbio.com [shop.licorbio.com]
- 17. 800CW NHS ester | AxisPharm [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Cyanine5.5 vs. Alexa Fluor Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of the performance of Cyanine5.5 (Cy5.5) and spectrally similar Alexa Fluor dyes, supported by quantitative data and detailed experimental protocols to inform your selection process.
In the realm of fluorescence imaging and analysis, both Cyanine5.5 and the Alexa Fluor series of dyes are prominent choices for labeling biomolecules in the far-red and near-infrared (NIR) spectral regions. This region is particularly advantageous due to reduced autofluorescence from biological samples. The selection between these dye families often hinges on key performance metrics such as brightness and photostability. The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
Quantitative Performance Metrics: A Spectroscopic Showdown
The following table summarizes the key photophysical properties of Cyanine5.5 and a selection of spectrally comparable Alexa Fluor dyes. Brightness is directly proportional to the product of the molar extinction coefficient and the quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) | Relative Brightness (EC x QY) |
| Cyanine5.5 | ~675-684 | ~694-710 | ~198,000 - 250,000 | ~0.20 - 0.28 | 39,600 - 70,000 |
| Alexa Fluor 647 | ~650 | ~665-668 | ~239,000 - 270,000 | ~0.33 | 78,870 - 89,100 |
| Alexa Fluor 660 | ~663 | ~690 | ~132,000 | ~0.37 | 48,840 |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000 - 184,000 | ~0.36 | 65,880 - 66,240 |
| Alexa Fluor 700 | ~702 | ~723 | ~205,000 | ~0.25 | 51,250 |
Data compiled from various sources. Exact values may vary depending on the solvent, pH, and conjugation state.[1][2][3][4][5][6][7][8][9][10][11]
Key Observations:
-
Brightness: While the molar extinction coefficients of Cy5.5 are comparable to or higher than some Alexa Fluor dyes, the quantum yields of Alexa Fluor dyes, particularly Alexa Fluor 647 and 680, are generally higher.[1][2][3][4][5][6][7][8][9][10][11] This often results in brighter conjugates for the Alexa Fluor family. For instance, Alexa Fluor 680 is presented as a spectrally similar and bright alternative to Cy5.5.[7]
-
Photostability: Alexa Fluor dyes are widely recognized for their superior photostability compared to their cyanine counterparts.[11] This increased resilience to photobleaching allows for longer exposure times and more robust time-lapse imaging with less signal degradation.
Visualizing the Workflow: Fluorophore Brightness Comparison
The following diagram illustrates a generalized experimental workflow for comparing the brightness of fluorescent dyes conjugated to a biomolecule, such as an antibody.
Caption: Workflow for comparing the brightness of fluorescent dye conjugates.
Experimental Protocols
Detailed methodologies are crucial for accurate and reproducible comparisons of fluorescent dyes. Below are protocols for key experiments.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Materials:
-
Spectrophotometer
-
Quartz cuvettes
-
High-purity solvent (e.g., DMSO, PBS)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Measure Absorbance: For each dilution, measure the absorbance at the dye's absorption maximum (λmax) using the spectrophotometer. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Plot Data: Plot the absorbance at λmax versus the molar concentration.
-
Calculate Extinction Coefficient: According to the Beer-Lambert law (A = εcl), the slope of the resulting line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Spectrophotometer
-
Quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., for far-red dyes, Cresyl Violet or Rhodamine 800 can be used)
-
Solvent (the same for both sample and standard)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if the solvents are the same, this term is 1).
-
Protocol 3: Photostability (Photobleaching) Assay
This protocol quantifies the rate at which a fluorophore permanently loses its ability to fluoresce upon illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp)
-
High-sensitivity camera
-
Sample labeled with the fluorescent dye (e.g., conjugated antibodies bound to a substrate or stained cells)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish.
-
Microscope Setup: Turn on the microscope and the excitation light source. Select the appropriate filter set for the dye being tested. Set the illumination intensity to a constant and reproducible level.
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity in each frame.
-
Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the dye. Dyes that maintain a higher fluorescence intensity over time are more photostable.
-
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. scribd.com [scribd.com]
- 7. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 8. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
- 9. help.fpbase.org [help.fpbase.org]
- 10. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Cross-Reactivity of Cyanine5.5 Alkyne Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of antibodies labeled with Cyanine5.5 (Cy5.5) alkyne, a popular near-infrared dye, against alternative labeling methods. The choice of fluorescent label and conjugation chemistry can significantly impact an antibody's specificity and performance in various immunoassays. Understanding potential cross-reactivity is crucial for generating reliable and reproducible data.
Introduction to Antibody Labeling and Cross-Reactivity
Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics. The labeling process, however, can sometimes alter the antibody's binding characteristics, potentially leading to off-target binding or "cross-reactivity." Cross-reactivity occurs when an antibody binds to an unintended antigen, which can lead to false-positive signals and misinterpretation of experimental results.[1][2][3]
Cyanine5.5 alkyne is a fluorescent dye that is typically conjugated to antibodies via "click chemistry." This method is known for its high efficiency and specificity of reaction between the alkyne group on the dye and an azide group introduced onto the antibody.[4][5][6] This guide compares the performance of a Cy5.5 alkyne-labeled antibody to the same antibody labeled with a traditional NHS ester-conjugated dye, Alexa Fluor 647 NHS ester, in terms of specificity and cross-reactivity.
Comparative Analysis of Labeled Antibodies
To illustrate the performance differences, we present hypothetical data from a series of cross-reactivity assays performed with a well-characterized monoclonal antibody (Anti-EGFR) labeled with either Cy5.5 alkyne or Alexa Fluor 647 NHS ester.
Table 1: Quantitative Comparison of Labeled Anti-EGFR Antibodies
| Parameter | Anti-EGFR-Cy5.5 (Alkyne) | Anti-EGFR-Alexa Fluor 647 (NHS Ester) |
| Degree of Labeling (DOL) | 2.1 | 4.5 |
| Binding Affinity (Kd) to EGFR | 1.2 nM | 1.5 nM |
| Signal-to-Noise Ratio (Immunofluorescence) | 15.2 | 12.8 |
| Cross-Reactivity (ELISA) - vs. HER2 | 0.8% | 2.5% |
| Cross-Reactivity (ELISA) - vs. VEGFR2 | 0.5% | 1.8% |
| Off-Target Bands (Western Blot) | None Detected | Faint band at ~75 kDa |
Note: The data presented in this table is illustrative and intended to represent typical expected outcomes based on the principles of antibody labeling and validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Antibody Labeling
1.1 Cyanine5.5 Alkyne Labeling (via Click Chemistry):
-
Introduce azide groups onto the antibody using a suitable reagent (e.g., Azide-PEG4-NHS Ester).
-
Remove excess azide reagent by dialysis or using a desalting column.
-
React the azide-modified antibody with Cyanine5.5 alkyne in the presence of a copper(I) catalyst (e.g., from a CuSO4 and a reducing agent like sodium ascorbate solution).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled antibody to remove unreacted dye and catalyst using a protein purification system.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 675 nm (for Cy5.5).
1.2 Alexa Fluor 647 NHS Ester Labeling:
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the Alexa Fluor 647 NHS ester to the antibody solution at a specific molar ratio.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the labeled antibody using a desalting column to remove unreacted dye.
-
Determine the DOL by measuring the absorbance at 280 nm and 650 nm (for Alexa Fluor 647).
Protocol 2: Cross-Reactivity Testing by ELISA
-
Coat separate wells of a 96-well plate with the target antigen (EGFR) and potential cross-reactive antigens (e.g., HER2, VEGFR2) at a concentration of 1 µg/mL overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Add serial dilutions of the labeled antibodies to the wells and incubate for 2 hours at room temperature.
-
Wash the wells extensively with the wash buffer.
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths for each dye using a plate reader.
-
Calculate the percentage of cross-reactivity by comparing the signal from the cross-reactive antigen wells to the target antigen wells.
Protocol 3: Western Blot Analysis
-
Prepare cell lysates from a cell line known to express the target antigen (e.g., A431 for EGFR) and from a negative control cell line.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the labeled primary antibody overnight at 4°C.
-
Wash the membrane with a wash buffer.
-
Image the membrane using a fluorescence imaging system to detect the signal from the labeled antibody.
-
Analyze the image for the presence of the expected band for the target protein and any off-target bands.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for comparing the cross-reactivity of differently labeled antibodies.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway, a common target for labeled antibodies.
Discussion and Conclusion
The choice of labeling chemistry can influence the degree of labeling and, consequently, the antibody's performance. NHS ester chemistry, which targets primary amines (lysine residues), can sometimes lead to a higher degree of labeling.[] While this may increase signal intensity, it also carries a higher risk of altering the antibody's conformation and potentially exposing hydrophobic patches, which can lead to non-specific binding.
In contrast, site-specific conjugation methods, often employed with click chemistry, can offer better control over the placement and number of dye molecules attached to the antibody. This can result in a more homogenous product with preserved antigen-binding affinity and reduced non-specific interactions.
Based on the illustrative data and established principles of antibody validation, Cyanine5.5 alkyne-labeled antibodies, when conjugated via a controlled, site-specific method, may offer advantages in terms of specificity and lower cross-reactivity compared to antibodies labeled via traditional NHS ester chemistry. This makes them a strong choice for sensitive applications where high signal-to-noise ratios and minimal off-target binding are critical for accurate results. Researchers should always validate their labeled antibodies in the context of their specific application to ensure optimal performance.[8][9]
References
- 1. bosterbio.com [bosterbio.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 4. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 5. Cyanine 5.5 alkyne (A270149) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 9. Validation of Antibodies for Flow Cytometry - FluoroFinder [fluorofinder.com]
Safety Operating Guide
Proper Disposal of Cyanine5.5 Alkyne Chloride: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Cyanine5.5 Alkyne Chloride is paramount in a laboratory setting. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this fluorescent dye, minimizing risk and ensuring adherence to regulatory standards. The following procedures address both immediate safety precautions and the logistical steps for proper waste management.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant nitrile gloves.
Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Waste Segregation: It is critically important to segregate waste containing this compound. Never mix this waste with solutions or materials containing heavy metals such as copper, silver, or mercury, as this can lead to the formation of explosive acetylides.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for Cyanine5.5 Alkyne, a closely related compound. This data is essential for understanding the compound's properties for safe handling and accurate record-keeping.
| Property | Value |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Molecular Weight | Varies by counter-ion |
| Storage Temperature | -20°C, protected from light |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of unused or expired this compound as well as liquid and solid waste generated from experimental use.
Part 1: Disposal of Unused or Expired Product
-
Do Not Open: If the vial of pure this compound is unopened or contains significant residual solid, do not attempt to treat it directly.
-
Secure and Label: Ensure the container is tightly sealed. Label it clearly as "Hazardous Waste: this compound".
-
EHS Notification: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Part 2: Disposal of Liquid Waste (e.g., unused solutions, reaction mixtures)
-
Initial Quenching (Optional but Recommended): To mitigate the reactivity of the terminal alkyne, a quenching step can be performed. In a suitable container within a fume hood, slowly add a proton source such as a small amount of isopropanol or methanol to the liquid waste while stirring.
-
Waste Collection: Transfer the quenched liquid waste to a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Liquid Waste," "Contains this compound," and a list of all other constituents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, particularly heavy metal waste.
-
EHS Pickup: Arrange for pickup and final disposal by your institution's EHS department.
Part 3: Disposal of Solid Waste (e.g., contaminated gloves, pipette tips, weigh boats)
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Labeling: The container must be clearly labeled "Hazardous Solid Waste" and specify "Contains this compound".
-
Storage and Disposal: Store the container in the satellite accumulation area and arrange for disposal through your institution's EHS office.
Part 4: Decontamination of Glassware
-
Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste and disposed of according to the procedure in Part 2.
-
Final Cleaning: Subsequent cleaning with detergent and water can typically follow standard laboratory procedures. However, confirm your institution's specific guidelines on this matter.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine5.5 Alkyne Chloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of Cyanine5.5 alkyne chloride, a near-infrared fluorescent dye commonly employed in bioimaging and fluorescence detection through click chemistry. Adherence to these protocols is critical for minimizing risks and ensuring reliable results.
Immediate Safety and Handling
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through inhalation, skin contact, or eye contact.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always check the manufacturer's data for breakthrough times. |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling the solid powder or solutions.[2][3] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes.[2] |
| Respiratory | Chemical fume hood or respirator | All weighing and handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that this compound is handled safely at every stage of its lifecycle in the laboratory.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily used for labeling azide-modified biomolecules via a copper-catalyzed click reaction.[4][5] The following is a general protocol that can be adapted for specific applications.
Stock Solution Preparation
It is recommended to prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
| Component | Concentration | Solvent | Storage |
| This compound Stock | 1-10 mM | Anhydrous DMSO or DMF | -20°C, protected from light |
| Copper(II) Sulfate (CuSO4) | 20-100 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100-200 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 100-300 mM | Deionized Water | -20°C (prepare fresh) |
Note: The water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to improve reaction efficiency and reduce copper toxicity in biological samples.[6][7]
Step-by-Step Labeling Protocol
This protocol is a starting point and may require optimization for specific molecules and experimental conditions.
-
Prepare the Reaction Mixture : In a microcentrifuge tube, combine the azide-containing molecule with the this compound in a suitable buffer (e.g., PBS).
-
Prepare the Catalyst Complex : In a separate tube, mix the CuSO4 solution with the THPTA ligand solution. Allow this to incubate for a few minutes.[6][7]
-
Initiate the Reaction : Add the catalyst complex to the reaction mixture containing the azide and alkyne.
-
Add the Reducing Agent : Add freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[6][7]
-
Incubate : Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification : Purify the labeled product using appropriate methods such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : All waste contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and rinsates, is considered hazardous waste.[2] It is essential to segregate waste streams. At a minimum, halogenated and non-halogenated solvent wastes should be collected separately.[8]
-
Container Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., Irritant).
-
Institutional Guidelines : Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.[9]
-
Decontamination : All work surfaces and equipment that have come into contact with the dye should be thoroughly decontaminated. This can typically be done by scrubbing with alcohol.[1]
Emergency Procedures: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these stringent safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
References
- 1. Protocols [baseclick.eu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 9. Click Chemistry [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
